molecular formula C28H20Si B172817 Diphenylbis(phenylethynyl)silane CAS No. 18784-61-7

Diphenylbis(phenylethynyl)silane

Cat. No.: B172817
CAS No.: 18784-61-7
M. Wt: 384.5 g/mol
InChI Key: BBVOORFIXBLFFX-UHFFFAOYSA-N
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Description

Diphenylbis(phenylethynyl)silane is a useful research compound. Its molecular formula is C28H20Si and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl-bis(2-phenylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVOORFIXBLFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410431
Record name Silane, diphenylbis(phenylethynyl)-
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Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18784-61-7
Record name Silane, diphenylbis(phenylethynyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(PHENYLETHYNYL)DIPHENYLSILANE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Diphenylbis(phenylethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylbis(phenylethynyl)silane (DPBPS) is an organosilicon compound of significant interest due to its unique molecular architecture, which imparts exceptional thermal stability and desirable optoelectronic properties.[1] This guide provides a comprehensive overview of the synthesis and characterization of DPBPS, grounded in established chemical principles and field-proven methodologies. We will explore the prevalent synthetic strategy, the Sonogashira cross-coupling reaction, detailing its mechanism and a robust experimental protocol. Furthermore, a thorough characterization workflow is presented, outlining the expected outcomes from spectroscopic and analytical techniques essential for structural verification and purity assessment. This document is intended to serve as a practical and authoritative resource for researchers engaged in materials science, organic electronics, and advanced polymer chemistry.[1][2]

Introduction: The Significance of this compound

This compound is a tetra-substituted silane featuring two phenyl and two phenylethynyl groups attached to a central silicon atom. This structure is not merely an academic curiosity; its rigid, conjugated framework is the source of its utility. The presence of the silicon atom and the π-conjugated system of the phenylethynyl moieties contribute to enhanced thermal stability and mechanical strength.[1] These characteristics make DPBPS a valuable building block in several advanced applications:

  • High-Performance Polymers: It serves as a monomer or cross-linking agent for creating advanced polymers and composites with high thermal resistance, crucial for the electronics and aerospace industries.[1]

  • Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics, where it can improve device efficiency and operational stability.[1]

  • Nanotechnology: DPBPS plays a role in developing functionalized nanomaterials, including surfaces for sensors and catalysts.[1]

  • Photonics: Its optical properties are harnessed in the investigation of photonic devices for light manipulation and signal processing.[1]

Understanding the synthesis and rigorous characterization of this molecule is paramount to leveraging its full potential in these innovative fields.

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing arylalkynes like DPBPS is the Sonogashira cross-coupling reaction.[3][4] This choice is deliberate; the reaction is renowned for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.[4][5]

The core transformation involves the coupling of a terminal alkyne (phenylacetylene) with an organohalide (dichlorodiphenylsilane) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][5]

Synthetic Scheme

The overall reaction to form this compound is illustrated below.

G cluster_product Product A Dichlorodiphenylsilane catalysts Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Triethylamine (Base) Toluene (Solvent), 70°C B Phenylacetylene (2 equiv.) C This compound catalysts->C

Caption: Overall reaction for the synthesis of DPBPS.

The 'Why': Mechanistic Insight into the Sonogashira Reaction

To ensure reproducibility and troubleshoot potential issues, understanding the underlying mechanism is critical. The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][4]

Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination prod R¹-C≡CR² (Product) pd_trans->prod r1x R¹-X (Dichlorodiphenylsilane) r1x->pd_ox cui Cu(I)X cu_acetylide Cu(I)-C≡CR² (Copper Acetylide) cui->cu_acetylide Acid-Base Rxn (with Amine Base) cu_acetylide->pd_ox Transfers Acetylide to Palladium Complex cu_acetylide->cui r2h H-C≡CR² (Phenylacetylene) r2h->cu_acetylide R1X_desc R¹-X = Ph₂SiCl₂ R2H_desc H-C≡CR² = Phenylacetylene

Caption: The interconnected Palladium and Copper catalytic cycles.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with dichlorodiphenylsilane (R¹-X) to form a Pd(II) complex.[3]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with phenylacetylene (H-C≡CR²) in the presence of the amine base to form a copper acetylide intermediate.[3][4] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide transfers the phenylethynyl group to the Pd(II) complex, displacing the halide. This is the key C-C bond-forming step.

  • Reductive Elimination: The newly formed organic groups on the palladium center couple and are eliminated, yielding the final product, this compound, and regenerating the active Pd(0) catalyst to continue the cycle.[3]

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to the steps followed by the characterization detailed in Section 3 will confirm a successful synthesis.

Materials & Reagents:

Reagent/MaterialFormulaM.W.Amount (Example)Moles
DichlorodiphenylsilaneC₁₂H₁₀Cl₂Si253.202.53 g10 mmol
PhenylacetyleneC₈H₆102.142.25 g (2.44 mL)22 mmol
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9070 mg0.1 mmol
Copper(I) IodideCuI190.4538 mg0.2 mmol
Triethylamine (TEA)C₆H₁₅N101.195.6 mL40 mmol
Toluene, AnhydrousC₇H₈92.14100 mL-

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Maintaining an inert atmosphere is critical to prevent oxidative side reactions of the catalysts.

  • Reagent Addition: To the flask, add dichlorodiphenylsilane (10 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.01 eq), and copper(I) iodide (0.02 eq).

  • Solvent and Amine Addition: Add anhydrous toluene (100 mL) and triethylamine (4 eq) via syringe. The amine acts as both the base to deprotonate the alkyne and a scavenger for the HCl byproduct.

  • Alkyne Addition: Slowly add phenylacetylene (2.2 eq) to the stirring solution at room temperature. A slight excess of the alkyne ensures the complete consumption of the dichlorodiphenylsilane.

  • Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting dichlorodiphenylsilane spot has disappeared.

  • Work-up:

    • Cool the mixture to room temperature. A precipitate of triethylamine hydrochloride will be visible.

    • Filter the mixture through a pad of Celite to remove the salt and catalyst residues.

    • Wash the organic filtrate with a saturated aqueous solution of NH₄Cl (2 x 50 mL) and then with brine (1 x 50 mL).[6]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield DPBPS as a white to off-white crystalline solid.[1]

Comprehensive Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step in scientific research. A multi-technique approach is required.

G cluster_main Characterization Workflow Start Purified Solid Product MP Melting Point Analysis Start->MP NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Start->NMR MS Mass Spectrometry (EI-MS/HRMS) Start->MS Final Confirmed Structure & Purity of DPBPS MP->Final Xray Single Crystal X-ray Diffraction (Definitive Structure) NMR->Xray If single crystals obtained NMR->Final MS->Final Xray->Final

Caption: A logical workflow for the characterization of DPBPS.

Physical Properties

A sharp melting point range is a primary indicator of purity.

PropertyExpected ValueSource
AppearanceWhite to off-white crystal[1]
Melting Point79 - 83 °C[1]
Molecular FormulaC₂₈H₂₀Si[1][7]
Molecular Weight384.55 g/mol [1][7][8]
Spectroscopic and Spectrometric Data

The combination of NMR and Mass Spectrometry provides unambiguous structural confirmation.

Table of Expected Spectroscopic Data:

TechniqueExpected Chemical Shifts (δ) / m/zNotes & Interpretation
¹H NMR (CDCl₃)δ ≈ 7.30-7.80 ppm (m, 20H)The aromatic protons on the four phenyl rings will appear as a complex multiplet in this region. Integration should confirm the presence of 20 protons.[6][9]
¹³C NMR (CDCl₃)δ ≈ 128-136 ppmδ ≈ 90-110 ppmMultiple signals are expected in the aromatic region for the non-equivalent carbons. Two distinct signals are expected for the sp-hybridized alkyne carbons.
²⁹Si NMR (CDCl₃)δ ≈ -10 to -40 ppmA single resonance is expected in the characteristic range for tetra-substituted aryl/alkynyl silanes, confirming the silicon environment.[6][10]
Mass Spec. (EI)m/z = 384 [M]⁺The molecular ion peak should be observed at m/z corresponding to the molecular weight. High-Resolution MS (HRMS) can confirm the exact mass.
X-ray Crystallography

For definitive, publication-quality structural proof, single-crystal X-ray diffraction is the gold standard. Growing suitable single crystals (e.g., by slow evaporation from a solvent like acetonitrile or hexane) allows for the precise determination of bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state.[11][12] This technique provides irrefutable evidence of the synthesized structure.

Conclusion

The synthesis of this compound via the Sonogashira cross-coupling reaction is a robust and reliable method, accessible to researchers with a standard organic chemistry laboratory setup. The power of this synthetic tool lies in its efficiency and the mild conditions under which it operates. A rigorous characterization workflow, combining physical measurements with spectroscopic techniques like NMR and mass spectrometry, is essential to validate the identity and purity of the final product. By understanding both the "how" of the experimental protocol and the "why" of the underlying reaction mechanism, researchers can confidently synthesize and utilize this versatile molecular building block for pioneering advancements in materials science and beyond.

References

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from Gelest Inc. Technical Library. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from Organic Chemistry Portal. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from The Royal Society of Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Silane, diphenyl-. Retrieved from NIST Chemistry WebBook. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • American Chemical Society. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved from ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Diversity of Triaryl(phenylethyl)silanes. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). 1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... Retrieved from ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Silane, phenyl-. Retrieved from NIST Chemistry WebBook. [Link]

  • MassBank. (2008). TRIMETHYL(PHENYLETHYNYL)SILANE; EI-B; MS. Retrieved from MassBank. [Link]

  • Google Patents. (n.d.). CN105801611A - Methods for preparing phenyl silane and diphenyl silane.
  • MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Retrieved from MDPI. [Link]

  • ResearchGate. (2025). Modeling and X-ray Diffraction Investigation of the Crystal Structure of 1,1-Diphenyl-3-Methyl-6,7-Dimethoxy-1,3-Dihydroisobenzofuran. Retrieved from ResearchGate. [Link]

Sources

"photophysical properties of Diphenylbis(phenylethynyl)silane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of Diphenylbis(phenylethynyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two phenylethynyl groups.[1] Its unique molecular architecture, featuring a combination of rigid acetylenic rods and bulky phenyl substituents, imparts significant thermal stability and mechanical strength.[1] These properties make it a valuable component in the development of advanced materials.[1][2] This guide provides a comprehensive overview of the core photophysical properties of this compound, details the experimental methodologies for their characterization, and discusses the implications of these properties for its applications in fields such as organic electronics, polymer chemistry, and nanotechnology.[1]

Molecular Structure and Electronic Properties

The photophysical behavior of this compound is intrinsically linked to its electronic structure. The molecule consists of a central tetrahedral silicon atom which disrupts the π-conjugation between the four aromatic substituents. The primary chromophores are the phenylethynyl units, which are responsible for the molecule's absorption and emission characteristics. The electronic structure of related phenylsilanes has been investigated using quantum chemical calculations and X-ray emission spectroscopy, which provide insights into the molecular orbitals involved in electronic transitions.[3][4]

Caption: Molecular structure of this compound.

The fundamental photophysical processes that organic molecules undergo upon light absorption can be visualized using a Jablonski diagram. This includes excitation to a singlet excited state (S₁), followed by relaxation through radiative (fluorescence) or non-radiative pathways such as internal conversion and intersystem crossing to a triplet state (T₁).[5]

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S1 S₁ (First Excited Singlet State) S0 S₀ (Ground Singlet State) S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (k_isc) S0->S1 Absorption T1->S0 Phosphorescence (k_p)

Caption: Simplified Jablonski diagram of key photophysical processes.

Core Photophysical Parameters

A thorough characterization of a photoluminescent compound involves measuring its UV-vis absorption spectrum, photoluminescence spectrum, photoluminescence quantum yield, and excited-state lifetime.[6]

PropertySymbolDescriptionTypical Value Range (for similar chromophores)
Absorption Maximum λabsWavelength(s) at which the molecule absorbs light most strongly.300 - 400 nm
Molar Absorptivity εA measure of how strongly the molecule absorbs light at a given wavelength.10,000 - 100,000 M-1cm-1
Emission Maximum λemWavelength at which the molecule's fluorescence intensity is highest.400 - 550 nm
Stokes Shift ΔνThe difference in energy (or wavelength) between the absorption and emission maxima.20 - 100 nm
Quantum Yield ΦPLThe ratio of photons emitted to photons absorbed.0.1 - 1.0
Fluorescence Lifetime τfThe average time the molecule spends in the excited state before returning to the ground state via fluorescence.0.5 - 10 ns

Note: The specific values for this compound must be determined experimentally using the protocols outlined below.

Experimental Characterization Workflows

Steady-State Spectroscopy: Absorbance and Fluorescence

Rationale: Steady-state measurements are the first step in photophysical characterization. UV-Vis absorption spectroscopy identifies the electronic transitions of the molecule, while fluorescence spectroscopy reveals the emission properties from the lowest-energy excited singlet state.[5][6]

cluster_prep Sample Preparation cluster_abs UV-Vis Spectrophotometer cluster_flu Fluorometer prep Dissolve sample in spectroscopic-grade solvent. Prepare dilutions. abs_inst Measure Absorbance vs. Wavelength prep->abs_inst flu_inst Excite at λ_abs. Scan Emission Wavelengths. prep->flu_inst abs_data Obtain λ_abs, Absorbance abs_inst->abs_data flu_data Obtain λ_em, Intensity flu_inst->flu_data

Caption: Workflow for steady-state absorption and fluorescence measurements.

Detailed Protocol:

  • Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a high-purity, spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or THF). Prepare a stock solution and then create a dilution series. For fluorescence measurements, the absorbance of the sample at the excitation wavelength should be less than 0.1 to prevent inner-filter effects.[7]

  • UV-Vis Absorption Measurement:

    • Use a dual-beam spectrophotometer.

    • Fill a 1 cm pathlength quartz cuvette with the pure solvent to record a baseline.

    • Replace the solvent with the sample solution and record the absorption spectrum over the desired range (e.g., 250-500 nm).

    • Identify the wavelength of maximum absorbance (λabs).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λabs determined from the absorption spectrum.

    • Scan the emission monochromator over a range red-shifted from the excitation wavelength (e.g., 350-650 nm) to record the fluorescence spectrum.

    • Identify the wavelength of maximum emission intensity (λem).

Photoluminescence Quantum Yield (PLQY)

Rationale: The PLQY (ΦPL) is a critical measure of a fluorophore's efficiency. The relative method, which compares the sample's fluorescence to a well-characterized standard, is the most common approach.[6] The choice of standard is crucial; its absorption and emission profile should overlap with the sample's.

Detailed Protocol (Relative Method):

  • Standard Selection: Choose a quantum yield standard with a known ΦPL that absorbs and emits in a similar spectral region to this compound. For blue-green emitters, Quinine Sulfate in 0.1 M H₂SO₄ (ΦPL = 0.54) or 9,10-Bis(phenylethynyl)anthracene in cyclohexane (ΦPL ≈ 1.0) are common choices.[7]

  • Data Acquisition:

    • Prepare dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.

    • Measure the UV-Vis absorption spectrum for each solution.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength, slit widths, and instrument settings.

    • Measure the emission spectrum of a blank (pure solvent) under the same conditions to subtract any background signal.

  • Calculation: The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

    • Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Excited-State Lifetime

Rationale: The fluorescence lifetime (τf) provides insight into the dynamics of the excited state and its sensitivity to the environment. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range, making it ideal for typical organic fluorophores.[8][9][10]

cluster_inst TCSPC Setup cluster_analysis Data Analysis source Pulsed Light Source (e.g., ps Laser) sample Sample source->sample detector Single-Photon Detector (e.g., PMT, SPAD) sample->detector electronics TCSPC Electronics detector->electronics hist Build Photon Arrival Time Histogram electronics->hist fit Deconvolute with IRF & Fit to Exponential Decay hist->fit lifetime Obtain Lifetime (τ) fit->lifetime

Caption: Workflow for excited-state lifetime measurement using TCSPC.

Detailed Protocol:

  • Instrumentation: The core components are a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser), a sample holder, emission filters, a fast and sensitive single-photon detector, and TCSPC timing electronics.[9]

  • Data Acquisition:

    • Excite the sample (prepared as for fluorescence measurements) with the pulsed laser at a wavelength near its λabs.

    • Collect the emitted fluorescence through a monochromator or filter set at λem.

    • The TCSPC electronics measure the time delay between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal).

    • This process is repeated millions of times, building a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Instrument Response Function (IRF): Measure the instrument's own temporal response by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample.

  • Data Analysis: The measured decay is a convolution of the true fluorescence decay and the IRF. Use specialized software to perform an iterative deconvolution and fit the decay data to a single or multi-exponential function to extract the lifetime value(s) (τf).[9]

Applications Driven by Photophysical Properties

The properties of this compound make it a compound of interest for several advanced applications:

  • Organic Electronics: Its high fluorescence efficiency (expected) and thermal stability are desirable for use as an emissive or host material in Organic Light-Emitting Diodes (OLEDs).[1]

  • Photonics: The molecule's optical properties can be harnessed for manipulating light and processing signals in photonic devices.[1]

  • Polymer Chemistry: It serves as a building block for advanced polymers, where its rigid structure can lead to materials with high thermal stability and specific mechanical properties.[1]

  • Sensing: The fluorescence of phenylethynyl compounds can be sensitive to the local environment, opening possibilities for its use in chemical sensors where binding events could modulate the emission output.

Conclusion

This compound is a promising material whose utility is fundamentally governed by its photophysical properties. A comprehensive understanding of its absorption, emission, quantum efficiency, and excited-state dynamics is essential for its rational implementation in technological applications. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and similar organosilicon compounds, thereby enabling the design and development of next-generation materials for electronics, photonics, and beyond.

References

  • Wikipedia. Time-resolved spectroscopy.
  • Chem-Impex. This compound.
  • News-Medical.Net. (2020, January 17). What is Time-Resolved Fluorescence Spectroscopy?.
  • THE FLEMING GROUP - Google Sites. Time-Resolved Fluorescence Techniques.
  • Edinburgh Instruments.
  • Beechem, J. M., & Brand, L. (1996). Time-resolved fluorescence spectroscopy. Current Opinion in Structural Biology, 6(5), 637-42.
  • Dang, V. Q., & Teets, T. S. (2025).
  • MySkinRecipes. This compound.
  • Podgornov, F. V., et al. (2018). A study of the electronic structure of phenylsilanes by X-ray emission spectroscopy and quantum chemical calculation methods.
  • Podgornov, F. V., et al. (2018). Investigation of the electronic structure of diphenylsilane using the density functional theory method and X-ray emission spectroscopy.
  • Mahmoud, A. R. (2025). Photophysical and Photochemical Properties of Organic Molecules.
  • OMLC. 9,10-Bis(phenylethynyl)anthracene.

Sources

Introduction: The Pursuit of High-Temperature Performance with Silylacetylene Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Diphenylbis(phenylethynyl)silane Derivatives

In the relentless drive for materials that can withstand extreme thermal environments, from aerospace and defense to advanced electronics and specialty coatings, organosilicon compounds have long been a cornerstone. Their inherent stability, derived from the robust silicon-oxygen or silicon-carbon backbone, offers a significant advantage over traditional organic polymers. Among these, this compound and its derivatives represent a particularly promising class of high-performance materials. The unique molecular architecture, which combines the rigidity of phenyl and phenylethynyl groups with the thermal resilience of a silane core, imparts exceptional thermal and thermo-oxidative stability.[1][2]

This technical guide provides a comprehensive overview of the thermal stability of this compound derivatives. It is intended for researchers, materials scientists, and professionals in drug development and other fields who require a deep understanding of the principles governing the high-temperature performance of these materials, the methodologies for their characterization, and the mechanisms that dictate their decomposition pathways. We will delve into the fundamental structure-property relationships, provide detailed experimental protocols for thermal analysis, explore the kinetics and mechanisms of thermal degradation, and offer a comparative analysis of various derivatives.

Section 1: The Foundation of Thermal Resilience: Structure-Property Relationships

The remarkable thermal stability of this compound derivatives is not coincidental but rather a direct consequence of their molecular structure. Several key factors contribute to their ability to resist thermal degradation:

  • Inherent Bond Strengths: The foundation of their stability lies in the high bond dissociation energies within the organosilicon framework. The silicon-carbon (Si-C) and silicon-phenyl bonds are inherently strong, requiring significant thermal energy to cleave.

  • Influence of Phenyl Groups: The presence of phenyl groups attached to the silicon atom enhances thermal stability compared to alkyl substituents. This is attributed to the greater strength of the Si-phenyl bond and the ability of the aromatic rings to delocalize energy, thus mitigating bond scission.

  • The Role of Phenylethynyl Moieties: The phenylethynyl (-C≡C-Ph) groups are critical to the high-temperature performance of these materials. The carbon-carbon triple bond is not only rigid but also serves as a reactive site for thermal curing. Upon heating, these groups can undergo complex crosslinking reactions, forming a highly stable, three-dimensional network structure without the evolution of volatile byproducts. This cured network exhibits significantly enhanced thermal stability and mechanical integrity at elevated temperatures.

  • High Char Yield: A hallmark of these materials is their high char yield upon pyrolysis. The aromatic and acetylenic components contribute to the formation of a stable, carbonaceous char layer during thermal decomposition. This char acts as an insulating barrier, protecting the underlying material from further degradation and contributing to the overall fire resistance of the system.

Section 2: A Practical Guide to Experimental Assessment of Thermal Stability

To quantify and compare the thermal stability of this compound derivatives, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Degradation

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the onset of decomposition, the degradation profile, and the char yield of a material.

Experimental Protocol for TGA:

  • Instrument Preparation:

    • Ensure the TGA instrument, including the microbalance and furnace, is clean and calibrated according to the manufacturer's specifications.

    • Select an appropriate sample pan, typically made of alumina or platinum, for high-temperature analysis.

  • Sample Preparation:

    • Accurately weigh a small sample (typically 5-10 mg) into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

    • Ensure the sample is representative of the material being tested. For cured resins, a small piece of the cured material is used.

  • Experimental Parameters:

    • Atmosphere: For assessing inherent thermal stability, an inert atmosphere such as nitrogen or argon is used, with a typical flow rate of 20-50 mL/min. To evaluate thermo-oxidative stability, dry air is used as the purge gas.

    • Temperature Program: A common method is a dynamic heating ramp from ambient temperature to 800-1000 °C at a constant heating rate. A rate of 10 °C/min is standard for comparative studies, while slower rates can provide better resolution of decomposition events.

    • Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

    • Determine key parameters:

      • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

      • Td5% and Td10%: The temperatures at which 5% and 10% mass loss occurs, respectively. These are common metrics for comparing thermal stability.

      • Char Yield: The percentage of mass remaining at the end of the experiment (e.g., at 800 °C).

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, glass transitions, and curing exotherms. For this compound derivatives, DSC is particularly crucial for studying their thermal curing behavior.

Experimental Protocol for DSC:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

    • Use hermetically sealed aluminum or copper pans to contain any potential volatiles during curing.

  • Sample Preparation:

    • Accurately weigh a small sample (5-10 mg) of the uncured monomer or oligomer into a DSC pan.

    • Seal the pan hermetically to prevent mass loss during the experiment.

  • Experimental Parameters:

    • Atmosphere: An inert atmosphere (nitrogen or argon) is typically used to prevent oxidative side reactions during curing.

    • Temperature Program: A dynamic heating scan, for example, from room temperature to 400 °C at a heating rate of 10 °C/min, is used to observe the curing exotherm.

    • Data Acquisition: Record the heat flow and temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature. An exothermic peak will indicate the curing reaction of the phenylethynyl groups.

    • Integrate the area under the exotherm to determine the heat of curing (ΔHcure).

    • The onset temperature and the peak temperature of the exotherm provide information about the temperature range of the curing reaction. For some derivatives, this curing exotherm can be observed in the range of 345-370 °C.[1]

Workflow for Thermal Analysis:

G cluster_tga TGA Protocol cluster_dsc DSC Protocol tga_prep Sample Preparation (5-10 mg in Alumina Pan) tga_run Run TGA (N2 or Air, 10°C/min to 1000°C) tga_prep->tga_run tga_data Analyze Data (TGA/DTG Curves) tga_run->tga_data tga_output Determine Td5%, Char Yield tga_data->tga_output end Thermal Stability Profile tga_output->end dsc_prep Sample Preparation (5-10 mg in Sealed Pan) dsc_run Run DSC (N2, 10°C/min to 400°C) dsc_prep->dsc_run dsc_data Analyze Data (Heat Flow Curve) dsc_run->dsc_data dsc_output Identify Curing Exotherm (Onset, Peak Temp, ΔH) dsc_data->dsc_output dsc_output->end start Material Synthesis start->tga_prep start->dsc_prep G cluster_initiation Initiation cluster_propagation Propagation & Crosslinking Parent This compound Heat High Temperature (>500-600°C) Parent->Heat Rad1 Silyl Radical (Ph(PhC≡C)2Si•) Heat->Rad1 Si-Ph Bond Cleavage Rad2 Phenyl Radical (Ph•) Heat->Rad2 Si-Ph Bond Cleavage Crosslink Crosslinked Network (Polymerization of -C≡C-) Rad1->Crosslink Abstraction H-Abstraction Products (e.g., Benzene) Rad2->Abstraction Final Stable Char Residue + Volatile Fragments Crosslink->Final Abstraction->Final

Caption: Proposed free-radical decomposition pathway.

Section 4: Comparative Thermal Stability of Derivatives

The thermal stability of this compound can be further tailored by modifying its structure. Introducing different substituents on the silicon atom or the phenyl rings can influence the decomposition temperature and char yield. For instance, incorporating these silylacetylene moieties into larger oligomeric or polymeric structures, such as polyhedral oligomeric silsesquioxanes (POSS), has been shown to yield materials with exceptional thermal stability. After curing, these bis-phenylethynyl POSS materials exhibit thermal decomposition temperatures near 600 °C in a nitrogen atmosphere. [1][2]

Compound/Derivative Td5% (°C, N2) Char Yield @ 800°C (N2) Key Structural Feature
Hypothetical Cured this compound > 550 High Core monomeric structure
Bis-phenylethynyl POSS (Cured) ~600 [1][2] Very High POSS cage structure

| Poly(propyltri(phenylethynyl))silane | > 500 (inferred) | High | Propyl group on Si |

The general trend observed is that incorporating the this compound unit into a more complex, crosslinked, or cage-like architecture further enhances its already impressive thermal stability.

Conclusion and Future Outlook

This compound and its derivatives stand out as materials with exceptionally high thermal stability, driven by their unique combination of strong silicon-carbon bonds and the crosslinking capability of their phenylethynyl groups. The methodologies of TGA and DSC are essential tools for characterizing their thermal properties, revealing high decomposition temperatures and significant char yields, which are critical for high-performance applications.

The proposed free-radical decomposition mechanism, initiated by Si-C bond cleavage and followed by complex propagation and crosslinking reactions, provides a framework for understanding their behavior at extreme temperatures. Future research should focus on obtaining precise thermal decomposition data for the parent monomer and a wider range of derivatives to build a more comprehensive structure-property database. Furthermore, detailed analysis of the decomposition products using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would provide a more definitive understanding of the degradation pathways and help in the rational design of next-generation, ultra-high-temperature organosilicon materials.

References

  • Moore, L. M. J., Zavala, J. J., Lamb, J. T., Reams, J. T., Yandek, G. R., Guenthner, A. J., Haddad, T. S., & Ghiassi, K. B. (2018). Bis-phenylethynyl polyhedral oligomeric silsesquioxanes: new high-temperature, processable thermosetting materials. RSC Advances, 8(48), 27400–27405. [Link]

  • Moore, L. M. J., Zavala, J. J., Lamb, J. T., Reams, J. T., Yandek, G. R., Guenthner, A. J., Haddad, T. S., & Ghiassi, K. B. (2018). Bis-phenylethynyl polyhedral oligomeric silsesquioxanes: new high-temperature, processable thermosetting materials. PubMed Central. [Link]

  • Tan, D., Wang, Y., Xing, H., & Li, Z. (2012). Study of Cure Kinetics of Vinyl-tri(phenylethynyl)silane Monomer. Asian Journal of Chemistry, 24(12), 5825-5827. [Link]

  • JETIR. (2018). Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. JETIR, 5(11), 586-593. [Link]

  • Smith, J. D. (1965). A Kinetic Study of the Thermal Decomposition of Selected Cyclohexyl and Phenylsilanes. DTIC. [Link]

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An In-depth Technical Guide to Diphenylbis(phenylethynyl)silane: Molecular Structure and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diphenylbis(phenylethynyl)silane (DPES) is a fascinating organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two phenylethynyl moieties. This unique tetra-coordinate structure imparts a combination of rigidity, thermal stability, and specific electronic properties that make it a valuable building block in advanced materials science. This guide provides a comprehensive technical overview of DPES, covering its synthesis, in-depth structural analysis through spectroscopic and crystallographic methods, and its key physicochemical properties. We will explore the causality behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility. The primary focus is on its applications in polymer chemistry and optoelectronics, where its distinctive architecture leads to high-performance materials.

Introduction to this compound (DPES)

Organosilicon compounds, particularly those incorporating aromatic and acetylenic functionalities, have garnered significant interest due to their unique hybrid properties derived from both organic and inorganic components. This compound (molecular formula C₂₈H₂₀Si, molecular weight 384.55 g/mol ) is a prime example of such a molecule.[1][2] Its structure, featuring a central silicon atom, provides a tetrahedral scaffold for two phenyl and two phenylethynyl groups.[1] This arrangement is not merely a structural curiosity; the π-conjugated systems of the phenyl and phenylethynyl groups, coupled with the properties of the silicon atom, give rise to enhanced thermal stability and mechanical strength.[1]

These characteristics are crucial for the development of advanced materials. DPES is utilized as a key building block or monomer in the synthesis of high-performance polymers, as a component in organic light-emitting diodes (OLEDs), and in the fabrication of robust coatings and adhesives where its ability to form stable cross-linked networks is paramount.[1][3] This guide serves as a technical deep-dive for researchers aiming to understand and leverage the properties of DPES in their work.

Synthesis of this compound

The most prevalent and efficient method for synthesizing DPES is through a palladium-copper catalyzed cross-coupling reaction, specifically the Sonogashira coupling. This reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5]

Causality of Experimental Choice: The Sonogashira reaction is chosen for its high efficiency and mild reaction conditions, which helps to prevent the degradation of the sensitive alkynylsilane product.[4] The synthesis starts from a readily available chlorosilane precursor, dichlorodiphenylsilane. The reaction proceeds by coupling this precursor with a terminal alkyne, phenylacetylene.

  • Precursor: Dichlorodiphenylsilane is an ideal starting material due to the reactivity of the Si-Cl bonds.

  • Reagent: Phenylacetylene provides the necessary phenylethynyl moieties.

  • Catalyst System: A dual-catalyst system is employed. A palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) is the primary catalyst for the cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to facilitate the formation of a key copper(I) acetylide intermediate, which accelerates the reaction.[4][5][6]

  • Base: An amine base, such as triethylamine or diisopropylamine, is required to neutralize the HCl generated during the reaction and to facilitate the regeneration of the active catalyst.[4]

The overall reaction is: (C₆H₅)₂SiCl₂ + 2 HC≡C-C₆H₅ ---(Pd/Cu catalyst, Base)--> (C₆H₅)₂Si(C≡C-C₆H₅)₂ + 2 HCl

Below is a diagram illustrating the general workflow for the synthesis of DPES.

G cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_purification Purification & Analysis R1 Dichlorodiphenylsilane Mix Combine in Solvent (e.g., THF/Toluene) R1->Mix R2 Phenylacetylene R2->Mix Cat Pd(PPh₃)₂Cl₂ / CuI Cat->Mix Base Amine Base (e.g., Et₃N) Base->Mix React Stir at Room Temp to 50°C Mix->React Inert Atmosphere (N₂/Ar) Workup Aqueous Workup (Quench, Extract) React->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product This compound (White Crystalline Solid) Purify->Product Analyze Characterization (NMR, IR, MS) Product->Analyze Verify Structure & Purity

Caption: Synthesis workflow for this compound via Sonogashira coupling.

Molecular Structure and Analysis

A thorough understanding of the molecular structure of DPES is essential for predicting its behavior and designing materials with desired properties. This is achieved through a combination of spectroscopic, crystallographic, and computational techniques.

Spectroscopic Characterization

Spectroscopy provides detailed information about the connectivity and chemical environment of atoms within the molecule.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the two phenyl and two phenylethynyl groups.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments: the phenyl carbons attached to silicon, the other aromatic carbons, and the characteristic signals for the sp-hybridized acetylenic carbons (C≡C).

    • ²⁹Si NMR: This is a crucial technique for organosilicon compounds. DPES will exhibit a characteristic chemical shift in the ²⁹Si NMR spectrum that is indicative of a tetra-coordinate silicon atom bonded to four carbon atoms.[7][8] The precise chemical shift provides insight into the electronic environment around the silicon center.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides confirmation of key functional groups. A sharp, medium-intensity absorption band around 2150-2175 cm⁻¹ is characteristic of the C≡C stretching vibration of the disubstituted alkyne. Bands corresponding to C-H stretching of the aromatic rings appear above 3000 cm⁻¹, and Si-C bond vibrations can be observed in the fingerprint region (e.g., 758-841 cm⁻¹).[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive picture of the molecule's three-dimensional structure in the solid state. Analysis of the crystal structure of DPES and related alkynylsilanes reveals a distorted tetrahedral geometry around the central silicon atom.[10]

Key structural parameters obtained from crystallography include:

  • Bond Lengths: The Si-C(phenyl) and Si-C(alkynyl) bond lengths can be precisely measured. The Si-C(alkynyl) bonds are typically shorter than Si-C(alkyl) bonds, reflecting the higher s-character of the sp-hybridized carbon atom.[10]

  • Bond Angles: The C-Si-C bond angles will deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric bulk of the phenyl and phenylethynyl groups. In some sterically hindered analogues, C-Si-C bond angles can be significantly widened.[10]

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by weak intermolecular forces, such as van der Waals forces and potential C-H···π interactions between adjacent molecules.[11]

Computational Analysis (DFT)

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. By solving approximations of the Schrödinger equation, DFT can predict molecular properties with high accuracy.[12]

For DPES, DFT calculations (e.g., using the B3LYP functional with a 6-31G(d) basis set) can provide:

  • Optimized Geometry: A theoretical, low-energy 3D structure with predicted bond lengths and angles that can be compared with crystallographic data.[12]

  • Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that relates to the molecule's electronic excitation properties and its potential use in optoelectronic devices.

  • Simulated Spectra: Theoretical NMR and IR spectra can be generated to aid in the assignment of experimental peaks.

The diagram below illustrates the relationship between the molecular structure of DPES and its resulting properties.

G Struct Molecular Structure of DPES Tetrahedral Silicon Core Two Phenyl Groups Two Phenylethynyl Groups Props Key Physicochemical Properties High Thermal Stability Mechanical Strength Optoelectronic Activity Struct:f1->Props:p1 Rigid 3D Network Struct:f2->Props:p2 Steric Bulk Struct:f3->Props:p3 π-Conjugation Apps Applications High-Performance Polymers Organic Electronics (OLEDs) Robust Coatings & Adhesives Props:p1->Apps:a1 Props:p1->Apps:a3 Props:p2->Apps:a1 Props:p3->Apps:a2

Caption: Relationship between DPES structure, properties, and applications.

Physicochemical Properties and Applications

The unique molecular architecture of DPES directly translates into a set of valuable physicochemical properties.

Summary of Properties
PropertyTypical Value / DescriptionSignificance
Appearance White to off-white crystalline solid[1]High purity starting material
Melting Point 79 - 83 °C[1]Defines processing temperature window
Boiling Point ~505 °C[13]Indicates low volatility
Thermal Stability High decomposition temperatureSuitable for high-temperature applications[1]
Solubility Soluble in common organic solvents (THF, Toluene, Chloroform)Ease of processing and reaction
Thermal Properties

The presence of aromatic rings and the strong Si-C bonds contribute to the excellent thermal stability of DPES.[1] Thermogravimetric analysis (TGA) of polymers derived from DPES shows high decomposition temperatures, making them suitable for applications where heat resistance is critical. The rigid phenylene shell in related carbosilane structures is known to significantly increase the glass transition temperature (Tg) and overall thermal stability of macromolecules.[14]

Applications in Materials Science

DPES is primarily a platform molecule for materials science innovation.

  • High-Performance Polymers: DPES can be used as a monomer or a cross-linking agent. When polymerized, often through thermal curing, the phenylethynyl groups react to form a highly cross-linked, rigid polymer network. These resulting polysilanes exhibit superior thermal and oxidative stability, making them candidates for aerospace composites and high-temperature dielectrics.[1]

  • Organic Electronics: The conjugated phenylethynyl arms of the molecule provide pathways for electron delocalization. This property makes DPES and its derivatives interesting for use in organic electronics, such as OLEDs and organic photovoltaics, where they can function as host materials or charge-transporting layers.[1]

  • Coatings and Adhesives: The ability of DPES to form robust, cross-linked networks upon curing leads to the creation of durable and heat-resistant coatings and sealants.[1][3]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are provided.

Protocol: Synthesis of this compound

Materials:

  • Dichlorodiphenylsilane (1 eq.)

  • Phenylacetylene (2.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq.)

  • Copper(I) iodide (CuI) (0.04 eq.)

  • Triethylamine (Et₃N) (3 eq.)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add dichlorodiphenylsilane, toluene, and triethylamine. Stir the mixture under a nitrogen atmosphere.

  • Catalyst Addition: Add the catalysts, Pd(PPh₃)₂Cl₂ and CuI, to the stirring solution.

  • Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield DPES as a white solid.

  • Validation: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra. The data should match literature values.

Protocol: Characterization by NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the purified DPES (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ²⁹Si NMR Acquisition: If available, acquire a ²⁹Si NMR spectrum. This often requires a dedicated probe and longer acquisition times due to the low receptivity of the ²⁹Si nucleus. Inverse-gated decoupling is used to suppress the negative Nuclear Overhauser Effect (NOE).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative number of protons. Compare chemical shifts to reference data.

References

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library. Retrieved from Gelest website. [Link]

  • Tóth, G., et al. (2006). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 8(17), 3749-3751. [Link]

  • Hatanaka, Y., & Hiyama, T. (2000). Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes. The Journal of Organic Chemistry, 65(8), 2373-2378. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

  • Khan, E., & Wrackmeyer, B. (2008). 79.4 MHz 29 Si{ 1 H} NMR spectrum of allyl(methyl)bis(phenylethynyl)silane. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Structural Diversity of Triaryl(phenylethyl)silanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN105801611A - Methods for preparing phenyl silane and diphenyl silane.
  • Peters, K., et al. (1999). Crystal structure of di-tert-butylbis(3-trimethylsilylethinyl)silane. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structural, DFT calculations, photophysical and photochemical characteristics of 1-((E)-2-phenylethenyl)-2-(4-(2-((E)-2-phenylethenyl) phenoxy) butoxy) benzene (PPPBB). Retrieved from [Link]

  • JETIR.org. (2018). Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. Retrieved from [Link]

  • MDPI. (2021). Thermodynamic Properties of the First-Generation Hybrid Dendrimer with “Carbosilane Core/Phenylene Shell” Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). 1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... Retrieved from [Link]

  • MDPI. (2023). Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Retrieved from [Link]

  • SID. (n.d.). Density Functional Theory (DFT), Structural Properties, Natural Band Orbital and Energy Studies of N-(2-Fluorophenyl)-2,6-dimeth. Retrieved from [Link]

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A Technical Guide to the Solubility of Diphenylbis(phenylethynyl)silane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of diphenylbis(phenylethynyl)silane. Recognizing the limited availability of specific public solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, theoretical frameworks, and practical methodologies to predict, assess, and determine its solubility in various organic solvents.

Introduction: Understanding the Compound and the Importance of Solubility

This compound is a fascinating organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two phenylethynyl groups. Its rigid, aromatic structure imparts high thermal stability, making it a valuable building block in materials science for high-performance polymers, and in organic electronics.[1] In the pharmaceutical realm, its derivatives are explored for potential applications in drug delivery systems, where understanding and controlling solubility is paramount for bioavailability and formulation.[1]

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical physicochemical property that influences every stage of the development process, from synthesis and purification to formulation and in vivo performance. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and low bioavailability of the final product.

This guide will delve into the theoretical principles governing the solubility of this unique molecule, introduce a powerful predictive tool—Hansen Solubility Parameters—to estimate its behavior in various solvents, and provide a detailed experimental protocol for accurate solubility determination.

Theoretical Framework: The Science of Dissolution

The dissolution of a crystalline solid like this compound in a solvent is governed by the principle of "like dissolves like."[2] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.[2]

Key Factors Influencing the Solubility of this compound:

  • Molecular Structure: The molecule possesses a large, nonpolar surface area due to its four aromatic rings. This suggests a preference for nonpolar or moderately polar solvents that can engage in π-π stacking and van der Waals interactions. The central silicon atom and the triple bonds of the ethynyl groups introduce some polarizability but the molecule lacks strong hydrogen bonding capabilities.

  • Solvent Properties: The polarity, polarizability, and hydrogen bonding capacity of the solvent are critical. Solvents that can effectively interact with the phenyl and phenylethynyl groups are likely to be good candidates for solubilizing this compound.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the increased kinetic energy helps to overcome the lattice energy of the solid.

  • Crystalline Structure: The strength of the crystal lattice of this compound will significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility.

Predictive Approach: Hansen Solubility Parameters (HSP)

In the absence of specific experimental data, Hansen Solubility Parameters (HSP) offer a powerful method for predicting the solubility of a solute in a given solvent.[3] The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical is assigned three HSP values (δD, δP, δH), which can be treated as coordinates in a 3D "Hansen space." The principle is that substances with similar HSP coordinates are likely to be miscible. The "distance" (Ra) between two substances in Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

Due to the lack of published HSP values for this compound, we can estimate them using the group contribution method.[4][5] This involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.

Molecular Breakdown:

  • Two Phenyl Groups (-C₆H₅)

  • Two Phenylethynyl Groups (-C≡C-C₆H₅)

  • One Silane Moiety (>Si<)

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰·⁵)Justification
δD 18.0 - 20.0High aromatic content leads to strong dispersion forces.
δP 4.0 - 6.0The silicon heteroatom and acetylenic bonds introduce some polarity.
δH 1.0 - 3.0Lacks significant hydrogen bond donor or acceptor sites.

Disclaimer: These are estimated values and should be used as a preliminary guide for solvent selection. Experimental determination is necessary for accurate values.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP for a selection of common organic solvents.[6][7][8] By comparing these values to the estimated HSP of this compound, researchers can prioritize solvents for experimental testing.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
n-Hexane14.90.00.0
Toluene18.01.42.0
Chloroform17.83.15.7
Dichloromethane17.07.37.1
Tetrahydrofuran (THF)16.85.78.0
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol14.712.322.3

Based on these estimations, solvents like toluene, chloroform, and THF are predicted to be good solvents for this compound due to their similar HSP profiles.

The logical relationship for predicting solubility using HSP is illustrated in the following diagram:

G cluster_solute This compound cluster_solvent Organic Solvent Solute_HSP Estimated HSP δD_solute, δP_solute, δH_solute Calculation Calculate Hansen Distance (Ra) Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)² Solute_HSP->Calculation Solvent_HSP Known HSP δD_solvent, δP_solvent, δH_solvent Solvent_HSP->Calculation Prediction Solubility Prediction Calculation->Prediction

Caption: Predictive workflow for solubility using Hansen Solubility Parameters.

Experimental Protocol: Gravimetric Determination of Solubility

To obtain definitive solubility data, an experimental approach is essential. The following gravimetric method is a reliable technique for determining the solubility of a solid compound in an organic solvent.[9][10][11][12]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed glass vials for filtrate collection

  • Vacuum oven or desiccator

Experimental Workflow

The following diagram outlines the key steps in the gravimetric determination of solubility.

G Start Start Step1 Add excess solute to a known volume of solvent in a vial. Start->Step1 Step2 Equilibrate at a constant temperature with agitation for 24-48 hours to ensure saturation. Step1->Step2 Step3 Allow the solution to settle. Step2->Step3 Step4 Withdraw an aliquot of the supernatant using a syringe. Step3->Step4 Step5 Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. Step4->Step5 Step6 Record the weight of the filtered solution. Step5->Step6 Step7 Evaporate the solvent under reduced pressure or in a vacuum oven. Step6->Step7 Step8 Weigh the vial with the dried solute. Step7->Step8 Step9 Calculate solubility (e.g., in mg/mL). Step8->Step9 End End Step9->End

Caption: Step-by-step workflow for gravimetric solubility determination.

Detailed Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume or weight of the chosen organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or bath. Allow the mixture to equilibrate for 24-48 hours. This extended period ensures that the solution reaches saturation.

  • Sampling: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

  • Weighing the Solution: Immediately cap the vial containing the filtrate and weigh it to determine the exact mass of the saturated solution.

  • Solvent Evaporation: Remove the solvent from the filtrate vial. This can be achieved by using a rotary evaporator, a stream of inert gas, or by placing the vial in a vacuum oven at a moderate temperature until all the solvent has evaporated and a constant weight of the dried solute is achieved.

  • Final Weighing: Weigh the vial containing the dried this compound.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of the aliquot in mL)

Alternatively, if masses were used:

Solubility ( g/100 g solvent) = [(Mass of dried solute) / (Mass of saturated solution - Mass of dried solute)] x 100

Conclusion

While specific published solubility data for this compound is scarce, this guide provides a robust framework for researchers to approach its solubility. By understanding the underlying theoretical principles and employing predictive tools like Hansen Solubility Parameters, scientists can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol for gravimetric analysis empowers researchers to generate their own high-quality solubility data, which is indispensable for advancing research and development in materials science and pharmaceuticals. The combination of theoretical prediction and experimental validation will undoubtedly accelerate the application of this versatile organosilicon compound.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient and Their Importance in Surface Coating Formulation. Copenhagen: Danish Technical Press.
  • Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568-585.
  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Guenthner, A. J., et al. (2014). Bis-phenylethynyl Polyhedral Oligomeric Silsesquioxanes: New High-Temperature, Processable Thermosetting Materials. ACS Applied Materials & Interfaces, 6(15), 13076-13089.
  • Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]

  • iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Quora. (2021). How do you determine the solubility of a solid?. Retrieved from [Link]

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  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

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An In-depth Technical Guide to the Electronic Properties of Diphenylbis(phenylethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diphenylbis(phenylethynyl)silane (DPBPS) is an organosilicon compound featuring a central silicon atom bonded to two phenyl and two phenylethynyl groups. This unique molecular architecture imparts a combination of thermal stability, mechanical robustness, and intriguing electronic properties, making it a compelling candidate for applications in organic electronics and materials science.[1] This guide provides a comprehensive exploration of the synthesis, characterization, and electronic properties of DPBPS, offering researchers and drug development professionals a detailed technical resource. While direct experimental data for DPBPS is consolidated from various sources, this guide also presents established methodologies for its characterization and computational analysis to predict its behavior.

Introduction: The Significance of Organosilicon Acetylenic Compounds

Organosilicon compounds, particularly those incorporating acetylenic moieties, have garnered significant attention in materials science. The silicon atom, with its larger atomic radius and the availability of d-orbitals for bonding, can influence the electronic structure of adjacent π-conjugated systems. The phenylethynyl group, a rigid and linear conjugated system, is a well-known chromophore. The combination of these two components in the DPBPS scaffold results in a molecule with enhanced thermal and mechanical properties, making it suitable for the fabrication of high-performance polymers and optoelectronic devices.[1] The potential applications of DPBPS span organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a building block for advanced polymers.[1]

Synthesis of this compound

The most common and efficient method for synthesizing aryl-alkynyl compounds like DPBPS is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Proposed Synthetic Pathway: Sonogashira Cross-Coupling

The synthesis of DPBPS can be readily achieved by the reaction of dichlorodiphenylsilane with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Reaction Scheme:

G reactant1 Dichlorodiphenylsilane reagents Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Triethylamine (base) Toluene, 70°C reactant1->reagents reactant2 Phenylacetylene (2 eq.) reactant2->reagents product This compound (DPBPS) reagents->product

Caption: Proposed synthesis of DPBPS via Sonogashira coupling.

Detailed Experimental Protocol (Representative)

This protocol is based on standard Sonogashira reaction conditions and should be optimized for specific laboratory setups.

  • Reaction Setup: To a flame-dried Schlenk flask, add dichlorodiphenylsilane (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagents: Add anhydrous toluene via syringe, followed by degassed triethylamine (4.0 eq.).

  • Addition of Alkyne: Slowly add phenylacetylene (2.2 eq.) to the stirred reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.[1]

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized DPBPS.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Resonances in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons of the phenyl and phenylethynyl groups.
¹³C NMR Signals for the sp-hybridized carbons of the alkyne (approx. 85-95 ppm) and the aromatic carbons.
FT-IR A characteristic absorption band for the C≡C triple bond stretching vibration (approx. 2150-2260 cm⁻¹).
Photophysical Properties

The photophysical properties of DPBPS are crucial for its potential applications in optoelectronic devices.

  • UV-Vis Absorption Spectroscopy: The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the phenyl and phenylethynyl chromophores. For a related compound, dimethylbis(phenylethynyl)silane, a maximum absorption wavelength of 249 nm in cyclohexane has been reported.

  • Fluorescence Spectroscopy: Upon excitation at a suitable wavelength, DPBPS is expected to exhibit fluorescence. The emission wavelength and quantum yield are key parameters for assessing its potential as an emissive material in OLEDs. For instance, luminescent tetraphenylethene-substituted silanes show high fluorescence quantum yields in the solid state.[4]

Electronic Properties: A Theoretical and Experimental Approach

The electronic properties of DPBPS, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are fundamental to understanding its charge transport characteristics.

Computational Analysis: Density Functional Theory (DFT)

DFT and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic structure and properties of molecules.

Workflow for Computational Analysis:

G start DPBPS Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy homo_lumo HOMO/LUMO Energy Levels geom_opt->homo_lumo uv_vis Simulated UV-Vis Spectrum (TD-DFT) geom_opt->uv_vis

Caption: A typical workflow for the computational analysis of DPBPS.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels is the electronic bandgap, which is a critical parameter for determining the color of emission in OLEDs and the open-circuit voltage in OPVs.

  • Ionization Potential and Electron Affinity: The HOMO energy is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). For a related compound, trimethyl(phenylethynyl)silane, the ionization energy has been reported to be in the range of 8.16-8.37 eV.[5]

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is an experimental technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Protocol for Cyclic Voltammetry:

  • Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of DPBPS in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials of DPBPS.

  • Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, often referenced to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

Applications in Organic Electronics

The unique combination of properties of DPBPS makes it a promising material for various applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

DPBPS can potentially be used as an emissive or host material in the emissive layer of an OLED. Its high thermal stability is advantageous for device longevity. A study on luminescent tetraphenylethene-substituted silanes demonstrated that these materials can be used as emitting layers in multilayer OLEDs, achieving deep blue electroluminescence with a maximum luminance of 5672 cd/m² and an external quantum efficiency of 1.6%.[4]

Schematic of a Multilayer OLED:

G cathode Cathode (e.g., Al) etl Electron Transport Layer (ETL) eml Emissive Layer (e.g., DPBPS) htl Hole Transport Layer (HTL) anode Anode (e.g., ITO)

Caption: A representative structure of a multilayer OLED incorporating a material like DPBPS.

Organic Photovoltaics (OPVs)

In OPVs, DPBPS could potentially function as a donor or acceptor material in the active layer, depending on its energy levels relative to other materials in the blend. Its strong absorption in the UV region could be beneficial for harvesting high-energy photons.

Conclusion

This compound is a versatile organosilicon compound with significant potential in the field of organic electronics and materials science. Its robust structure, thermal stability, and intriguing electronic properties make it a compelling subject for further research and development. This guide has provided a comprehensive overview of its synthesis, characterization, and electronic properties, offering a solid foundation for researchers and professionals seeking to explore the potential of this and related materials. The combination of experimental and computational approaches outlined herein provides a robust framework for a deeper understanding and exploitation of the properties of DPBPS.

References

  • ResearchGate. Synthesis and characterization of polysiloxane containing phenylethynyl groups. [Link]

  • ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Cheméo. Chemical Properties of Silane, trimethyl(phenylethynyl)- (CAS 2170-06-1). [Link]

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An In-depth Technical Guide to the Fundamental Chemistry of Phenylethynylsilane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Phenylethynylsilane compounds, characterized by the unique juxtaposition of a phenyl ring, an acetylene unit, and a silicon atom, represent a versatile class of molecules with significant implications in materials science and medicinal chemistry. The interplay between the π-conjugated system and the electronic properties of the silicon atom imparts these compounds with distinct reactivity and desirable physicochemical characteristics. This guide provides a comprehensive exploration of the fundamental chemistry of phenylethynylsilanes, encompassing their synthesis, core reactivity patterns—including hydrosilylation, cycloaddition, and polymerization—and their burgeoning applications, particularly within the realm of drug development. By elucidating the underlying principles and offering practical experimental insights, this document aims to equip researchers with the knowledge to effectively harness the potential of this intriguing class of organosilicon compounds.

Introduction: The Unique Molecular Architecture of Phenylethynylsilanes

Phenylethynylsilanes are organosilicon compounds featuring a silicon atom directly bonded to a phenylethynyl group (–C≡C–Ph). This structural motif gives rise to a unique electronic landscape. The silicon atom, being more electropositive than carbon, influences the electron density of the adjacent acetylene bond. This electronic perturbation, coupled with the extended π-system of the phenylacetylene moiety, governs the reactivity and spectroscopic properties of these molecules. Understanding this structure-property relationship is paramount for their strategic application in various scientific disciplines.

The versatility of phenylethynylsilanes stems from the ability to readily modify the substituents on the silicon atom (R groups in R₃Si–C≡C–Ph). These modifications can tune the compound's steric and electronic properties, thereby influencing its reactivity, solubility, and material characteristics. This inherent tunability makes them attractive building blocks for the synthesis of complex molecular architectures and functional materials.

Synthesis of Phenylethynylsilane Compounds

The preparation of phenylethynylsilanes can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern on the silicon atom and the scale of the reaction.

Reaction of Phenylacetylene with Chlorosilanes

A common and straightforward method involves the deprotonation of phenylacetylene with a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by quenching with a suitable chlorosilane.[1]

Experimental Protocol: Synthesis of Trimethyl(phenylethynyl)silane

  • To a stirred solution of phenylacetylene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Cool the reaction mixture back to -78 °C and add chlorotrimethylsilane (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford trimethyl(phenylethynyl)silane.

Synthesis Phenylacetylene Phenylacetylene nBuLi n-BuLi, THF, -78°C to 0°C Phenylacetylene->nBuLi LithiumPhenylacetylide Lithium Phenylacetylide nBuLi->LithiumPhenylacetylide Deprotonation Chlorosilane R₃SiCl, -78°C to RT LithiumPhenylacetylide->Chlorosilane Product Phenylethynylsilane Chlorosilane->Product Nucleophilic Substitution

Palladium-Catalyzed Silylation of Aryl Halides

An alternative approach involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne, followed by silylation. This method offers good functional group tolerance.[1]

Core Reactivity of Phenylethynylsilanes

The reactivity of phenylethynylsilanes is dominated by the chemistry of the carbon-carbon triple bond, which can be modulated by the silicon substituent. Key transformations include hydrosilylation, cycloaddition reactions, and polymerization.

Hydrosilylation: Formation of Vinylsilanes

Hydrosilylation is a fundamental reaction in organosilicon chemistry involving the addition of a Si-H bond across an unsaturated bond.[2][3] In the case of phenylethynylsilanes, this reaction yields vinylsilanes, which are valuable synthetic intermediates.[4][5] The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[2][4]

The regioselectivity of the hydrosilylation of phenylethynylsilane can lead to three possible isomers: α, β-(E), and β-(Z). The product distribution is highly dependent on the catalyst, solvent, and reaction conditions.[4] For instance, the use of size-controlled platinum nanoparticles supported on SBA-15 has been shown to influence both the activity and selectivity of the hydrosilylation of phenylacetylene with triethylsilane.[4]

Table 1: Regioselectivity in the Hydrosilylation of Phenylacetylene with Triethylsilane

CatalystProduct(s)Reference
Pt Nanoparticles/SBA-15α-product (triethyl(1-phenylvinyl)silane) and β-(E)-product ((E)-triethyl(styryl)silane)[4]
SC-Pt-NSProximal triethyl(1-phenylvinyl)silane and distal (E)-triethyl(styryl)silane[6]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of Phenylacetylene

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve phenylacetylene (1.0 equiv.) and a hydrosilane (e.g., triethylsilane, 1.1 equiv.) in anhydrous toluene.

  • Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst, 10-50 ppm).

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting vinylsilane by vacuum distillation or column chromatography.

Hydrosilylation Substrates Phenylethynylsilane + Hydrosilane (R'₃SiH) Catalyst Pt Catalyst Substrates->Catalyst Products Vinylsilane Isomers (α, β-E, β-Z) Catalyst->Products Addition of Si-H across C≡C

Cycloaddition Reactions

The electron-rich alkyne moiety of phenylethynylsilanes makes them excellent partners in various cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic structures.[7][8][9] These reactions are powerful tools for constructing complex molecular frameworks.

Phenylethynylsilanes can react with 1,3-dipoles, such as azides and nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocycles.[10] These reactions are often highly regioselective and provide a direct route to substituted triazoles and isoxazoles, which are important scaffolds in medicinal chemistry.

While less common, silyl-substituted alkynes can participate as dienophiles in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings. The presence of the silyl group can influence the stereochemical outcome of the reaction.[8][9]

Cycloaddition cluster_3plus2 [3+2] Cycloaddition cluster_4plus2 [4+2] Diels-Alder Phenylethynylsilane1 Phenylethynylsilane Dipole 1,3-Dipole Phenylethynylsilane1->Dipole Heterocycle5 5-Membered Heterocycle Dipole->Heterocycle5 Phenylethynylsilane2 Phenylethynylsilane (Dienophile) Diene Diene Phenylethynylsilane2->Diene Cyclohexadiene Substituted Cyclohexadiene Diene->Cyclohexadiene

Polymerization

Phenylethynylsilanes can undergo polymerization to form silicon-containing polymers with interesting optical and electronic properties.[11][12][13] The polymerization can proceed through various mechanisms, including those catalyzed by transition metals. The resulting polymers often exhibit high thermal stability and can be processed into films and fibers. The properties of these polymers can be tuned by altering the substituents on the silicon atom and the phenyl ring. For instance, α-diimine nickel catalysts have been shown to effectively catalyze the copolymerization of ethylene with vinylalkoxysilanes, producing functionalized polyethylene.[14]

Electronic Properties and Spectroscopic Characterization

The electronic properties of phenylethynylsilanes are a subject of considerable interest, particularly for applications in organic electronics.[15][16] The interaction between the Si-C σ* orbital and the π-system of the phenylethynyl group can lead to interesting photophysical phenomena.

Spectroscopic Characterization is crucial for the identification and purity assessment of these compounds.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the protons of the substituents on the silicon atom. The acetylenic proton, if present, will appear in a distinct region. ¹³C NMR will show signals for the acetylenic carbons, the aromatic carbons, and the carbons of the silyl substituents. ²⁹Si NMR is a powerful tool for characterizing the silicon environment.

  • Infrared (IR) Spectroscopy: A key diagnostic peak is the C≡C stretching vibration, which typically appears in the region of 2150-2180 cm⁻¹. The exact position is sensitive to the substituents on the silicon atom.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Applications in Drug Development

The unique structural and electronic properties of phenylethynylsilanes make them attractive scaffolds in drug discovery and development.[19][20][21][22][23]

  • Metabolic Stability: The introduction of a silyl group can alter the metabolic profile of a drug candidate. The C-Si bond is generally more stable to metabolic oxidation than a C-H or C-C bond, which can lead to improved pharmacokinetic properties.

  • Bioisosteric Replacement: The phenylethynylsilane moiety can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's biological activity and physical properties.

  • Scaffolding for Novel Therapeutics: The rigid, linear nature of the phenylethynyl group provides a well-defined scaffold for the attachment of various pharmacophores. This allows for the systematic exploration of structure-activity relationships.

  • Probes and Imaging Agents: The unique spectroscopic properties of some phenylethynylsilane derivatives make them suitable for use as fluorescent probes or in imaging applications.

The development of synthetic methodologies that allow for the late-stage introduction of phenylethynylsilane groups into complex molecules is an active area of research, as it would greatly facilitate their use in drug discovery programs.

Conclusion and Future Outlook

Phenylethynylsilane compounds represent a fascinating and highly versatile class of molecules with a rich and diverse chemistry. The ability to readily synthesize and functionalize these compounds, coupled with their unique electronic and reactivity profiles, has positioned them as valuable building blocks in both materials science and medicinal chemistry. The continued exploration of their fundamental reactivity, particularly in the areas of catalysis and polymerization, is expected to unlock new applications. In the realm of drug development, a deeper understanding of the structure-activity relationships and metabolic fate of phenylethynylsilane-containing compounds will be crucial for their successful translation into novel therapeutic agents. As synthetic methods become more sophisticated and our understanding of their properties deepens, the full potential of phenylethynylsilanes is yet to be realized.

References

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An In-Depth Technical Guide to Diphenylbis(phenylethynyl)silane (CAS 18784-61-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification of Scope

It has come to our attention that the CAS number 18784-61-7 has been intermittently and incorrectly associated with the pharmacological compound 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, commonly known as PK-11195. For clarity, PK-11195 is a distinct molecule with the CAS number 85532-75-8 and is utilized in neuroscience and oncology research as a ligand for the translocator protein (TSPO). This guide will focus exclusively on the properties and applications of the compound correctly identified by CAS number 18784-61-7: Diphenylbis(phenylethynyl)silane .

Introduction

This compound is an organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two phenylethynyl groups. This unique molecular architecture imparts a combination of thermal stability, mechanical robustness, and intriguing electronic properties, making it a valuable material in the fields of organic electronics, polymer chemistry, and materials science. Its rigid, conjugated structure, coupled with the processability often associated with organosilanes, allows for its use as a fundamental building block in the creation of high-performance materials. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on the underlying scientific principles and experimental methodologies.

Part 1: Core Properties and Characterization

The physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 18784-61-7[1]
Molecular Formula C₂₈H₂₀Si[1]
Molecular Weight 384.55 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 79 - 83 °C[1]
Boiling Point ~505 °C (predicted)
Density ~1.14 g/cm³ (predicted)
Solubility Soluble in common organic solvents such as THF, chloroform, and toluene.
Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectra for this compound is limited, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl and two phenylethynyl groups. The integration of these signals would correspond to the 20 aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will be more complex, with distinct signals for the ipso, ortho, meta, and para carbons of the phenyl groups, as well as the carbons of the phenylethynyl moieties. The quaternary carbons of the acetylene groups (C≡C) are expected in the δ 80-100 ppm range, while the aromatic carbons will appear in the δ 120-140 ppm region.

  • ²⁹Si NMR: The silicon-29 NMR spectrum should exhibit a single resonance characteristic of a tetra-organosubstituted silane. The chemical shift will be influenced by the electronic effects of the phenyl and phenylethynyl substituents.

  • FTIR: The infrared spectrum is expected to show characteristic absorption bands for the C≡C stretching vibration (around 2150 cm⁻¹), C-H stretching of the aromatic rings (~3050 cm⁻¹), C=C stretching of the aromatic rings (1600-1450 cm⁻¹), and Si-C stretching vibrations.

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show the molecular ion peak (m/z = 384.55) and fragmentation patterns corresponding to the loss of phenyl and phenylethynyl groups.

Part 2: Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the reaction of a dihalodiphenylsilane with a metalated phenylacetylene. A typical laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dichlorodiphenylsilane (Ph₂SiCl₂)

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Lithium Phenylacetylide: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add phenylacetylene (2.1 equivalents) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 equivalents) dropwise, maintaining the temperature below -60 °C. After the addition is complete, warm the reaction mixture to 0 °C and stir for 30 minutes. This in-situ generation of lithium phenylacetylide is crucial for the subsequent reaction.

  • Reaction with Dichlorodiphenylsilane: In a separate flame-dried flask under an inert atmosphere, dissolve dichlorodiphenylsilane (1.0 equivalent) in anhydrous THF and cool to 0 °C. Slowly add the freshly prepared lithium phenylacetylide solution to the dichlorodiphenylsilane solution via cannula.

  • Reaction Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a crystalline solid.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution mechanism. The lithium phenylacetylide acts as a potent nucleophile, attacking the electrophilic silicon center of the dichlorodiphenylsilane. This results in the displacement of the chloride leaving groups in a stepwise manner to form the desired product.

Synthesis_Mechanism Ph2SiCl2 Dichlorodiphenylsilane (Ph₂SiCl₂) Intermediate Ph₂Si(Cl)(C≡CPh) Ph2SiCl2->Intermediate + Li-C≡C-Ph - LiCl LiC2Ph Lithium Phenylacetylide (Li-C≡C-Ph) Product This compound (Ph₂Si(C≡CPh)₂) Intermediate->Product + Li-C≡C-Ph - LiCl

Caption: Synthesis of this compound.

Part 3: Applications and Workflows

The unique structural features of this compound give rise to its utility in several advanced material applications.

Organic Electronics: A Host Material for OLEDs

In the field of Organic Light-Emitting Diodes (OLEDs), this compound and its derivatives are explored as host materials for the emissive layer. The key properties that make it suitable for this application include:

  • High Triplet Energy: The rigid and conjugated structure contributes to a high triplet energy level, which is essential for efficiently hosting phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, preventing back energy transfer from the dopant to the host.

  • Good Thermal Stability: The high thermal stability of the silane core ensures the morphological stability of the thin films in OLED devices during operation, contributing to longer device lifetimes.[2]

  • Charge Transport Properties: While tetraphenylsilane cores are generally considered to have better hole-transporting character, the overall charge transport properties can be tuned by molecular design, aiming for balanced electron and hole transport to ensure efficient charge recombination in the emissive layer.[3]

A typical workflow for fabricating a multilayer OLED device using a material like this compound as a host is as follows:

OLED_Fabrication cluster_0 Device Stack cluster_1 Fabrication Process Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (Host + Dopant) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO on glass) Cleaning Substrate Cleaning Deposition_HTL HTL Deposition Cleaning->Deposition_HTL Deposition_EML Co-evaporation of Host (this compound) and Dopant Deposition_HTL->Deposition_EML Deposition_ETL ETL Deposition Deposition_EML->Deposition_ETL Deposition_Cathode Cathode Deposition Deposition_ETL->Deposition_Cathode Encapsulation Encapsulation Deposition_Cathode->Encapsulation

Caption: Workflow for OLED device fabrication.

High-Performance Polymers: A Crosslinking Agent

The phenylethynyl groups in this compound can undergo thermal polymerization at elevated temperatures. This property makes it an excellent crosslinking agent for high-performance polymers, particularly polysiloxanes.

Mechanism of Crosslinking:

Upon heating, the terminal acetylene groups of the phenylethynyl moieties undergo a complex series of reactions, including cyclotrimerization and other addition reactions, to form a rigid, crosslinked aromatic network. This process does not release any volatile byproducts, which is highly advantageous for creating void-free, dimensionally stable materials.

Crosslinking_Mechanism Monomer This compound (within a polymer matrix) Heat Heat (Δ) Monomer->Heat Crosslinked_Network Crosslinked Network Heat->Crosslinked_Network Polymerization of C≡C bonds

Caption: Thermal crosslinking of phenylethynyl groups.

The incorporation of this compound into a polysiloxane matrix, followed by thermal curing, can significantly enhance the thermal stability and mechanical properties of the resulting material. This makes it suitable for applications in aerospace, electronics, and as high-temperature adhesives and coatings.[4]

Nonlinear Optics

The extended π-conjugation in this compound suggests potential for applications in nonlinear optics. Materials with significant third-order nonlinear optical susceptibility (χ⁽³⁾) are of interest for applications such as optical switching and data processing. The nonlinear optical properties of such organometallic compounds can be investigated using techniques like the Z-scan method.[4][5]

Conclusion

This compound is a versatile organosilicon compound with a unique combination of properties derived from its molecular structure. Its high thermal stability, processability, and electronic characteristics make it a valuable material for a range of advanced applications. In organic electronics, it serves as a promising host material for high-efficiency OLEDs. In polymer science, it functions as an effective crosslinking agent for creating high-performance, thermally stable materials. Further research into the synthesis of novel derivatives and a deeper understanding of its structure-property relationships will undoubtedly lead to the development of new and innovative applications for this remarkable molecule.

References

  • Lee, J., et al. (2013). A silane-based host material with improved electron transport properties for phosphorescent OLEDs with high efficiency and low efficiency roll-off.
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  • Liu, J., et al. (2023). Thermally Activated Delayed Fluorescence Emitters Based on a Special Tetrahedral Silane Core. Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-Scan Measurements of Optical Nonlinearities. In Characterization Techniques and Tabulations for Organic Nonlinear Optical Materials (pp. 655-693). Marcel Dekker, Inc.
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  • Zhang, Z., et al. (2018). Synthesis and characterization of dimethoxy diphenyl silane. Request PDF. Retrieved from [Link]

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An In-depth Technical Guide to the Early Research and Applications of Diphenylbis(phenylethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Organosilicon Building Block

Diphenylbis(phenylethynyl)silane (DPPS) is a versatile organosilicon compound characterized by a central silicon atom bonded to two phenyl and two phenylethynyl groups.[1] This unique molecular architecture, combining the rigidity of the phenylethynyl rods with the three-dimensional nature of the tetrahedral silicon core, imparts a compelling set of properties, including high thermal stability and robust electronic characteristics.[1] Early research into DPPS was driven by the burgeoning need for advanced materials in fields ranging from aerospace to electronics, where its distinctive structure promised significant performance enhancements. This guide provides a technical overview of the foundational research on DPPS, exploring its synthesis, core properties, and initial applications in polymer chemistry and organic electronics.

Core Properties and Synthesis

The utility of DPPS in various applications stems from its fundamental physicochemical properties. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18784-61-7[1][2]
Molecular Formula C₂₈H₂₀Si[1][2]
Molecular Weight 384.55 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Melting Point 79 - 83 °C[1]
Purity ≥ 98% (GC)[1]
Synthesis of this compound: A Methodological Overview

A plausible experimental protocol, based on standard organometallic synthesis techniques, is outlined below. This protocol is a representative example and may require optimization based on specific laboratory conditions.

Experimental Protocol: Synthesis of this compound

  • Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, phenylacetylene is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.

  • Deprotonation: A strong base, typically an organolithium reagent like n-butyllithium, is added dropwise to the cooled solution. The deprotonation of the terminal alkyne results in the formation of lithium phenylacetylide. The reaction is allowed to proceed for 1-2 hours at 0 °C.

  • Reaction with Dichlorodiphenylsilane: A solution of dichlorodiphenylsilane in anhydrous THF is added dropwise to the freshly prepared lithium phenylacetylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford this compound as a white to off-white crystalline solid.

Early Applications in High-Performance Polymers

A significant area of early research on DPPS focused on its use as a monomer or cross-linking agent to create high-performance polymers with enhanced thermal stability and mechanical strength.[1] The phenylethynyl groups are key to this application, as they can undergo thermally induced cross-linking reactions to form a rigid, three-dimensional network.

Causality of Thermal Stability

The incorporation of the rigid, aromatic structure of DPPS into a polymer backbone inherently increases its thermal stability. Upon heating, the phenylethynyl groups can undergo complex cyclization and cross-linking reactions, forming a highly cross-linked, thermally stable network. This process converts a thermoplastic material into a thermoset, significantly raising its decomposition temperature and enhancing its mechanical properties at elevated temperatures.

The diagram below illustrates the conceptual workflow for creating a thermally stable polymer using DPPS.

G cluster_synthesis Polymer Synthesis cluster_curing Thermal Curing Monomer DPPS Monomer Polymerization Polymerization (e.g., addition, condensation) Monomer->Polymerization Comonomer Co-monomer(s) Comonomer->Polymerization LinearPolymer Linear Polymer with Pendant Phenylethynyl Groups Polymerization->LinearPolymer Heating Heat (Δ) LinearPolymer->Heating CrosslinkedPolymer Cross-linked Thermoset Polymer Heating->CrosslinkedPolymer G cluster_recombination Recombination Zone anode Anode (ITO) htl Hole Transport Layer (HTL) anode->htl Holes (h+) injection eml Emissive Layer (EML) (e.g., DPPS derivative) htl->eml Hole transport recombination Exciton Formation (e- + h+) etl Electron Transport Layer (ETL) etl->eml Electron transport cathode Cathode (e.g., Al) cathode->etl Electrons (e-) injection Light hv recombination->Light Light Emission (hν)

Caption: Basic structure and operation of a bilayer OLED.

Future Outlook

The early research on this compound laid the groundwork for its use in a variety of advanced material applications. While this guide has focused on its initial explorations in polymers and organic electronics, the versatility of DPPS continues to be leveraged in nanotechnology, sensor technology, and as a precursor for complex organic molecules. [1]The foundational understanding of its synthesis and properties remains critical for the ongoing development of novel materials with tailored functionalities.

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Methodological & Application

Application Notes and Protocols: Diphenylbis(phenylethynyl)silane in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Diphenylbis(phenylethynyl)silane (DPPS) in Advanced Materials

This compound (DPPS) is a highly versatile organosilicon monomer that has garnered significant interest in the field of high-performance polymers. Its unique molecular architecture, featuring a central silicon atom bonded to two phenyl and two phenylethynyl groups, imparts exceptional thermal stability, mechanical strength, and processability to the resulting polymers.[1][2] This combination of properties makes DPPS a critical building block for materials destined for demanding applications in the aerospace, electronics, and advanced composites industries.[2][3]

The phenylethynyl moieties are the key to the high-temperature performance of DPPS-based polymers. Upon thermal curing at elevated temperatures, these groups undergo complex cross-linking reactions, forming a highly rigid and stable aromatic network. This process, which does not release volatile byproducts, leads to polymers with high glass transition temperatures (Tg), excellent thermal and oxidative stability, and impressive mechanical properties. The silicon-containing backbone further contributes to the thermal robustness and can enhance solubility and processability in the prepolymer stage.

These application notes provide a comprehensive guide for researchers and materials scientists on the utilization of DPPS in the synthesis and characterization of high-performance polymers. The following sections detail the synthesis of DPPS, its polymerization into advanced polymer networks, and the analytical techniques required for thorough characterization.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis.

PropertyValueSource
Molecular Formula C₂₈H₂₀Si[1][2]
Molecular Weight 384.55 g/mol [1][2]
Appearance White to off-white crystalline solid[2]
Melting Point 79 - 83 °C[1][2]
Purity ≥ 98% (GC)[1][2]
CAS Number 18784-61-7[1][2]

Synthesis of this compound: A Representative Protocol

The synthesis of DPPS typically involves the reaction of a dichlorodiphenylsilane with a protected acetylene source, followed by deprotection. A common and effective method is the Sonogashira coupling reaction.

Protocol: Synthesis of DPPS via Sonogashira Coupling

Materials:

  • Dichlorodiphenylsilane

  • Trimethyl(phenylethynyl)silane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Toluene, anhydrous

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve dichlorodiphenylsilane (1.0 eq) in anhydrous toluene.

  • Catalyst Addition: To the stirred solution, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and CuI (0.04 eq).

  • Reagent Addition: Add anhydrous diisopropylamine (DIPA) (3.0 eq) to the reaction mixture.

  • Sonogashira Coupling: Slowly add trimethyl(phenylethynyl)silane (2.2 eq) to the reaction mixture at room temperature. Heat the mixture to 80 °C and stir for 24 hours.

  • Deprotection: After cooling to room temperature, add a solution of potassium carbonate (4.0 eq) in methanol. Stir the mixture at room temperature for 12 hours to effect the removal of the trimethylsilyl protecting groups.

  • Workup: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized DPPS using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Polymerization of this compound: Crafting High-Performance Networks

DPPS can be homopolymerized or copolymerized with other monomers to create a range of high-performance materials. The polymerization is typically a thermal process that relies on the cross-linking of the phenylethynyl groups.

Protocol: Thermal Polymerization of DPPS

Materials:

  • This compound (DPPS) monomer

  • High-temperature oven or hot press with programmable temperature control

  • Mold for sample preparation

Procedure:

  • Monomer Preparation: Ensure the DPPS monomer is of high purity and thoroughly dried to prevent any side reactions.

  • Molding: Place the desired amount of DPPS powder into a preheated mold.

  • Curing Profile: The curing process is critical and should be performed in a stepwise manner to ensure complete reaction and to manage any potential exotherms. A typical curing profile is as follows:

    • Heat to 200 °C and hold for 2 hours.

    • Ramp up to 250 °C and hold for 2 hours.

    • Increase to 300 °C and hold for 4 hours.

    • Finally, post-cure at 350-370 °C for 2-4 hours to ensure maximum cross-linking density.

  • Cooling: Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.

  • Sample Extraction: Carefully remove the cured polymer sample from the mold.

The resulting thermoset polymer will be a rigid, insoluble, and infusible material with exceptional thermal and mechanical properties.

Characterization of DPPS-Based Polymers

A suite of analytical techniques is necessary to fully characterize the properties of the cured polymers.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and degradation temperature of the polymer. DPPS-based polymers typically exhibit excellent thermal stability, with 5% weight loss temperatures often exceeding 500 °C in an inert atmosphere.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the cured polymer. The high degree of cross-linking in these materials results in very high Tg values, often in the range of 400-500 °C.

  • Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the polymer as a function of temperature. It can be used to determine the storage modulus, loss modulus, and tan delta, which are indicative of the material's stiffness, damping properties, and glass transition.

Mechanical Properties

The mechanical performance of the cured polymer can be assessed using standard techniques such as:

  • Three-point Bending Test: To determine the flexural strength and modulus.

  • Tensile Testing: To measure the tensile strength, modulus, and elongation at break.

  • Impact Testing: To evaluate the material's toughness.

DPPS-based composites, particularly when reinforced with carbon fibers, can exhibit exceptional mechanical properties, including high flexural strength at elevated temperatures.[4]

Spectroscopic and Structural Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a valuable tool for monitoring the curing process. The disappearance of the characteristic absorption band of the ethynyl group (–C≡C–H stretching around 3300 cm⁻¹) and the C≡C stretching around 2100-2260 cm⁻¹ indicates the progress of the cross-linking reaction.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR can provide detailed information about the structure of the cross-linked network.

Visualizing the Workflow

The following diagrams illustrate the key processes in utilizing DPPS for high-performance polymers.

cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization & Curing Dichlorodiphenylsilane Dichlorodiphenylsilane Sonogashira Sonogashira Coupling Dichlorodiphenylsilane->Sonogashira Trimethylphenylethynylsilane Trimethyl(phenylethynyl)silane Trimethylphenylethynylsilane->Sonogashira Deprotection Deprotection Sonogashira->Deprotection DPPS DPPS Monomer Deprotection->DPPS DPPS_input DPPS Monomer Thermal_Curing Thermal Curing (Stepwise Heating) DPPS_input->Thermal_Curing Polymer_Network Cross-linked Polymer Network Thermal_Curing->Polymer_Network

Caption: Workflow for DPPS Synthesis and Polymerization.

cluster_characterization Polymer Characterization cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing cluster_spectroscopic Spectroscopic Analysis Polymer Cured DPPS Polymer TGA TGA (Thermal Stability) Polymer->TGA DSC DSC (Glass Transition) Polymer->DSC DMA_thermal DMA (Viscoelastic Properties) Polymer->DMA_thermal Flexural Flexural Strength Polymer->Flexural Tensile Tensile Strength Polymer->Tensile Impact Impact Strength Polymer->Impact FTIR FT-IR (Curing Monitoring) Polymer->FTIR NMR Solid-State NMR (Network Structure) Polymer->NMR

Caption: Characterization scheme for DPPS-based polymers.

Conclusion and Future Outlook

This compound is a key enabling monomer for the development of next-generation high-performance polymers. Its unique chemical structure allows for the creation of materials with exceptional thermal stability and mechanical robustness. The protocols outlined in these notes provide a solid foundation for researchers to explore the synthesis, polymerization, and characterization of DPPS-based polymers. Future research may focus on the development of novel copolymers incorporating DPPS to fine-tune properties such as processability, toughness, and specific functionalities for advanced applications in extreme environments.

References

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  • Corriu, R. J. P., et al. (1990). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). MDPI. [Link]

  • Tagle, L. H., et al. (2014). Difunctional silarylene-containing aliphatic compounds. Synthesis and characterization of BIS(p-(carboxymethyl) phenyl)(R) phenylsilane and BIS(p-(2-aminoethyl) phenyl)(R) phenylsilane (R = Me, Ph). ResearchGate. [Link]

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Application Notes & Protocols: Diphenylbis(phenylethynyl)silane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diphenylbis(phenylethynyl)silane emerges as a uniquely versatile building block in contemporary organic synthesis, bridging the gap between molecular complexity and material science. Its rigid, silicon-centered tetrahedral geometry, coupled with the reactive phenylethynyl arms, provides a robust platform for the synthesis of advanced materials. This guide offers an in-depth exploration of this compound, presenting not just methodologies but the scientific rationale underpinning its application. We will delve into its synthesis, its role in the formation of high-performance polymers, and its potential as a precursor to complex polycyclic aromatic hydrocarbons (PAHs). The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Unique Attributes of this compound

This compound, with the chemical formula C₂₈H₂₀Si, is an organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two phenylethynyl groups.[1] This specific arrangement of moieties imparts a unique combination of properties that make it a highly valuable reagent in organic synthesis:

  • Thermal Stability: The silicon-carbon and silicon-phenyl bonds are inherently strong, contributing to the high thermal stability of the molecule and the materials derived from it.[1] This is a critical attribute for applications in high-performance polymers and organic electronics.[1]

  • Reactive Functionality: The two terminal alkyne functionalities of the phenylethynyl groups serve as reactive handles for a variety of chemical transformations, most notably polymerization and cyclization reactions.

  • Structural Rigidity: The tetrahedral geometry around the silicon atom, combined with the rigid phenyl and phenylethynyl groups, results in a well-defined three-dimensional structure. This rigidity is transferred to the resulting polymers, enhancing their mechanical strength.[1]

  • Optoelectronic Properties: The extended π-conjugation through the phenylethynyl moieties makes this molecule and its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1]

These attributes position this compound as a key player in the development of advanced materials with tailored properties.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This approach involves the reaction of a Grignard reagent, in this case, ethynylmagnesium bromide, with a suitable silicon electrophile, dichlorodiphenylsilane.

Underlying Principle and Causality

The Grignard reagent, formed from the reaction of ethyl bromide with magnesium, is a potent nucleophile. The carbon atom of the ethynyl group in ethynylmagnesium bromide bears a partial negative charge, making it highly reactive towards electrophilic centers. Dichlorodiphenylsilane provides an electrophilic silicon atom, which is susceptible to nucleophilic attack. The two chlorine atoms are good leaving groups, allowing for a double substitution reaction to occur, thereby forming the desired product. The use of an ethereal solvent like tetrahydrofuran (THF) is crucial as it stabilizes the Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from the synthesis of a similar compound, propyltri(phenylethynyl)silane.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
Dichlorodiphenylsilane253.2225.3 g0.1Handle with care, corrosive.
Phenylacetylene102.1322.5 g0.22Freshly distilled recommended.
Ethyl Bromide108.9724.0 g0.22
Magnesium Turnings24.315.3 g0.22Ensure they are dry.
Tetrahydrofuran (THF)72.11300 mL-Anhydrous, freshly distilled.
Toluene92.14150 mL-Anhydrous.
Saturated NH₄Cl solution-100 mL-For quenching.
Anhydrous MgSO₄-As needed-For drying.

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (5.3 g, 0.22 mol).

    • Add 50 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of ethyl bromide (24.0 g, 0.22 mol) in 50 mL of anhydrous THF.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is initiated when bubbling is observed and the solution becomes cloudy.

    • Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phenylacetylene (22.5 g, 0.22 mol) dissolved in 50 mL of anhydrous THF via the dropping funnel. A vigorous reaction will occur with the evolution of ethane gas. Stir for 1 hour at room temperature after the addition is complete.

  • Reaction with Dichlorodiphenylsilane:

    • In a separate 500 mL three-necked round-bottom flask, dissolve dichlorodiphenylsilane (25.3 g, 0.1 mol) in 100 mL of anhydrous toluene.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared ethynylmagnesium bromide solution to the dichlorodiphenylsilane solution via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a mixture of ethanol and hexane to yield this compound as a white to off-white crystalline solid.[1]

Expected Yield: ~75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure. The melting point should also be determined and compared to the literature value (79-83 °C).[1]

Application in Polymer Synthesis: High-Performance Silicon-Containing Polymers

This compound is an excellent monomer for the synthesis of silicon-containing polymers with high thermal stability and desirable mechanical properties.[1] The polymerization typically proceeds through the reaction of the terminal alkyne groups, leading to a highly cross-linked network.

Rationale for Polymerization

The phenylethynyl groups can undergo thermal or transition-metal-catalyzed polymerization. Thermal polymerization at elevated temperatures leads to a complex network structure through a combination of addition and cyclotrimerization reactions of the acetylene units. This results in a thermosetting polymer with high thermal and oxidative stability.

Experimental Protocol: Thermal Polymerization

Materials:

MaterialNotes
This compoundAs synthesized in the previous step.
High-temperature oven or furnaceCapable of reaching at least 400 °C with an inert atmosphere.
Ceramic or quartz crucible

Procedure:

  • Place a known amount of purified this compound into a ceramic or quartz crucible.

  • Place the crucible in a high-temperature oven or furnace.

  • Heat the sample under a nitrogen or argon atmosphere according to the following temperature program:

    • Ramp from room temperature to 150 °C at a rate of 10 °C/min and hold for 1 hour to ensure melting and initial oligomerization.

    • Ramp from 150 °C to 250 °C at a rate of 5 °C/min and hold for 2 hours for further curing.

    • Ramp from 250 °C to 400 °C at a rate of 5 °C/min and hold for 2 hours for final cross-linking.

  • Cool the sample slowly to room temperature under the inert atmosphere.

  • The resulting material will be a hard, insoluble, and infusible thermoset polymer.

Characterization: The thermal properties of the polymer can be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA will demonstrate the high thermal stability, with decomposition temperatures often exceeding 500 °C.[3] The mechanical properties can be assessed by Dynamic Mechanical Analysis (DMA).[3]

Visualization of the Polymerization Workflow

Polymerization_Workflow Monomer This compound Monomer Crucible Place in Crucible Monomer->Crucible 1. Heating Heat under N2/Ar atmosphere (150°C -> 250°C -> 400°C) Crucible->Heating 2. Cooling Slow Cooling Heating->Cooling 3. Polymer Thermoset Polymer Cooling->Polymer 4. Characterization Characterization (TGA, DSC, DMA) Polymer->Characterization 5.

Caption: Workflow for the thermal polymerization of this compound.

Application in the Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid framework and reactive acetylene units of this compound make it an intriguing precursor for the synthesis of complex, silicon-containing polycyclic aromatic hydrocarbons (PAHs). These reactions often involve transition-metal-catalyzed intramolecular cyclization reactions.

Mechanistic Insight

Transition metals such as rhodium, palladium, or platinum can catalyze the cyclization of the phenylethynyl arms with the phenyl groups attached to the silicon atom. The proposed mechanism involves the coordination of the transition metal to the alkyne moieties, followed by an intramolecular cyclization cascade, and subsequent aromatization to yield the final PAH structure.

Proposed Protocol: Rhodium-Catalyzed Intramolecular Cyclization

This is a proposed protocol based on known rhodium-catalyzed cyclization reactions of diarylalkynes.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
This compound384.55385 mg0.001
[Rh(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)493.0825 mg0.00005Catalyst
Triphenylphosphine (PPh₃)262.2952 mg0.0002Ligand
1,2-Dichloroethane (DCE)98.9620 mL-Anhydrous, degassed.

Procedure:

  • To a flame-dried Schlenk flask, add this compound (385 mg, 1 mmol), [Rh(cod)Cl]₂ (25 mg, 0.05 mmol), and triphenylphosphine (52 mg, 0.2 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 20 mL of anhydrous and degassed 1,2-dichloroethane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Product: A silicon-containing polycyclic aromatic hydrocarbon. The exact structure will depend on the cyclization pathway.

Visualization of the Proposed Cyclization Pathway

Cyclization_Pathway Start This compound C₂₈H₂₀Si Catalyst {[Rh(I)] Catalyst | Coordination} Start->Catalyst Coordination Intermediate Rhodium-Alkyne Complex Intramolecular Cyclization Catalyst->Intermediate Cyclization Cascade Product Si-Containing PAH Aromatization Intermediate->Product Reductive Elimination/Aromatization

Caption: Proposed pathway for the rhodium-catalyzed cyclization of this compound.

Concluding Remarks

This compound stands as a testament to the power of molecular design in creating functional materials. Its synthesis, while requiring careful execution, is accessible through established organometallic techniques. The true value of this building block lies in its ability to be transformed into highly robust polymers and complex polycyclic aromatic systems. The protocols and insights provided in this guide are intended to empower researchers to explore the vast potential of this remarkable molecule, paving the way for innovations in materials science, electronics, and beyond.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of polysiloxane containing phenylethynyl groups. Retrieved from [Link]

  • ACS Publications. (2021). Precise Synthesis of Linear Polysiloxanes End-Functionalized with Alkynylsilyl Groups by Organocatalytic Ring-Opening Polymerization of Cyclotrisiloxanes. Retrieved from [Link]

  • MDPI. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Retrieved from [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Retrieved from [Link]

  • Korean Chemical Society. (n.d.). Synthesis and Characteristics of 1,1-Dialkyl-2,5-diethynyl-3,4-diphenylsiloles. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and properties of poly(silylene bis(ethynylphenoxy)diphenylsulfone). Retrieved from [Link]

  • ResearchGate. (2025). Transition‐Metal‐Catalyzed C(sp)‐H Activation and Cyclization with Isocyanates. Retrieved from [Link]

  • JETIR. (n.d.). Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Phenylethynyl Terminated Poly(arylene ether sulfone)s as Thermosetting Structural Adhesives and Composite Matrices. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cascade C–H activation/cyclization with alkynes: an update on sulfur-containing directing groups. Retrieved from [Link]

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Application Notes and Protocols for Cross-Linking Polymers with Diphenylbis(phenylethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Harnessing the Power of Aryl Ethynyl Silanes for Advanced Polymer Networks

In the pursuit of high-performance materials, the ability to form robust, thermally stable, and chemically resistant three-dimensional networks is paramount. Diphenylbis(phenylethynyl)silane emerges as a versatile and highly effective cross-linking agent for a variety of polymer systems.[1] Its rigid diphenylsilane core, combined with two reactive phenylethynyl groups, allows for the creation of densely cross-linked networks upon thermal activation. This application note provides a comprehensive guide to the cross-linking methods for polymers containing this compound, delving into the underlying mechanisms, detailed experimental protocols, and characterization of the resulting thermoset materials. The methodologies described herein are designed to provide a robust framework for researchers developing advanced materials for demanding applications, from aerospace composites to advanced coatings and materials for electronic devices.[1]

The primary advantage of utilizing phenylethynyl moieties for cross-linking lies in the ability to process the polymer at lower temperatures before initiating the high-temperature curing reaction. This provides a wide processing window, which is critical for applications such as resin transfer molding and prepreg fabrication. Upon heating, the ethynyl groups react to form a highly aromatic and stable network structure, leading to a significant increase in the glass transition temperature (Tg) and enhanced mechanical properties of the final material.[2]

The Chemistry of Cross-Linking: Mechanisms of Network Formation

The thermal cross-linking of polymers containing this compound is a complex process involving several concurrent reactions of the phenylethynyl groups. Unlike moisture-cured silane cross-linking that relies on the hydrolysis and condensation of alkoxysilanes to form siloxane bonds (-Si-O-Si-), the cross-linking with phenylethynyl silanes is a thermally driven process that does not release volatile byproducts.[3][4][5] The primary reactions are believed to be:

  • Chain Extension/Polyene Formation: The most significant reaction is the direct polymerization of the ethynyl groups to form conjugated polyene structures.[4][6] This chain extension reaction rapidly increases the molecular weight and viscosity of the polymer melt.

  • Cyclotrimerization: Three ethynyl groups can react to form a stable 1,3,5-triphenylbenzene ring. This reaction is highly favorable as it creates a very stable aromatic cross-link.[4]

  • Diels-Alder Reactions: The phenylethynyl groups can also undergo Diels-Alder [4+2] cycloaddition reactions, contributing to the complex, three-dimensional network.

  • Formation of Naphthalene Derivatives: Dimerization of two phenylethynyl groups can lead to the formation of naphthalene-like structures.[4]

The predominance of each reaction is dependent on the curing temperature, the concentration of the phenylethynyl groups, and the mobility of the polymer chains. The final cross-linked material is an intricate network of these various structures, resulting in a robust thermoset polymer.

Below is a diagram illustrating the proposed thermal curing pathways for phenylethynyl groups.

Caption: Proposed thermal curing pathways for phenylethynyl groups.

Experimental Protocols

Protocol 1: Formulation and Thermal Cross-Linking of a Polyimide with this compound

This protocol describes the incorporation of this compound into a polyimide matrix and its subsequent thermal curing. Polyimides are chosen for their excellent thermal and mechanical properties, which are further enhanced by cross-linking.

Materials:

  • Polyimide precursor solution (e.g., a poly(amic acid) solution in N-methyl-2-pyrrolidone, NMP)

  • This compound (≥98% purity)[1]

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Formulation: a. In a three-neck round-bottom flask under a nitrogen atmosphere, add the poly(amic acid) solution. b. In a separate vial, dissolve a calculated amount of this compound in a minimal amount of anhydrous NMP. The amount of silane can be varied (e.g., 5-20 wt%) to control the cross-link density. c. Slowly add the this compound solution to the stirring poly(amic acid) solution at room temperature. d. Continue stirring for 4-6 hours to ensure a homogeneous mixture.

  • Casting and Imidization (Formation of the Uncured Polyimide Film): a. Cast the resulting solution onto a clean glass plate using a doctor blade to achieve a uniform thickness. b. Place the coated glass plate in a vacuum oven. c. Perform a stepwise heating program to remove the solvent and complete the imidization of the poly(amic acid) to polyimide:

    • 80°C for 2 hours
    • 150°C for 1 hour
    • 200°C for 1 hour d. After cooling to room temperature, carefully peel the flexible, uncured polyimide film from the glass plate.
  • Thermal Curing (Cross-Linking): a. Place the uncured polyimide film in a high-temperature oven with a nitrogen atmosphere. b. The curing schedule should be determined based on DSC analysis (see Characterization section), but a typical profile would be:

    • Heat from room temperature to 250°C at 10°C/min.
    • Hold at 250°C for 1 hour.
    • Heat to 350-400°C at 5°C/min.
    • Hold at the final curing temperature for 2-4 hours.[2] c. Cool the oven slowly to room temperature to avoid thermal shock. The resulting film should be rigid and insoluble in NMP.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for cross-linking a polyimide with this compound.

Characterization of Cross-Linking and Material Properties

Thorough characterization is essential to validate the cross-linking process and to understand the properties of the final material.

Differential Scanning Calorimetry (DSC)

DSC is a powerful tool for studying the thermal transitions of the polymer, including the curing reaction.[7][8]

Protocol 2: DSC Analysis of the Curing Reaction

  • Sample Preparation: Place a small sample (5-10 mg) of the uncured polyimide film containing this compound into a hermetically sealed aluminum DSC pan.

  • Analysis: a. Heat the sample from room temperature to 450°C at a heating rate of 10°C/min under a nitrogen atmosphere. b. An exothermic peak will be observed, which corresponds to the cross-linking reaction.[9] c. The onset temperature of the exotherm indicates the initiation of the curing process, while the peak temperature represents the maximum rate of reaction. The area under the peak is proportional to the total heat of reaction.

  • Data Interpretation: The DSC thermogram provides critical information for determining the optimal curing temperature profile. A post-curing step is often performed at a temperature above the exothermic peak to ensure complete reaction. To confirm the completion of the cross-linking, a second DSC scan can be run on the cured sample; the absence of the exothermic peak indicates that the curing reaction is complete.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the cross-linked polymer.[9][10]

Protocol 3: TGA for Thermal Stability Assessment

  • Sample Preparation: Place a small sample (5-10 mg) of the cured polymer in a TGA pan.

  • Analysis: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.

  • Data Interpretation: The TGA curve plots the weight loss of the sample as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% weight loss occurs (Td5). A higher Td5 indicates greater thermal stability. The char yield at high temperatures is also an important indicator of the material's fire resistance.

Quantitative Data Summary

The following table summarizes typical data that can be obtained from the characterization of polymers cross-linked with this compound. The values are illustrative and will vary depending on the specific polymer system and the concentration of the cross-linking agent.

PropertyUncured PolymerCured PolymerAnalysis Method
Glass Transition Temp. (Tg) 180 - 250 °C> 300 °CDSC
Curing Temperature (Peak) N/A350 - 400 °CDSC
Decomposition Temp. (Td5) 450 - 500 °C> 550 °CTGA (Nitrogen)
Solubility in NMP SolubleInsolubleSolvent Test

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, the successful cross-linking is confirmed by the insolubility of the cured polymer in solvents that readily dissolve the uncured precursor. Furthermore, the disappearance of the exothermic curing peak in a second DSC scan of a cured sample provides definitive evidence of the completion of the cross-linking reaction. The significant increase in the glass transition temperature and the enhanced thermal stability observed by TGA further validate the formation of a robust, cross-linked network.

Conclusion

This compound is a highly effective cross-linking agent for producing high-performance thermoset polymers. The thermal curing of the phenylethynyl groups results in a stable, aromatic network that significantly enhances the thermal and mechanical properties of the base polymer. By following the detailed protocols for formulation, curing, and characterization provided in this application note, researchers can effectively utilize this cross-linking chemistry to develop advanced materials tailored for a wide range of demanding applications.

References

  • Chem-Impex International. This compound. [Link]

  • The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations. MDPI. [Link]

  • Phenylethynyl-terminated oligoimides based on bis(p-aminophenoxy)dimethyl silane: Effect of siloxane structure on processability and thermal stability. ResearchGate. [Link]

  • Synthesis, characterization and curing behavior of methyl-tri(phenylethynyl)silane. Research on Chemical Intermediates. [Link]

  • Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonom. SciELO. [Link]

  • Thermal curing mechanism of acetylene-terminated polyimides. Computational and Theoretical Chemistry. [Link]

  • Evonik. Dynasylan® Crosslinking of Polyethylene. [Link]

  • 04.17 DSC Thermal Analysis of Polymers. YouTube. [Link]

  • DSC curves of the silane-crosslinked PP/POE blends. ResearchGate. [Link]

  • Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties. MDPI. [Link]

  • Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). MDPI. [Link]

  • DSC and DMA studies on silane‐grafted and water‐crosslinked LDPE/LLDPE blends. ResearchGate. [Link]

  • Morshedian, J. et al. Polyethylene Cross-linking by Two-step Silane Method: A Review. ResearchGate. [Link]

  • Low-temperature cross-linking of polyethyleneimine ethoxylated using silane coupling agents to obtain stable electron injection layers in solution-processed organic light-emitting devices. RSC Publishing. [Link]

  • Curing Behavior and Thermal Property of Methyl-tri(phenylethynyl)silane Resin. Acta Polymerica Sinica. [Link]

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Application Notes & Protocols: Fabrication of Optoelectronic Devices with Diphenylbis(phenylethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Diphenylbis(phenylethynyl)silane in Modern Optoelectronics

This compound, hereafter referred to as DPPES, is an organosilicon compound distinguished by a unique molecular architecture. It features a central silicon atom bonded to two diphenyl and two phenylethynyl groups[1]. This structure is not merely incidental; it is the source of the material's exceptional utility in the field of organic electronics. The rigid phenylethynyl rods contribute to defined molecular packing and electronic conjugation, while the silicon core and phenyl groups impart significant thermal and morphological stability[1][2].

These intrinsic properties make DPPES a compelling candidate for critical roles within optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] It is frequently utilized to enhance device efficiency, stability, and operational lifetime. This guide provides a comprehensive overview of the material's properties and detailed protocols for its integration into high-performance optoelectronic device architectures.

Material Profile: Physicochemical Properties of DPPES

A thorough understanding of a material's fundamental properties is a prerequisite for its successful application. The operational parameters for device fabrication, such as solvent selection and deposition temperature, are directly dictated by these characteristics.

PropertyValueSource(s)
CAS Number 18784-61-7[1][2][3]
Molecular Formula C₂₈H₂₀Si[1][3]
Molecular Weight 384.55 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 79 - 83 °C[1][2][3]
Purity ≥ 98% (GC)[1]
Boiling Point ~505 °C (Predicted)[2]
Density ~1.14 g/cm³ (Predicted)[2]

The Functional Basis: Why DPPES Excels in Optoelectronic Devices

The efficacy of DPPES is rooted in its ability to facilitate and control the movement of charge carriers (electrons and holes) within a device. The extended π-conjugation across the phenylethynyl and phenyl moieties provides pathways for charge transport. In device architectures, materials like DPPES are essential for creating an efficient bridge between the electrodes and the active layer where light is generated (in OLEDs) or harvested (in OPVs).

The primary roles of such materials, known as Charge Transport Layers (CTLs), are:

  • Efficient Charge Extraction: To shuttle photogenerated charges out of the active layer before they can recombine uselessly[4][5].

  • High Charge Mobility: To transport charges quickly towards the respective electrodes.

  • Energy Level Alignment: To provide a stepped energy landscape that encourages the directional flow of a specific charge type (either electrons or holes) while blocking the other, thereby preventing "leaky" current and improving efficiency[6].

  • Morphological Stability: To form smooth, uniform films that prevent short circuits and ensure consistent device performance[1].

The inherent thermal stability of DPPES is particularly crucial, as it helps prevent degradation of the device during operation, which often involves significant heat generation.

General Fabrication Workflow: From Substrate to Device

The fabrication of a functional optoelectronic device is a multi-step process requiring precision and a controlled environment. The following workflow illustrates the key stages for incorporating a DPPES layer.

G sub 1. Substrate Cleaning & Pre-patterning pedot 2. Hole Transport Layer (HTL) Deposition (e.g., PEDOT:PSS) sub->pedot dppes 3. DPPES Active Layer Deposition pedot->dppes etl 4. Electron Transport Layer (ETL) Deposition dppes->etl cathode 5. Cathode Deposition (e.g., Ca/Al) etl->cathode encap 6. Encapsulation cathode->encap test 7. Device Testing (J-V-L Characterization) encap->test G sub Glass Substrate ito Anode Indium Tin Oxide (ITO) sub->ito pedot Hole Transport Layer (HTL) PEDOT:PSS ito->pedot dppes Emissive Layer (EML) DPPES Host + Dopant pedot->dppes etl Electron Transport Layer (ETL) e.g., TPBi dppes->etl cathode Cathode Ca / Al etl->cathode

Caption: Layered architecture of a typical OLED incorporating DPPES.

A. Substrate Preparation:

  • Load pre-patterned ITO-coated glass substrates into a substrate rack.

  • Sequentially sonicate the substrates in a cleaning solution (e.g., 1% Hellmanex), deionized water, and isopropanol for 15 minutes each.[7]

  • Dry the substrates under a stream of high-purity nitrogen.

  • Immediately transfer to a UV-Ozone cleaner for 15 minutes to remove organic residues and improve the ITO work function.

B. Hole Transport Layer (HTL) Deposition:

  • Filter a PEDOT:PSS solution through a 0.45 µm PES filter.

  • Spin coat the PEDOT:PSS solution onto the clean ITO substrates at 5000 rpm for 30 seconds.[7]

  • Bake the substrates on a hotplate at 150 °C for 10 minutes in ambient air.[7]

  • Transfer the substrates into an inert atmosphere glovebox for subsequent processing.

C. DPPES Emissive Layer (EML) Deposition:

  • Prepare a solution of DPPES (as the host material) and a suitable emissive dopant in chlorobenzene.

  • Deposit the EML using the Spin Coating Protocol (Section 5, Protocol 1) .

D. Electron Transport and Cathode Layer Deposition:

  • Transfer the substrates to a high-vacuum thermal evaporator.

  • Deposit the Electron Transport Layer (ETL), e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), at a rate of 1-2 Å/s.

  • Without breaking vacuum, deposit the cathode. This is typically a bilayer of a low work function metal (e.g., Calcium, 5 nm) followed by a thicker, protective layer of a more stable metal (e.g., Aluminum, 100 nm).[7]

E. Encapsulation:

  • In the glovebox, encapsulate the finished devices using a UV-curable epoxy and a glass coverslip to protect the sensitive organic layers from oxygen and moisture.

Essential Characterization

Validation is a critical component of the fabrication process.

  • Film Characterization:

    • Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM): To analyze the surface morphology and roughness of the DPPES film.[8]

    • UV-Vis Spectroscopy: To determine the optical absorption and transmission properties.[8]

    • X-Ray Diffraction (XRD): To assess the crystallinity and molecular packing of the film.[8]

  • Device Performance Characterization:

    • Current Density-Voltage-Luminance (J-V-L) Testing: A source-measure unit is used to measure the key performance metrics of an OLED, including turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).

    • Electroluminescence (EL) Spectroscopy: To measure the emission spectrum and color coordinates of the device.

By following these detailed protocols and understanding the scientific principles behind each step, researchers can effectively leverage the unique properties of this compound to fabricate next-generation, high-performance optoelectronic devices.

References

  • This compound. Chem-Impex. [Link]

  • Charge Transport in Perylene Based Electron Transporting Layer for Perovskite Solar Cells. Request PDF on ResearchGate. [Link]

  • Understanding the role of inorganic carrier transport layer materials and interfaces in emerging perovskite solar cells. RSC Publishing. [Link]

  • Thin Film Deposition and Characterization Techniques. Open Access Pub. [Link]

  • Thin film deposition techniques for polymeric membranes– A review. Purdue e-Pubs. [Link]

  • Methods for preparing phenyl silane and diphenyl silane.
  • Impact of charge transport layers on the photochemical stability of MAPbI3 in thin films and perovskite solar cells. RSC Publishing. [Link]

  • Advance Deposition Techniques for Thin Film and Coating. ResearchGate. [Link]

  • Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. JETIR.org. [Link]

  • THIN FILM DEPOSITION TECHNIQUE: REVIEW. oaijse. [Link]

  • Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations. RSC Publishing. [Link]

  • Exploring the adaptability of the charge transport layers for enhanced efficiency in lead-free CH₃NH₃SnI₃ perovskite solar cells. ResearchGate. [Link]

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Application Notes and Protocols for Diphenylbis(phenylethynyl)silane in Nanotechnology and Nanomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of a Versatile Organosilicon Building Block

Diphenylbis(phenylethynyl)silane is an organosilicon compound distinguished by its unique molecular architecture, which features a central silicon atom bonded to two diphenyl and two phenylethynyl groups.[1] This structure imparts a combination of thermal stability, mechanical strength, and intriguing photophysical properties, making it a highly valuable building block in the realm of nanotechnology and advanced materials.[1] Its applications are diverse, ranging from enhancing the performance of organic electronic devices to serving as a precursor for robust ceramic nanomaterials.[1] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development, exploring the multifaceted uses of this compound.

Physicochemical Properties

A foundational understanding of the material's properties is crucial for its effective application.

PropertyValueReference
Synonyms Bis(phenylethynyl)diphenyl silane[1]
CAS Number 18784-61-7[1]
Molecular Formula C₂₈H₂₀Si[1]
Molecular Weight 384.55 g/mol [1]
Appearance White to off-white crystal[1]
Melting Point 79 - 83 °C[1]
Purity ≥ 98% (GC)[1]
Storage Room Temperature[1]

Application I: High-Performance Organic Electronics

This compound is a promising material for organic light-emitting diodes (OLEDs) and organic photovoltaics, where it can contribute to enhanced device efficiency and stability.[1] Its rigid, conjugated structure is amenable to forming stable, amorphous films, a desirable characteristic for the emissive layers in OLEDs.

Protocol for Fabricating a Phosphorescent OLED using this compound as a Host Material

This protocol outlines the fabrication of a multilayer phosphorescent OLED (PhOLED) device. This compound can be effectively used as a host material for phosphorescent dopants due to its potential for high triplet energy.

1. Substrate Preparation:

  • Begin with indium tin oxide (ITO)-coated glass substrates.

  • Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

  • Dry the substrates with a stream of high-purity nitrogen and then treat with UV-ozone for 10 minutes to enhance the work function of the ITO.

2. Deposition of the Hole Injection and Transport Layers:

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation system.

  • Deposit a 10 nm layer of a suitable hole injection material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).

  • Subsequently, deposit a 40 nm layer of a hole transport material, like N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB).

3. Deposition of the Emissive Layer:

  • Prepare a co-evaporation source with this compound as the host and a phosphorescent emitter (e.g., a green-emitting iridium complex like Ir(ppy)₃) as the dopant.

  • The typical doping concentration is between 5-10 wt%.

  • Deposit a 30 nm thick emissive layer by co-evaporation onto the hole transport layer.

4. Deposition of the Electron Transport and Injection Layers:

  • Deposit a 20 nm layer of an electron-transporting material, such as tris(8-hydroxyquinolinato)aluminum (Alq₃).

  • Follow with a 1 nm layer of an electron injection material like lithium fluoride (LiF).

5. Cathode Deposition:

  • Deposit a 100 nm thick layer of aluminum (Al) to serve as the cathode.

6. Encapsulation:

  • To prevent degradation from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.

OLED_Device_Structure Substrate Glass Substrate Anode ITO (Anode) Substrate->Anode HIL Hole Injection Layer (e.g., TAPC) Anode->HIL HTL Hole Transport Layer (e.g., NPB) HIL->HTL EML Emissive Layer (this compound:Ir(ppy)₃) HTL->EML ETL Electron Transport Layer (e.g., Alq₃) EML->ETL EIL Electron Injection Layer (LiF) ETL->EIL Cathode Al (Cathode) EIL->Cathode

Caption: A typical multilayer OLED device structure.

Application II: Precursor for Silicon Carbide Nanomaterials

The high thermal stability and silicon-carbon backbone of this compound make it an excellent precursor for the synthesis of silicon carbide (SiC) nanomaterials, such as nanowires and nanoparticles.[2] These materials are highly sought after for applications in high-temperature electronics, composites, and catalysis due to their exceptional mechanical and electronic properties.

Protocol for Chemical Vapor Deposition (CVD) of SiC Nanowires

This protocol describes a general method for synthesizing SiC nanowires using this compound as a single-source precursor.

1. CVD System Setup:

  • A horizontal tube furnace equipped with a quartz tube is used as the reactor.

  • Place a silicon or graphite substrate at the center of the tube.

  • The precursor, this compound, is placed in a heated boat at the upstream end of the furnace.

2. Synthesis Parameters:

  • Heat the substrate to the desired growth temperature, typically in the range of 1100-1400 °C.

  • Heat the precursor to its sublimation temperature (e.g., 200-300 °C) to generate a vapor.

  • Use an inert carrier gas, such as argon or nitrogen, to transport the precursor vapor to the substrate.

  • Maintain a constant flow rate of the carrier gas (e.g., 50-100 sccm).

  • The reaction is typically carried out for 30-60 minutes.

3. Post-Synthesis Cooling and Characterization:

  • After the desired growth time, turn off the precursor heater and allow the furnace to cool to room temperature under the inert gas flow.

  • The as-synthesized SiC nanowires on the substrate can be characterized using scanning electron microscopy (SEM) for morphology, X-ray diffraction (XRD) for crystal structure, and transmission electron microscopy (TEM) for detailed structural analysis.

CVD_Setup Gas_Inlet Carrier Gas (Ar/N₂) Precursor Precursor Boat (this compound) Gas_Inlet->Precursor Furnace Tube Furnace Precursor->Furnace Substrate Substrate Gas_Outlet Exhaust Furnace->Gas_Outlet

Caption: A simplified schematic of a CVD setup.

Application III: Polymer Modification for Enhanced Properties

Incorporating this compound into polymer matrices can significantly enhance their thermal stability and mechanical properties.[1] The phenylethynyl groups can undergo cross-linking reactions at elevated temperatures, forming a rigid, three-dimensional network within the polymer.

Protocol for Enhancing the Thermomechanical Properties of a Silicone Elastomer

1. Blending:

  • In a two-roll mill or an internal mixer, blend a silicone polymer (e.g., polydimethylsiloxane, PDMS) with this compound.

  • The loading of this compound can be varied (e.g., 1-10 wt%) to tune the final properties.

  • Ensure a homogeneous dispersion of the additive within the polymer matrix.

2. Curing:

  • The blend can be cured using a suitable peroxide initiator (e.g., dicumyl peroxide) at a temperature that initiates both the peroxide decomposition and the cross-linking of the phenylethynyl groups (typically 150-200 °C).

  • The curing time will depend on the specific polymer, initiator, and additive concentration.

3. Characterization:

  • The thermal stability of the cured elastomer can be evaluated using thermogravimetric analysis (TGA).

  • The mechanical properties, such as tensile strength and modulus, can be measured using a universal testing machine.

  • Dynamic mechanical analysis (DMA) can be used to determine the glass transition temperature and storage modulus.

PropertyExpected Outcome with this compound
Thermal Stability (TGA) Increased onset of decomposition temperature
Tensile Strength Increased
Elastic Modulus Increased
Hardness Increased

Potential Application IV: Functionalization of Nanoparticles for Drug Delivery

While specific studies on this compound for drug delivery are not yet prevalent, its structure suggests potential for functionalizing nanoparticles. The phenyl groups can be modified with targeting ligands or other functional moieties, and the overall hydrophobic nature could be suitable for encapsulating lipophilic drugs.

Conceptual Protocol for Surface Functionalization of Silica Nanoparticles

1. Synthesis of Functionalized this compound:

  • Synthetically modify one of the phenyl groups of this compound with a reactive group (e.g., an amine or carboxylic acid) for subsequent conjugation.

2. Nanoparticle Synthesis and Core Functionalization:

  • Synthesize silica nanoparticles using a modified Stöber process.

  • Incorporate an aminosilane (e.g., (3-aminopropyl)triethoxysilane) during the synthesis to introduce amine groups on the nanoparticle surface.

3. Conjugation:

  • Couple the carboxyl-functionalized this compound to the amine-functionalized silica nanoparticles using carbodiimide chemistry (e.g., EDC/NHS).

4. Drug Loading and Further Functionalization:

  • The hydrophobic shell created by the functionalized this compound could facilitate the loading of hydrophobic drugs.

  • The remaining functional groups on the modified silane could be used to attach targeting molecules (e.g., folic acid) for active targeting of cancer cells.

Drug_Delivery_Concept Nanoparticle Silica Nanoparticle Silane Functionalized This compound Nanoparticle->Silane Conjugation Drug Hydrophobic Drug Silane->Drug Encapsulation Targeting_Ligand Targeting Ligand Silane->Targeting_Ligand Attachment Functionalized_NP Functionalized Nanoparticle

Caption: Conceptual functionalization of a nanoparticle.

Potential Application V: Development of Fluorescent Sensors

The phenylethynyl groups in this compound provide a conjugated system that can exhibit fluorescence. This property could be harnessed for the development of fluorescent sensors for the detection of various analytes, such as metal ions or small molecules. The interaction of an analyte with the sensor molecule could lead to a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

Conceptual Design of a Fluorescent "Turn-Off" Sensor for Metal Ions

1. Sensor Design:

  • The this compound core would serve as the fluorophore.

  • The molecule could be functionalized with a chelating group that has a high affinity for a specific metal ion.

2. Sensing Mechanism:

  • In the absence of the target metal ion, the sensor molecule would exhibit its native fluorescence.

  • Upon binding of the metal ion to the chelating group, a photoinduced electron transfer (PET) process could be initiated, quenching the fluorescence of the phenylethynyl moiety.

3. Protocol for Detection:

  • Prepare a solution of the functionalized this compound sensor in a suitable solvent.

  • Add the sample containing the suspected metal ion.

  • Measure the fluorescence spectrum of the solution using a spectrofluorometer.

  • A decrease in fluorescence intensity would indicate the presence of the target metal ion.

Conclusion

This compound is a highly versatile and promising material for a range of applications in nanotechnology and nanomaterials. Its unique combination of thermal stability, mechanical strength, and electronic properties makes it a valuable component in organic electronics, a robust precursor for ceramic nanomaterials, and an effective additive for enhancing polymer performance. While its potential in drug delivery and sensing is still emerging, its adaptable chemical structure provides a strong foundation for future research and development in these areas. The protocols and notes provided herein are intended to serve as a comprehensive guide for researchers and scientists looking to explore the full potential of this remarkable organosilicon compound.

References

  • Chem-Impex. This compound. Available at: [Link]

  • Liu, S., et al. (2016). Synthesis of β-SiC nanowires via a facile CVD method and their photoluminescence properties. RSC Advances. Available at: [Link]

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Synthetic Routes for Functionalized Diphenylbis(phenylethynyl)silane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed synthetic routes for the preparation of functionalized diphenylbis(phenylethynyl)silane derivatives. These compounds are of significant interest in materials science, particularly for applications in organic electronics, high-performance polymers, and photonics, owing to their unique structural, thermal, and photophysical properties.[1] This document outlines the primary synthetic methodology, the Sonogashira cross-coupling reaction, and offers step-by-step protocols for the synthesis of key precursors and the final target molecules with various functionalities. The causality behind experimental choices, such as catalyst selection and reaction conditions, is discussed to provide researchers with a robust framework for adapting these methods to novel derivatives.

Introduction: The Significance of Functionalized Diphenylbis(phenylethynyl)silanes

This compound and its derivatives represent a class of organosilicon compounds characterized by a central silicon atom bonded to two phenyl groups and two phenylethynyl moieties.[1] This rigid, conjugated structure imparts exceptional thermal stability and desirable electronic properties, making them valuable building blocks in advanced materials.[1] Functionalization of the aromatic rings allows for the fine-tuning of these properties, enabling the rational design of materials for specific applications, including:

  • Organic Electronics: As active components in organic light-emitting diodes (OLEDs) and organic photovoltaics, where their electronic characteristics can be tailored to enhance device efficiency and stability.[1]

  • High-Performance Polymers: As monomers or cross-linking agents to create polymers with superior thermal and mechanical properties for aerospace and microelectronics applications.

  • Photonics: For the development of materials with specific optical properties for light manipulation and signal processing.[1]

  • Nanotechnology: In the creation of functionalized surfaces for sensors and catalysts.[1]

The synthetic accessibility and versatility of these compounds make them a focal point for both academic and industrial research.

Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most prevalent and efficient method for constructing the C(sp²)-C(sp) bonds in this compound derivatives is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, couples a terminal alkyne with an aryl or vinyl halide.[2][3]

Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. Reductive elimination from this complex yields the final product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is crucial for transferring the alkyne group to the palladium center.

While the copper co-catalyst enhances reactivity, it can also lead to undesired alkyne homocoupling (Glaser coupling).[2] Therefore, copper-free Sonogashira protocols have also been developed, which are particularly useful for substrates prone to this side reaction.[2][3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of functionalized this compound derivatives. The general workflow involves the preparation of functionalized precursors followed by the final Sonogashira coupling reaction.

Synthesis of Functionalized Phenylacetylene Precursors

The introduction of functional groups is most commonly achieved by using appropriately substituted phenylacetylenes. Below are protocols for the synthesis of key functionalized phenylacetylene precursors.

Protocol 3.1.1: Synthesis of 4-Ethynylaniline (Amino-functionalized)

This protocol involves the Sonogashira coupling of 4-iodoaniline with a protected acetylene, followed by deprotection.

Step 1: Sonogashira Coupling of 4-Iodoaniline with Trimethylsilylacetylene

  • To a stirred solution of 4-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.01 eq) in a mixture of THF and triethylamine (5:1 v/v), add trimethylsilylacetylene (1.2 eq) under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-((trimethylsilyl)ethynyl)aniline.

Step 2: Deprotection of the Trimethylsilyl Group

  • Dissolve the 4-((trimethylsilyl)ethynyl)aniline (1.0 eq) in a mixture of THF and methanol (1:1 v/v).

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, add water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4-ethynylaniline.

Protocol 3.1.2: Synthesis of 1-Ethynyl-4-nitrobenzene (Nitro-functionalized)

This protocol follows a similar Sonogashira coupling and deprotection sequence, starting from 1-iodo-4-nitrobenzene.

Step 1: Sonogashira Coupling of 1-Iodo-4-nitrobenzene with Trimethylsilylacetylene

  • Follow the procedure in Protocol 3.1.1, Step 1, using 1-iodo-4-nitrobenzene as the starting aryl halide.

  • Purify the crude product by column chromatography to yield trimethyl((4-nitrophenyl)ethynyl)silane.

Step 2: Deprotection of the Trimethylsilyl Group

  • Follow the procedure in Protocol 3.1.1, Step 2, using trimethyl((4-nitrophenyl)ethynyl)silane as the substrate to obtain 1-ethynyl-4-nitrobenzene.

Synthesis of Functionalized this compound Derivatives

The following protocols detail the final Sonogashira coupling of a dichlorodiphenylsilane with the prepared functionalized phenylacetylenes.

Protocol 3.2.1: Synthesis of Diphenylbis(4-aminophenylethynyl)silane

This protocol describes the synthesis of an amino-functionalized derivative.

Workflow Diagram:

Dichlorodiphenylsilane Dichlorodiphenylsilane Reaction Sonogashira Coupling Dichlorodiphenylsilane->Reaction Ethynylaniline 4-Ethynylaniline (2 eq.) Ethynylaniline->Reaction Catalyst Pd(PPh₃)₂Cl₂/CuI Catalyst->Reaction Base Diisopropylamine Base->Reaction Product Diphenylbis(4-aminophenylethynyl)silane Reaction->Product

A schematic of the Sonogashira coupling reaction.

Step-by-Step Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve dichlorodiphenylsilane (1.0 eq) in dry diisopropylamine.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the solution.

  • To this mixture, add a solution of 4-ethynylaniline (2.2 eq) in diisopropylamine dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford diphenylbis(4-aminophenylethynyl)silane as a solid.

Protocol 3.2.2: Synthesis of Diphenylbis(4-nitrophenylethynyl)silane and Subsequent Reduction

This protocol demonstrates the synthesis of a nitro-functionalized derivative and its subsequent conversion to the amino-functionalized counterpart, offering an alternative route to the product in Protocol 3.2.1.

Workflow Diagram:

Dichlorodiphenylsilane Dichlorodiphenylsilane Sonogashira Sonogashira Coupling Dichlorodiphenylsilane->Sonogashira Ethynylnitrobenzene 1-Ethynyl-4-nitrobenzene (2 eq.) Ethynylnitrobenzene->Sonogashira Nitro_Product Diphenylbis(4-nitrophenylethynyl)silane Sonogashira->Nitro_Product Reduction Reduction (e.g., SnCl₂/HCl) Nitro_Product->Reduction Amino_Product Diphenylbis(4-aminophenylethynyl)silane Reduction->Amino_Product

A two-step synthesis of the amino-functionalized derivative.

Step 1: Synthesis of Diphenylbis(4-nitrophenylethynyl)silane

  • Follow the procedure in Protocol 3.2.1, using 1-ethynyl-4-nitrobenzene as the alkyne component.

  • Purify the product by column chromatography to yield diphenylbis(4-nitrophenylethynyl)silane.

Step 2: Reduction of the Nitro Groups

  • Suspend diphenylbis(4-nitrophenylethynyl)silane (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (excess, e.g., 10 eq) and concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain diphenylbis(4-aminophenylethynyl)silane.

Data Presentation and Characterization

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following table summarizes the expected spectroscopic data for key compounds.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)FT-IR (cm-1)
Dichlorodiphenylsilane 7.83 (d), 7.51 (m)132.5, 134.7, 128.8, 131.6-
4-Ethynylaniline 7.25 (d), 6.60 (d), 3.80 (s, NH2), 2.95 (s, C≡CH)146.0, 133.0, 114.5, 109.0, 84.0, 75.03450, 3360 (N-H), 3290 (≡C-H), 2105 (C≡C)
Diphenylbis(4-aminophenylethynyl)silane 7.70-7.30 (m, Ar-H), 6.65 (d, Ar-H), 3.85 (s, NH2)Aromatic region: 147.0-114.0, Alkyne: ~90.03460, 3370 (N-H), 2150 (C≡C)
Diphenylbis(4-nitrophenylethynyl)silane 8.20 (d, Ar-H), 7.70-7.40 (m, Ar-H)Aromatic region: 148.0-123.0, Alkyne: ~92.02155 (C≡C), 1520, 1345 (NO2)

Note: Specific chemical shifts and peak intensities may vary depending on the solvent and spectrometer used.

Causality Behind Experimental Choices

  • Catalyst System: The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is a classic and highly effective system for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is essential for the activation of the terminal alkyne.

  • Base and Solvent: An amine base, such as diisopropylamine or triethylamine, is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction. In many cases, the amine can also serve as the solvent.

  • Inert Atmosphere: Sonogashira reactions, especially those employing a copper co-catalyst, are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Functional Group Tolerance: The Sonogashira coupling is known for its excellent tolerance of a wide range of functional groups, allowing for the synthesis of complex molecules. However, the reactivity can be influenced by the electronic nature of the substituents. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step, while electron-donating groups may slow it down.

Conclusion

The synthetic routes detailed in this application note provide a robust and versatile platform for the synthesis of a wide array of functionalized this compound derivatives. The Sonogashira cross-coupling reaction is the cornerstone of this methodology, offering high efficiency and broad functional group compatibility. By carefully selecting and preparing the functionalized precursors, researchers can tailor the properties of the final molecules for a diverse range of applications in materials science and beyond. The provided protocols, coupled with an understanding of the underlying reaction mechanisms and experimental considerations, will empower researchers to explore this promising class of organosilicon compounds.

References

  • Taniguchi, T., Yoshida, T., Echizen, K., Takayama, K., Nishimura, T., & Maeda, K. (2020). Facile and Versatile Synthesis of End-Functionalized Poly(phenylacetylene)s: A Multicomponent Catalytic System for Well-Controlled Living Polymerization of Phenylacetylenes. Angewandte Chemie International Edition, 59(22), 8670-8680. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB). Retrieved from [Link]

  • Pérez-Torrente, J. J., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry. [Link]

  • Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters, e225309. [Link]

  • Mahmoud, A. R. (2025). Organosilicon Chemistry in Organic Synthesis: Methods and Applications. ResearchGate. [Link]

  • Mori, A., et al. (2000). Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes. Organic Letters, 2(5), 2935-2937. [Link]

  • Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

  • ResearchGate. (n.d.). Review articles in ORGANOSILICON COMPOUNDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Retrieved from [Link]

  • University of Groningen. (n.d.). Synthesis of 1,2-biphenylethane based single-molecule diodes. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent progress of organosilicon compound: synthesis and applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Diphenylbis(phenylethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diphenylbis(phenylethynyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this versatile organosilicon compound. Our goal is to equip you with the knowledge to diagnose and resolve common issues, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

This compound is a valuable building block in materials science and organic electronics, prized for its thermal stability and unique optoelectronic properties.[1] The most common and efficient synthetic route to this compound is the Sonogashira cross-coupling reaction.[2] This reaction involves the palladium and copper co-catalyzed coupling of a terminal alkyne (phenylacetylene) with an aryl or vinyl halide. In this case, dichlorodiphenylsilane serves as the dihalide, allowing for a double coupling event.

While the Sonogashira coupling is a powerful tool, its application in the synthesis of this compound presents a unique set of challenges. This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, or I'm not getting any product at all. What are the most likely causes?

A low or non-existent yield in the Sonogashira coupling for this compound can stem from several factors. The primary suspects are often related to the integrity of your reagents and the reaction atmosphere.

  • Catalyst Inactivity: The palladium catalyst, particularly Pd(0) species, is sensitive to air and can decompose. Ensure you are using a fresh, active palladium source. If you are using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it needs to be reduced in situ to the active Pd(0) species.

  • Copper Co-catalyst Oxidation: Copper(I) iodide (CuI) is susceptible to oxidation. It is best to use a freshly opened bottle or a recently purchased batch for optimal results.

  • Atmospheric Oxygen: The Sonogashira reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of phenylacetylene (Glaser coupling), a major side reaction that consumes your starting material. It is critical to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Reagent Purity: Impurities in your dichlorodiphenylsilane, phenylacetylene, solvent, or base can poison the catalyst. Ensure all reagents are of high purity. It may be necessary to purify your starting materials before use.

  • Base Quality: An amine base, such as triethylamine or diisopropylamine, is crucial for the reaction and must be anhydrous. The presence of water can lead to unwanted side reactions, including the hydrolysis of dichlorodiphenylsilane. Consider distilling the amine base before use.

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled phenylacetylene dimer (1,4-diphenylbuta-1,3-diyne). How can I minimize this?

The formation of the phenylacetylene dimer is a classic side reaction in copper-mediated Sonogashira couplings. Here’s how to address it:

  • Strictly Anaerobic Conditions: As mentioned above, oxygen is a major promoter of this side reaction. Rigorous degassing of your solvent and the use of Schlenk techniques or a glovebox are essential.

  • Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help to decrease the rate of homocoupling.

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol. These methods have been specifically developed to avoid the issue of Glaser coupling.[3]

Q3: My reaction mixture turns black shortly after adding the reagents. What does this indicate, and what should I do?

The formation of a black precipitate, commonly known as "palladium black," is a sign of palladium catalyst decomposition. This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive. To prevent this:

  • Ensure High Purity of Reagents and Solvents: Impurities are a common cause of catalyst decomposition.

  • Optimize Solvent Choice: While THF is a common solvent, in some cases, it has been anecdotally reported to promote the formation of palladium black. Consider alternative solvents like toluene or dioxane.

  • Proper Ligand Selection: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. Ensure you are using an appropriate ligand for your specific reaction conditions.

Q4: I'm concerned about the hydrolysis of my dichlorodiphenylsilane starting material. How can I prevent this, and what are the consequences?

Dichlorodiphenylsilane is highly susceptible to hydrolysis, reacting with even trace amounts of water to form diphenylsilanediol, which can then condense to form polysiloxanes.[4] This will not only consume your starting material but also introduce difficult-to-remove impurities.

  • Use Anhydrous Reagents and Solvents: This is the most critical factor. Ensure your solvents and amine base are rigorously dried.

  • Maintain an Inert Atmosphere: A dry argon or nitrogen atmosphere will prevent atmospheric moisture from entering the reaction.

  • Consequences of Hydrolysis: The formation of siloxanes will result in a complex mixture of oligomers and polymers, which can be challenging to separate from the desired product. These impurities may also interfere with the catalytic cycle.

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to diagnosing and solving specific issues you might encounter during the synthesis of this compound.

Issue 1: Incomplete Reaction - Starting Material Remains

If you observe unreacted dichlorodiphenylsilane or the mono-coupled product (chlorodiphenyl(phenylethynyl)silane) by TLC or NMR analysis, consider the following:

Potential Cause Diagnostic Check Recommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC at regular intervals.Increase the reaction time. If the reaction has stalled, a gentle increase in temperature (e.g., to 40-50 °C) may be beneficial.
Catalyst Deactivation Observe for the formation of palladium black.Add a fresh portion of the palladium catalyst.
Stoichiometry Imbalance Double-check the molar equivalents of your reagents.Ensure a slight excess of phenylacetylene (e.g., 2.2 equivalents) is used to drive the reaction to completion.
Inefficient Base Check the purity and dryness of your amine base.Use a freshly distilled and anhydrous amine base. Consider using a stronger, non-nucleophilic base if necessary.
Issue 2: Difficulty in Product Purification

The purification of this compound can be challenging due to the presence of byproducts with similar polarities.

Impurity Identification by ¹H NMR Purification Strategy
1,4-Diphenylbuta-1,3-diyne (Homocoupled Dimer) Aromatic protons will show a distinct pattern, likely with fewer signals than the product due to symmetry.Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate gradient). The dimer is typically less polar than the desired product. Recrystallization: This can be a highly effective method.[5] A suitable solvent system would be one in which the product has good solubility at high temperatures and poor solubility at low temperatures.
Polysiloxanes (from Hydrolysis) Broad signals in the aromatic and aliphatic regions of the NMR spectrum.Column Chromatography: These are often more polar than the desired product and can be separated with a more polar eluent. Filtration: If the siloxanes are high molecular weight polymers, they may precipitate out of solution and can be removed by filtration.
Mono-coupled Intermediate Presence of Si-Cl bond (detectable by other means), and a different integration ratio of phenyl to phenylethynyl protons.Column Chromatography: This intermediate will have a different polarity and can be separated.
Expected ¹H and ¹³C NMR Data for this compound
  • ¹H NMR (CDCl₃):

    • δ 7.2-7.8 ppm (m, 20H, Ar-H) - A complex multiplet for the phenyl protons.

  • ¹³C NMR (CDCl₃):

    • δ 90-95 ppm (-C≡C-)

    • δ 105-110 ppm (-C≡C-)

    • δ 120-140 ppm (Ar-C)

The presence of impurities will be indicated by additional peaks or broadened signals in the spectrum.

Experimental Protocols

Representative Synthesis of this compound (Sonogashira Coupling)

This protocol is a representative procedure based on standard Sonogashira coupling conditions.[6]

Materials:

  • Dichlorodiphenylsilane

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled and anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification reagents (diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄, silica gel, hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add dichlorodiphenylsilane (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base Addition: Add anhydrous THF and freshly distilled triethylamine. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (2.2 eq) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl to remove the copper catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain pure this compound as a white to off-white solid.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Dichlorodiphenylsilane Phenylacetylene Pd/Cu Catalysts Base reaction Sonogashira Coupling (Inert Atmosphere) reagents->reaction 1. Combine monitoring TLC Monitoring reaction->monitoring 2. React & Monitor filtration Filtration (Celite) monitoring->filtration 3. Quench & Filter extraction Liquid-Liquid Extraction filtration->extraction 4. Wash drying Drying (Na2SO4) extraction->drying 5. Dry chromatography Column Chromatography drying->chromatography 6. Isolate Crude recrystallization Recrystallization chromatography->recrystallization 7. Purify product Pure Product recrystallization->product 8. Final Product

Caption: A schematic overview of the synthesis, work-up, and purification of this compound.

Concluding Remarks

The successful synthesis of this compound via the Sonogashira coupling is highly achievable with careful attention to reagent quality and reaction conditions. By understanding the common pitfalls, such as catalyst deactivation, byproduct formation, and the challenges of purification, researchers can effectively troubleshoot their experiments and obtain this valuable compound in high yield and purity. This guide serves as a starting point for addressing these issues, and we encourage a systematic approach to problem-solving in your synthetic endeavors.

References

  • NROChemistry. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chen, et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2024. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 2015. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0227331). [Link]

  • SynArchive. Sonogashira Coupling. [Link]

  • CP Lab Safety. This compound, min 98%, 1 gram. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Diphenylbis(phenylethynyl)silane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of diphenylbis(phenylethynyl)silane. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of synthesizing high-performance polymers from this versatile monomer. Our goal is to provide you with the causal explanations behind experimental choices, ensuring scientifically sound and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

There are two primary routes for the polymerization of this compound: thermal polymerization and transition-metal-catalyzed polymerization . Thermal polymerization involves heating the monomer to high temperatures (typically >200 °C) to induce radical-mediated reactions of the ethynyl groups.[1][2] Transition-metal-catalyzed polymerization, specifically polycyclotrimerization, utilizes catalysts (e.g., based on Tantalum or Rhodium) to form benzene rings from the ethynyl moieties, creating a hyperbranched polymer structure under milder conditions.[3][4]

Q2: Why is my polymer insoluble or forming a gel prematurely?

Premature gelation is a common challenge with difunctional monomers like this compound. It occurs when extensive cross-linking reactions lead to the formation of an infinite polymer network that is insoluble in common solvents. The primary causes are:

  • High Monomer Concentration: This increases the probability of intermolecular reactions, leading to rapid network formation.

  • High Reaction Temperature or Prolonged Reaction Time: In thermal polymerization, these conditions can lead to uncontrolled side reactions and excessive cross-linking.

  • Catalyst Activity: Some catalyst systems may have very high activity, leading to rapid and uncontrolled polymerization.

To avoid this, it is crucial to carefully control these parameters.[5][6][7]

Q3: My polymer has a very broad polydispersity index (PDI). Is this normal?

For hyperbranched polymers, which are the expected product of this compound polymerization (especially via polycyclotrimerization), a broad PDI is not unusual.[5][8] Unlike linear polymers, the step-growth nature of this polymerization and the multiple reactive sites lead to a wider distribution of molecular weights. However, an excessively broad or multimodal PDI can indicate side reactions or poor control over the polymerization process.

Q4: What is the expected structure of the polymer?

The polymerization of this compound typically results in a hyperbranched poly(silylenephenylene) .[8] The structure is characterized by a three-dimensional, globular architecture with a high density of aromatic rings formed from the cyclotrimerization of the phenylethynyl groups. The silicon atoms act as branch points in the polymer backbone.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and recommended solutions.

Problem 1: Low or No Polymer Yield
Potential Cause Explanation Recommended Solution
Monomer Impurity Impurities in the this compound monomer can act as inhibitors or chain terminators, preventing polymerization.Recrystallize the monomer from a suitable solvent (e.g., ethanol or hexane) to achieve high purity (>98%). Confirm purity using NMR and melting point analysis.
Catalyst Inactivity (for catalyzed reactions) Transition metal catalysts are often sensitive to air and moisture. Contamination can deactivate the catalyst.Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous, degassed solvents. If possible, work in a glovebox. Use a fresh, properly stored catalyst.
Insufficient Temperature or Reaction Time (for thermal polymerization) Thermal polymerization requires sufficient energy to initiate and propagate the reaction.Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress over time using techniques like in-situ viscosity measurements or by taking aliquots for GPC analysis.
Incorrect Catalyst System The chosen catalyst may not be suitable for this specific monomer.For polycyclotrimerization, consider using a TaCl₅-based catalyst with a co-catalyst like Ph₄Sn, which has been shown to be effective for diynes.[3][4] Alternatively, Rh(I)-based catalysts can be explored, though they may require more optimization to control cross-linking.[3]
Problem 2: Premature Gelation or Insoluble Polymer
Potential Cause Explanation Recommended Solution
Monomer Concentration is Too High High concentrations favor intermolecular reactions, leading to rapid formation of a cross-linked network.Start with a lower monomer concentration (e.g., 0.1-0.5 M). A slow addition of the monomer to the reaction mixture can also help maintain a low instantaneous concentration, reducing the likelihood of gelation.[6]
Reaction Temperature is Too High High temperatures can accelerate side reactions and lead to uncontrolled cross-linking, especially in thermal polymerization.For thermal polymerization, find the minimum temperature at which the reaction proceeds at a reasonable rate. For catalyzed reactions, it is often possible to run them at lower temperatures (e.g., room temperature to 80 °C).
Excessive Reaction Time Allowing the reaction to proceed for too long can lead to extensive cross-linking and gelation, even under otherwise optimal conditions.Monitor the reaction closely. Once a desirable molecular weight is achieved (as determined by GPC analysis of aliquots), quench the reaction. For catalyzed reactions, this can be done by adding a quenching agent (e.g., methanol). For thermal reactions, rapidly cooling the mixture is necessary.
Inappropriate Solvent If the growing polymer chains are not well-solvated, they may precipitate and form an insoluble mass.Choose a solvent that is known to dissolve both the monomer and the resulting polymer well. Toluene and THF are often good starting points for these types of polymers.[2]
Problem 3: Low Molecular Weight of the Final Polymer
Potential Cause Explanation Recommended Solution
Presence of Monofunctional Impurities Monofunctional impurities (e.g., phenylacetylene) will act as chain stoppers, limiting the growth of the polymer chains.Ensure high purity of the monomer, as described in Problem 1.
Suboptimal Monomer-to-Catalyst Ratio Too much catalyst can lead to a large number of initiation sites, resulting in many short polymer chains. Too little catalyst may lead to an incomplete reaction.Systematically vary the monomer-to-catalyst ratio to find the optimal balance between reaction rate and achieving the desired molecular weight.
Inefficient Reaction Conditions If the reaction conditions (temperature, time) are not sufficient to drive the polymerization to high conversion, the resulting polymer will have a low molecular weight.Optimize the reaction conditions as described in the previous sections. Ensure efficient stirring to maintain a homogeneous reaction mixture.

III. Experimental Protocols

Protocol 1: Baseline for Transition-Metal-Catalyzed Polycyclotrimerization

This protocol is a starting point based on conditions reported for similar diyne polymerizations.[3][4]

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous, degassed solvents. Toluene is a recommended starting solvent.

    • All manipulations of the catalyst and monomer should be performed under an inert atmosphere (glovebox or Schlenk line).

  • Reaction Setup:

    • In a Schlenk flask, dissolve this compound in the chosen solvent to a concentration of 0.2 M.

    • In a separate flask, prepare the catalyst solution. A common system for diynes is TaCl₅ with a cocatalyst such as Ph₄Sn in a 1:1 molar ratio. The catalyst loading can be started at 1 mol% relative to the monomer.

    • Stir the monomer solution and bring it to the desired reaction temperature (e.g., 80 °C).

  • Polymerization:

    • Slowly add the catalyst solution to the stirring monomer solution.

    • Monitor the reaction by taking small aliquots at regular intervals (e.g., every 30-60 minutes) and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

    • Observe the viscosity of the solution; a significant increase indicates polymer formation.

  • Quenching and Isolation:

    • Once the desired molecular weight is reached, or if the viscosity increases to a point where gelation is imminent, quench the reaction by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

    • Collect the polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Baseline for Thermal Polymerization

This protocol is based on general procedures for the thermal curing of phenylethynyl-terminated resins.[1][2]

  • Preparation:

    • Place the high-purity this compound monomer in a reaction vessel suitable for high temperatures (e.g., a thick-walled glass tube or a stainless-steel reactor).

    • Ensure the vessel can be sealed under an inert atmosphere to prevent oxidation at high temperatures.

  • Polymerization:

    • Heat the monomer under a slow flow of nitrogen or argon.

    • The polymerization temperature will likely be in the range of 200-300 °C. Use a programmable oven or a sand bath for uniform heating.

    • The reaction progress can be monitored by observing the change from a crystalline solid/liquid melt to a viscous, glassy solid.

    • The reaction time can vary from a few minutes to several hours, depending on the temperature.

  • Isolation:

    • After the desired reaction time, cool the vessel to room temperature.

    • The resulting polymer will likely be an insoluble solid. If a soluble fraction is desired, the reaction should be stopped before gelation occurs, and the product can be dissolved in a suitable solvent like THF or toluene and precipitated as described in Protocol 1.

IV. Visualization of Workflows

General Polymerization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_characterization Characterization Monomer_Purity Ensure Monomer Purity (>98%) Dissolve_Monomer Dissolve Monomer in Solvent Monomer_Purity->Dissolve_Monomer Dry_Glassware Oven-Dry Glassware Dry_Glassware->Dissolve_Monomer Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Inert_Atmosphere->Dissolve_Monomer Anhydrous_Solvents Use Anhydrous/Degassed Solvents Anhydrous_Solvents->Dissolve_Monomer Set_Temperature Set Reaction Temperature Dissolve_Monomer->Set_Temperature Add_Catalyst Add Catalyst Solution (if applicable) Monitor Monitor Reaction (GPC, Viscosity) Add_Catalyst->Monitor Set_Temperature->Add_Catalyst Quench Quench Reaction Monitor->Quench Target MW reached or gelation imminent Precipitate Precipitate in Non-solvent Quench->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry GPC GPC (Mn, Mw, PDI) Dry->GPC NMR NMR (Structure) Dry->NMR TGA_DSC TGA/DSC (Thermal Properties) Dry->TGA_DSC

Caption: General workflow for the polymerization of this compound.

Troubleshooting Decision Tree

G decision decision problem problem solution solution start Polymerization Attempted q1 Successful Polymerization? start->q1 problem_node Problem Encountered q1->problem_node No q2 What is the issue? problem_node->q2 p1 No/Low Yield q2->p1 Yield p2 Premature Gelation q2->p2 Solubility p3 Low Molecular Weight q2->p3 MW s1 Check Monomer Purity Verify Catalyst Activity Optimize Temp/Time p1->s1 s2 Lower Monomer Concentration Reduce Temperature Monitor Time Closely p2->s2 s3 Purify Monomer Optimize Catalyst Ratio Increase Reaction Time p3->s3

Caption: Decision tree for troubleshooting common polymerization issues.

V. References

  • Polymer Chemistry. (n.d.). A superamplification effect in the detection of explosives by a fluorescent hyperbranched poly(silylenephenylene) with aggregation-enhanced emission characteristics. RSC Publishing. Retrieved from [Link]

  • DTIC. (n.d.). Thermally Reactive Phenylethynyl-Terminated Bis (benzylester) and Bis (amide) Monomers Based on Semi-Enzymatically Produced 6-Ph. Retrieved from [Link]

  • MDPI. (n.d.). Hyperbranched Macromolecules: From Synthesis to Applications. Retrieved from [Link]

  • ACS Publications. (2002). Polycyclotrimerization of Diynes: Synthesis and Properties of Hyperbranched Polyphenylenes. Macromolecules. Retrieved from [Link]

  • (n.d.). Hyperbranched and Highly Branched Polymer ArchitecturesSynthetic Strategies and Major Characterization Aspects.

  • Beijing Institute of Technology. (2002). Polycyclotrimerization of diynes: Synthesis and properties of hyperbranched polyphenylenes. Retrieved from [Link]

  • MDPI. (2023). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. Retrieved from [Link]

  • IDEALS. (2020). Controlling the end groups and rates of catalytic polymerization. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Characterization of Phenylethynyl Terminated Poly(arylene ether sulfone)s as Thermosetting Structural Adhesives and Composite Matrices. Retrieved from [Link]

  • Kinam Park. (n.d.). HIGHLIGHT - Hyperbranched Polymers 10 Years After. Retrieved from [Link]

  • PMC - NIH. (2022). Preparation of Various Nanomaterials via Controlled Gelation of a Hydrophilic Polymer Bearing Metal-Coordination Units with Metal Ions. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in Diphenylbis(phenylethynyl)silane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diphenylbis(phenylethynyl)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, particularly focusing on addressing issues of low yield. The synthesis, typically achieved via a Sonogashira cross-coupling reaction, is a powerful method for forming carbon-carbon bonds but is sensitive to a variety of experimental parameters.[1][2][3] This resource provides in-depth, experience-driven advice in a question-and-answer format to help you optimize your reaction conditions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the most common initial factors I should investigate?

A1: Low yields in the Sonogashira coupling reaction for synthesizing this compound can often be traced back to a few critical factors. Before delving into more complex troubleshooting, ensure the following are meticulously controlled:

  • Reagent Purity: The purity of your starting materials, dichlorodiphenylsilane and phenylacetylene, is paramount. Impurities can poison the catalyst or participate in side reactions. Ensure your phenylacetylene is free of homocoupled byproducts (Glaser coupling).[1]

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[1] The palladium(0) catalyst is readily oxidized to an inactive state, and the copper(I) co-catalyst can promote the undesired homocoupling of phenylacetylene in the presence of oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.

  • Catalyst Activity: The activity of your palladium catalyst and copper(I) co-catalyst is crucial. Use fresh, high-purity catalysts. Palladium catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices.[2] The copper(I) source, typically CuI, should be colorless or off-white; a green or blue tint indicates oxidation to Cu(II), which is detrimental to the reaction.

Q2: I'm observing a significant amount of phenylacetylene homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: The formation of 1,4-diphenylbuta-1,3-diyne (the Glaser product) is a common byproduct that directly competes with your desired cross-coupling reaction, thereby reducing the yield of this compound.[1] This side reaction is primarily promoted by the copper(I) catalyst in the presence of oxygen.[1]

Here are strategies to mitigate Glaser coupling:

  • Rigorous Exclusion of Oxygen: As mentioned, this is the most critical factor. Employ robust techniques for degassing your solvents (e.g., freeze-pump-thaw cycles or sparging with an inert gas for an extended period) and maintain a positive pressure of inert gas throughout the reaction.

  • Copper-Free Conditions: While the copper co-catalyst generally increases the reaction rate, copper-free Sonogashira protocols have been developed specifically to avoid homocoupling.[1] These reactions may require higher temperatures or more specialized palladium catalysts and ligands but can be very effective.

  • Slow Addition of Phenylacetylene: Adding the phenylacetylene slowly to the reaction mixture can help to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction relative to the cross-coupling with the dichlorodiphenylsilane.

In-Depth Troubleshooting Guides

Issue 1: Reaction Stalls or Proceeds Very Slowly

Q: My reaction starts, but then appears to stall, or the conversion rate is extremely low even after extended reaction times. What could be the cause and how do I fix it?

A: A stalled or sluggish reaction often points to issues with the catalytic cycle or the reaction environment.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Protocol
Insufficiently Basic Conditions The Sonogashira reaction generates a hydrogen halide (HCl in this case) as a byproduct, which must be neutralized by a base for the catalytic cycle to proceed.[1] If the base is too weak or present in insufficient quantity, the reaction medium will become acidic, deactivating the catalyst and protonating the acetylide.1. Verify Base Strength and Stoichiometry: Use a suitable amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), typically as the solvent or in a significant excess (at least 2 equivalents per mole of HCl produced).[1][4] Ensure the base is dry and pure. 2. Consider Alternative Bases: For challenging substrates, stronger, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) might be beneficial.[5]
Catalyst Deactivation The palladium catalyst can be deactivated through several pathways, including oxidation by residual oxygen, aggregation into inactive palladium black, or poisoning by impurities in the reagents or solvent.[6]1. Improve Inert Atmosphere: Enhance your degassing and inert gas blanketing procedures. 2. Check Reagent Purity: Use freshly purified reagents and high-purity, anhydrous solvents. 3. Consider Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly impact its stability and activity. For sterically hindered substrates or to prevent catalyst decomposition, consider using bulkier or more electron-rich phosphine ligands.
Low Reaction Temperature While many Sonogashira reactions proceed at room temperature, the double coupling onto the silicon center might require thermal energy to overcome the activation barrier, especially for the second coupling step.[7]1. Gradually Increase Temperature: Monitor the reaction by TLC or GC-MS while gradually increasing the temperature (e.g., to 40-60 °C). Be mindful that higher temperatures can also increase the rate of side reactions.[8]

Experimental Workflow: Optimizing Base and Temperature

G cluster_0 Initial Low Yield Observation cluster_1 Troubleshooting Path cluster_2 Outcome A Low Yield of this compound B Verify Base Stoichiometry and Purity (e.g., 2-4 eq. Et3N) A->B C Increase Reaction Temperature Incrementally (e.g., RT -> 40°C -> 60°C) B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Yield Improved? D->E F Consider Alternative Base (e.g., DBU) E->F No G Optimized Yield E->G Yes H Proceed to Further Troubleshooting E->H Partial Improvement F->C

Caption: Troubleshooting workflow for low yield focusing on base and temperature optimization.

Issue 2: Incomplete Reaction and Difficult Purification

Q: I am seeing the formation of the mono-coupled product, (phenylethynyl)diphenylchlorosilane, but the reaction does not go to completion to form the desired di-substituted product. My crude product is also difficult to purify. What should I do?

A: The presence of the mono-substituted intermediate suggests that the second coupling step is significantly slower than the first. Purification challenges often arise from closely related byproducts.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Protocol
Steric Hindrance After the first phenylethynyl group is attached to the silicon atom, the steric bulk around the remaining Si-Cl bond increases, making the second oxidative addition/transmetalation step more difficult.1. Increase Catalyst Loading: A higher catalyst concentration (e.g., from 1-2 mol% to 5 mol% of palladium) can help drive the reaction to completion.[2] 2. Use a Less Bulky Ligand (with caution): While bulky ligands can stabilize the catalyst, an overly large ligand might exacerbate the steric issue. A careful balance is needed. 3. Prolong Reaction Time: Allow the reaction to run for a longer period (e.g., 24-48 hours) at a slightly elevated temperature to ensure full conversion.
Hydrolysis of Intermediates The starting material, dichlorodiphenylsilane, and the mono-coupled intermediate are sensitive to moisture and can hydrolyze to form silanols and siloxanes. These byproducts can complicate the reaction and purification.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under a scrupulously dry inert atmosphere.[9] Filtering the amine base through a plug of activated alumina can remove residual water.[6] 2. Purification Strategy: Column chromatography on silica gel is a common purification method. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective. If siloxane byproducts are an issue, their polarity will differ significantly from the desired product, aiding separation. Recrystallization from a suitable solvent can also be an effective final purification step.
Side Reactions of the Silane The Si-Cl bonds are reactive and can participate in other reactions besides the desired coupling.1. Control Stoichiometry: Ensure a slight excess of phenylacetylene (e.g., 2.1-2.2 equivalents) to favor the formation of the di-substituted product.

Visualizing the Reaction and Side Products

G cluster_0 Desired Reaction Pathway cluster_1 Competing Side Reactions A Dichlorodiphenylsilane B Mono-coupled Intermediate A->B + Phenylacetylene [Pd]/[Cu] F Hydrolysis Products (Silanols/Siloxanes) A->F + H2O C This compound (Desired Product) B->C + Phenylacetylene [Pd]/[Cu] B->F + H2O D Phenylacetylene E Glaser Homocoupling Product D->E [Cu], O2

Caption: Reaction scheme showing the desired pathway and common side reactions.

Summary of Key Reaction Parameters

Parameter Recommendation Rationale Reference
Catalyst (Palladium) Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)Efficient and commonly used for Sonogashira couplings.[2]
Co-catalyst (Copper) CuI (2-10 mol%)Increases reaction rate but can promote homocoupling.[1][3]
Base Et₃N, i-Pr₂NH, DBU (as solvent or >2 eq.)Neutralizes HCl byproduct and facilitates acetylide formation.[1][4][10]
Solvent THF, Dioxane, Toluene, or the amine base itselfMust be anhydrous and degassed.[7][8]
Temperature Room Temperature to 80 °CDependent on substrate reactivity and catalyst stability.[7][8]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and Glaser coupling.[1][9]

By systematically addressing these potential issues, from the fundamental setup to the nuanced choices of reagents and conditions, researchers can significantly improve the yield and purity of this compound. This guide serves as a starting point for logical and effective troubleshooting.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Rosa, G. R., et al. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]

  • Ali, A., et al. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Wang, X., et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]

  • Tka, N., et al. (2021, July). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Nanochemistry Research. (2017). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • The Sonogashira Coupling. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

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Technical Support Center: Purification of Crude Diphenylbis(phenylethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Diphenylbis(phenylethynyl)silane. This document provides practical, in-depth guidance for researchers, scientists, and professionals in drug development. Our focus is on delivering field-proven insights and robust protocols to address common challenges encountered during the purification of this versatile organosilicon compound.

Understanding the Chemistry of Purification

This compound is a non-polar molecule. Successful purification hinges on effectively separating it from impurities that may have significantly different polarities. The most common synthetic route involves the reaction of dichlorodiphenylsilane with a phenylacetylene nucleophile (e.g., lithium phenylacetylide or phenylacetylene via Sonogashira coupling).[1][2][3] This synthesis profile informs the types of impurities you are likely to encounter.

Most Common Impurities:

  • Starting Materials: Residual dichlorodiphenylsilane or phenylacetylene.

  • Partially Substituted Intermediate: Chloro(phenyl)(phenylethynyl)silane.

  • Homocoupling Byproduct: 1,4-Diphenylbuta-1,3-diyne, formed from the coupling of two phenylacetylene molecules.[4][5][6][7]

  • Hydrolysis Products: Dichlorodiphenylsilane is highly sensitive to moisture and readily hydrolyzes to form diphenylsilanediol.[1][8][9] This diol can further undergo self-condensation to produce linear or cyclic polydiphenylsiloxanes. These siloxane byproducts are typically more polar than the desired product.

The purification strategy, therefore, must be designed to separate the non-polar target compound from both slightly less polar byproducts (like the homocoupling product) and more polar contaminants (like siloxanes).

Purification Workflow: A Decision Guide

The choice of purification technique depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a general decision-making workflow.

PurificationWorkflow start Crude this compound tlc Analyze by TLC (e.g., 5% Ethyl Acetate in Hexane) start->tlc decision Assess Impurity Profile tlc->decision re_xtal Recrystallization decision->re_xtal  Major spot is product;  impurities have very different Rf values column Column Chromatography decision->column  Complex mixture or  impurities with close Rf values pure_product Pure Product (Verify by NMR, GC, etc.) re_xtal->pure_product column->pure_product

Caption: Decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil, but this compound is a solid. What happened?

A1: "Oiling out" is a common issue and often indicates the presence of significant impurities that are depressing the melting point of your product. Unreacted starting materials or solvent residues can contribute to this. It is also possible that you have formed a large amount of siloxane byproducts, which can be oily. It is recommended to first attempt to remove any residual solvent under high vacuum. If the product remains an oil, column chromatography is the most effective method to separate the desired solid product from these oily impurities.

Q2: How can I quickly check the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the quickest and most common method. Use a non-polar mobile phase to start. A good starting point is 5-10% ethyl acetate in hexane on a silica gel plate. The desired product is non-polar and should have a high Rf value. More polar impurities, such as diphenylsilanediol or siloxanes, will have a much lower Rf, often staying near the baseline. The homocoupling byproduct, 1,4-diphenylbuta-1,3-diyne, is also non-polar and may have an Rf value very close to your product, making it harder to distinguish by TLC alone.

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming the structure and purity. The ¹H NMR spectrum should show sharp peaks corresponding to the phenyl protons. The absence of peaks for diphenylsilanediol (which would have Si-OH protons) or other impurities is a good indicator of purity. Gas Chromatography (GC) can also be an effective tool for assessing purity, with commercial suppliers often using GC to certify their material at >98% purity.[7][10]

Troubleshooting Guide: Column Chromatography

Column chromatography is the most reliable method for purifying this compound, especially from complex mixtures.

Recommended Protocol: Flash Column Chromatography
  • Prepare the Slurry: Use silica gel with a particle size of 40-63 µm. Prepare a slurry of the silica gel in your starting eluent (e.g., 100% hexane or petroleum ether).

  • Pack the Column: Pour the slurry into the column and use air pressure to pack it evenly, ensuring there are no cracks or channels.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or toluene). For better separation, it is often preferable to adsorb the crude product onto a small amount of silica gel. To do this, dissolve your product, add a small amount of silica, and then remove the solvent by rotary evaporation to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent. The key is to separate the desired product from the slightly less polar 1,4-diphenylbuta-1,3-diyne byproduct and any highly polar siloxane impurities.

Solvent System Selection

The choice of eluent is critical for achieving good separation.

Solvent System (v/v)Target Impurity SeparationRationale & Comments
100% Hexane or Petroleum EtherBaseline SeparationExcellent for eluting highly non-polar compounds. The product and the homocoupling byproduct will elute first. Polar siloxanes will remain strongly adsorbed to the silica.
1-5% Ethyl Acetate in HexaneFine-tuning SeparationIntroducing a small amount of a more polar solvent can help to selectively elute the product while leaving more polar impurities behind.[11][12] This is useful if the product is not eluting with pure hexane.
1-5% Dichloromethane in HexaneAlternative SystemDichloromethane can be a good alternative to ethyl acetate for adjusting polarity.
Troubleshooting Common Chromatography Issues
IssueProbable CauseSolution
Product co-elutes with an impurity. The Rf values are too close in the chosen solvent system. The homocoupling byproduct is a likely culprit.Run the column with a less polar solvent system (e.g., switch from 2% ethyl acetate/hexane to pure hexane). This will increase the retention time and may improve separation. A longer column can also enhance resolution.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, move from pure hexane to 1% ethyl acetate in hexane, then 2%, and so on. Be cautious not to increase the polarity too quickly, as this can cause all compounds to elute together.
Streaking of spots on TLC or broad bands on the column. The sample may be overloaded, or the compound may be degrading on the acidic silica gel.Use a larger column with more silica gel for the amount of sample. If degradation is suspected, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).
Insoluble material at the top of the column. This is likely highly polar, polymeric siloxane byproducts formed from the hydrolysis of dichlorodiphenylsilane.This is actually a good sign, as it means these impurities are being effectively separated. They will remain at the top of the column and can be discarded with the silica gel after your product has been collected.

Troubleshooting Guide: Recrystallization

Recrystallization can be a highly effective and scalable purification method if the impurity profile is favorable (i.e., small amounts of impurities with very different solubility properties).

Recommended Protocol: Recrystallization
  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can also induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Solvent Selection for Recrystallization
Solvent / Solvent SystemSuitability & Rationale
Ethanol A good starting point. This compound has moderate solubility in hot ethanol and lower solubility in cold ethanol. Many organic impurities may remain in the ethanol mother liquor.
Hexane / Ethanol A two-solvent system can be very effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hexane until the solution becomes slightly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.
Toluene / Hexane Similar to the above, dissolve in a minimal amount of hot toluene and add hexane as the anti-solvent.
Troubleshooting Common Recrystallization Issues
IssueProbable CauseSolution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the product is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, the solvent is not suitable.
The product "oils out" instead of crystallizing. The melting point of the solid is below the boiling point of the solvent, or there is a high concentration of impurities.Try a lower-boiling point solvent. If impurities are the issue, an initial purification by column chromatography may be necessary before attempting recrystallization.
Poor recovery of the product. The product has significant solubility in the cold solvent, or too much solvent was used.Ensure you are using the minimum amount of hot solvent for dissolution. Cool the solution in an ice bath for a longer period to maximize crystal formation before filtration.
The recrystallized product is still impure. The impurities have similar solubility profiles to the product and are co-crystallizing.A different recrystallization solvent or solvent system is needed. Alternatively, a preliminary purification by column chromatography may be required to remove the problematic impurity.

By understanding the likely impurities and systematically applying these troubleshooting guides, researchers can effectively and efficiently purify this compound to the high degree of purity required for advanced applications.

References

  • Homo- and Cross-Coupling of Phenylacetylenes and α‑Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. PMC - PubMed Central.
  • An In-depth Technical Guide to the Chemical Properties and Reactivity of Dichlorodiphenylsilane. Benchchem.
  • The homo‐coupling reaction of phenylacetylene catalyzed by a recycled Cu NPs‐OMCN catalyst.
  • Ancillary ligand electro-activity effects towards phenyl acetylene homocoupling reaction by a nickel(II) complex of a non-innocent O-amino phenol ligand. RSC Publishing.
  • The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. MDPI.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
  • Supporting Information for Angew. Chem. Int. Ed. Z50955. Wiley-VCH.
  • This compound. Gelest.
  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.
  • A chromatography column, packed with silica gel as st
  • Supporting Information for Angew. Chem. Int. Ed. Z50955. Wiley-VCH.
  • A Comparative Guide to the Reactivity of Dichlorodiphenylmethane and Dichlorodiphenylsilane. Benchchem.
  • Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627. PubChem.
  • Diphenylsilanediol. Wikipedia.
  • Purification of Organic Compounds by Flash Column Chrom
  • Supporting Information Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. The Royal Society of Chemistry.
  • This compound. Chem-Impex.
  • Sila‐Sonogashira reaction of trimethyl(phenylethynyl)silane (4) with iodobenzene (2 a) catalyzed by Pd/SF.
  • Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. The Royal Society of Chemistry.
  • 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. Beilstein Journal of Organic Chemistry.
  • Recent Advances in Sonogashira Reactions.
  • Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine.
  • Dichlorodiphenylsilane synthesis. ChemicalBook.
  • Synthesis of 1,2Bis(2-phenylethenylsulfanyl)-1-phenylethene from Phenylacetylene and Sodium Disulfide.

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"preventing side reactions in Diphenylbis(phenylethynyl)silane synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Diphenylbis(phenylethynyl)silane. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and minimize side reactions in your experiments.

Introduction to this compound Synthesis

The synthesis of this compound is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (dichlorodiphenylsilane). The reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst.[1][2][3] While highly effective, the Sonogashira coupling is not without its challenges, with the formation of side products being a primary concern for achieving high yield and purity.

This guide will focus on understanding and preventing the most common side reactions, ensuring a successful and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Significant Formation of a 1,4-Diphenylbuta-1,3-diyne Byproduct (Glaser Coupling)

Question: My reaction mixture shows a significant amount of a byproduct that I've identified as 1,4-diphenylbuta-1,3-diyne. What is causing this, and how can I prevent it?

Answer:

The formation of 1,4-diphenylbuta-1,3-diyne is a classic case of a side reaction known as Glaser coupling, which is the oxidative homocoupling of terminal alkynes.[4][5] This is the most common side reaction in copper-catalyzed Sonogashira couplings.[1]

Causality: The Glaser coupling is promoted by the copper(I) co-catalyst in the presence of oxygen.[4][6] The copper acetylide intermediate, which is key to the Sonogashira cycle, can be oxidized, leading to the dimerization of the alkyne.[6]

Solutions:

  • Implement a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][2][4] These methods have been developed specifically to avoid the formation of homocoupling products.[1]

  • Ensure Rigorously Anaerobic Conditions: If you must use a copper co-catalyst, it is critical to maintain an inert atmosphere.

    • Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles).

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Optimize the Base: The amine base used in the reaction not only neutralizes the HX byproduct but also helps to keep the copper(I) in its reduced state, thereby suppressing oxidation.[4] Ensure you are using a suitable amine base, such as diisopropylamine or triethylamine, in sufficient excess.[1]

Issue 2: Low or No Conversion of Dichlorodiphenylsilane

Question: My reaction has stalled, and I'm observing a low conversion of my starting material, dichlorodiphenylsilane. What are the likely causes?

Answer:

Low or no conversion can be attributed to several factors, primarily related to the activity of the palladium catalyst.

Causality: The palladium catalyst, typically a Pd(0) species, is the engine of the cross-coupling reaction. If the catalyst is inactive or its concentration is too low, the reaction will not proceed efficiently.

Solutions:

  • Catalyst Activation: If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[1] This reduction is often facilitated by the amine base or phosphine ligands in the reaction mixture.[1] Ensure your reaction conditions are suitable for this reduction.

  • Choice of Ligand: The choice of phosphine ligand can significantly impact catalyst activity. Electron-rich and bulky ligands can increase the rate of the oxidative addition step.[7] Consider using ligands like P(t-Bu)₃ for more challenging couplings.

  • Reactivity of the Halide: The reactivity of the halide on the silane is crucial. While not directly modifiable for your target molecule, be aware that the reactivity order is I > Br > Cl.[1] If using dichlorodiphenylsilane, the reaction may require more forcing conditions (higher temperature, longer reaction time) compared to the corresponding diiodo- or dibromosilane.

  • Reagent Purity: Ensure all your reagents, especially the phenylacetylene and the solvent, are pure and dry. Impurities can poison the catalyst.

Issue 3: Formation of Monosubstituted Byproduct (Phenyl(phenylethynyl)chlorosilane)

Question: I am isolating a significant amount of a monosubstituted product, where only one of the chlorine atoms on the diphenylsilane has reacted. How can I drive the reaction to completion?

Answer:

The formation of a monosubstituted intermediate is a common observation in reactions involving di- or polyhalogenated starting materials.

Causality: The second substitution reaction may be slower than the first due to steric hindrance or electronic effects.

Solutions:

  • Stoichiometry of Phenylacetylene: Ensure you are using a sufficient excess of phenylacetylene. A common starting point is to use slightly more than 2 equivalents of the alkyne per equivalent of dichlorodiphenylsilane.

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can provide the necessary energy to overcome the activation barrier for the second substitution.

  • Catalyst Loading: In some cases, increasing the catalyst loading (both palladium and copper, if used) can help to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Is a copper co-catalyst always necessary for the Sonogashira reaction in this synthesis?

A1: No, a copper co-catalyst is not always necessary. While the original Sonogashira protocol utilizes a copper(I) salt to increase the reaction rate, numerous copper-free methods have been developed.[1][2][8] These are often preferred to avoid the primary side reaction of Glaser coupling.[1][4]

Q2: What is the role of the amine base in the Sonogashira reaction?

A2: The amine base serves multiple crucial roles:

  • It acts as a scavenger for the hydrogen halide (e.g., HCl) that is formed during the reaction.

  • It can act as a reducing agent to generate the active Pd(0) catalyst from a Pd(II) precursor.[1]

  • It facilitates the deprotonation of the terminal alkyne to form the reactive acetylide species.[6]

  • In copper-catalyzed reactions, it helps to keep the copper in the active Cu(I) oxidation state.[4]

Q3: Can I use a protecting group for the phenylacetylene?

A3: Yes, using a protecting group like trimethylsilyl (TMS) on the phenylacetylene is a viable strategy.[1] You would first perform the Sonogashira coupling with trimethyl(phenylethynyl)silane and then deprotect the TMS group in a subsequent step.[1] This can sometimes offer better control and prevent side reactions. However, it adds extra steps to the synthesis.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate or dichloromethane, is generally effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Experimental Protocol: Copper-Free Sonogashira Synthesis of this compound

This protocol is designed to minimize the formation of the Glaser coupling byproduct.

Reagents and Equipment:

  • Dichlorodiphenylsilane

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Phosphine ligand (if using a Pd(II) precatalyst, e.g., PPh₃)

  • Amine base (e.g., diisopropylamine or triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere (argon or nitrogen).

  • Reagent Addition:

    • To the flask, add the palladium catalyst (e.g., 1-2 mol% Pd(PPh₃)₄).

    • Add the anhydrous, degassed solvent (e.g., THF).

    • Add the amine base (e.g., diisopropylamine, 3-4 equivalents).

    • Add phenylacetylene (2.1 equivalents).

    • Finally, add dichlorodiphenylsilane (1 equivalent) dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the precipitated amine salt and catalyst residues.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data and Diagrams

Table 1: Troubleshooting Summary

Problem Primary Cause Recommended Action
High levels of 1,4-diphenylbuta-1,3-diyneOxygen-induced Glaser coupling (copper-catalyzed)Switch to a copper-free protocol or ensure strict anaerobic conditions.
Low conversion of dichlorodiphenylsilaneInactive palladium catalystCheck catalyst source and activation; consider a more active ligand.
Presence of monosubstituted intermediateIncomplete reactionIncrease reaction time, temperature, or stoichiometry of phenylacetylene.

Diagram 1: Sonogashira Catalytic Cycle and Competing Glaser Coupling

G cluster_sonogashira Sonogashira Cycle cluster_copper Copper Cycle cluster_glaser Glaser Coupling (Side Reaction) pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (Ar-X) pd_transmetal Ar-Pd(II)(C≡CPh)L₂ pd_oxidative->pd_transmetal Transmetalation (from Cu-C≡CPh) product Ar-C≡CPh pd_transmetal->product Reductive Elimination product->pd0 cu_acetylide Cu-C≡CPh cu_acetylide->pd_oxidative To Transmetalation cu_acetylide_glaser Cu-C≡CPh h_alkyne H-C≡CPh h_alkyne->cu_acetylide Deprotonation (Base, CuI) glaser_product Ph-C≡C-C≡C-Ph cu_acetylide_glaser->glaser_product Oxidative Dimerization (O₂)

Caption: The desired Sonogashira cycle versus the competing Glaser coupling side reaction.

Diagram 2: Troubleshooting Logic Flow

G start Reaction Analysis check_byproduct Major Byproduct Observed? start->check_byproduct check_conversion Low Conversion? check_byproduct->check_conversion No is_glaser Is it 1,4-diphenylbuta-1,3-diyne? check_byproduct->is_glaser Yes check_mono Monosubstituted Product? check_conversion->check_mono No catalyst_issue Check Catalyst Activity Optimize Ligand/Conditions check_conversion->catalyst_issue Yes incomplete_rxn Increase Reaction Time/Temp or Phenylacetylene Stoichiometry check_mono->incomplete_rxn Yes end Successful Synthesis check_mono->end No is_glaser->check_conversion No glaser_solution Implement Copper-Free Protocol or Ensure Anaerobic Conditions is_glaser->glaser_solution Yes glaser_solution->end catalyst_issue->end incomplete_rxn->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.).
  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem. (n.d.).
  • How to avoid dimerization of terminal alkynes in synthesis - Benchchem. (n.d.).
  • Glaser coupling – Knowledge and References - Taylor & Francis. (n.d.).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.).
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC - PubMed Central. (2018, November 16).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20).

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Technical Support Center: Improving the Efficiency of Diphenylbis(phenylethynyl)silane Cross-linking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diphenylbis(phenylethynyl)silane (DPBPS). This guide is designed for researchers, scientists, and drug development professionals who are utilizing DPBPS in their experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your cross-linking processes and overcome common challenges. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, cross-linking, and analysis of this compound.

Q1: What is the cross-linking mechanism of this compound?

A1: The cross-linking of DPBPS is a thermally induced addition reaction involving the terminal phenylethynyl groups. Unlike silane cross-linking that relies on hydrolysis and condensation, DPBPS cross-linking occurs at elevated temperatures (typically 350-400°C) where the ethynyl (acetylene) moieties react to form a highly stable, rigid aromatic network. This process does not produce volatile byproducts, which is a significant advantage for applications requiring low void content, such as in composite fabrication. The reaction is complex but is understood to proceed through intermediates like diradicals, leading to the formation of structures like naphthalenes and polyenes.[1]

Q2: What are the primary applications of cross-linked DPBPS?

A2: Due to its excellent thermal stability and mechanical strength after curing, cross-linked DPBPS is utilized in the development of high-performance polymers and composites.[2] It is particularly valuable in the electronics and aerospace industries for applications such as high-temperature adhesives, moldings, and as a matrix for composite materials.[3][4] Its unique organosilicon structure also makes it a candidate for advanced materials in nanotechnology and optoelectronics.[2]

Q3: What are the key parameters that influence the cross-linking efficiency?

A3: The primary parameters are temperature and time. The cross-linking reaction has a specific activation energy and requires a sufficiently high temperature to initiate and proceed to completion. The duration of the thermal treatment is also critical to ensure a high degree of cross-linking. Other factors that can influence the process include the purity of the DPBPS, the presence of any catalysts or inhibitors, and the heating rate during the curing cycle.

Q4: How can I monitor the progress of the cross-linking reaction?

A4: The two most common analytical techniques for monitoring the cross-linking of phenylethynyl-containing compounds are Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[5][6][7]

  • DSC can be used to observe the exothermic peak of the cross-linking reaction. By analyzing this peak, you can determine the onset temperature, the peak temperature, and the total heat of reaction, which are all related to the kinetics of the cure.[6][8]

  • FTIR is used to track the disappearance of the characteristic vibrational band of the ethynyl group (C≡C-H stretch) as the reaction progresses.[6][7] This provides a direct measure of the consumption of the reactive groups.

Q5: Is it possible to lower the cross-linking temperature of DPBPS?

A5: While the intrinsic cross-linking of phenylethynyl groups requires high temperatures, research has been conducted on methods to lower the curing temperature. One approach involves the use of free-radical initiators, although this is more commonly studied in phenylethynyl-terminated oligomides.[9] Another strategy is the use of reactive additives or diluents that can co-react with the DPBPS and potentially lower the overall processing temperature or improve melt flow.[10][11]

Troubleshooting Guide

This guide is structured in a problem-solution format to directly address specific issues you may encounter during your experiments.

Problem Potential Causes Recommended Solutions
Incomplete Cross-linking / Low Gel Content 1. Insufficient temperature or time for the curing cycle.2. Poor heat transfer within the sample.3. Presence of impurities that may inhibit the reaction.1. Optimize Curing Cycle: Use DSC to determine the full temperature range of the cross-linking exotherm. Ensure your curing temperature is at or above the peak of the exotherm and hold for a sufficient duration. Consider a multi-step temperature profile.2. Improve Heat Transfer: Reduce the sample thickness. Ensure uniform heating in your oven or press.3. Verify Material Purity: Use high-purity DPBPS.
High Void Content in Composites/Films 1. Evolution of volatiles from residual solvents or low molecular weight species.2. Degradation of the material due to an inappropriate thermal cycle.[12]1. Implement a Pre-cure Drying Step: Before the final high-temperature cure, hold the sample under vacuum at a temperature below the cross-linking onset to remove any residual solvents.2. Optimize Heating Rate: A slow heating rate can sometimes allow for the escape of any evolved volatiles before the material solidifies.
Poor Processability / High Melt Viscosity 1. The intrinsic properties of DPBPS may lead to high viscosity at processing temperatures below the cure temperature.1. Incorporate Reactive Diluents: Consider blending DPBPS with a low-viscosity, phenylethynyl-containing reactive additive. This can lower the overall viscosity of the system and improve processability.[10][11] These additives will co-react during the cure, becoming part of the final network.
Brittle Cured Material 1. High cross-link density leading to a rigid but brittle network.2. Incomplete reaction leaving unreacted, non-integrated material.1. Formulate with Flexibilizing Agents: If your application allows, consider co-reacting DPBPS with a more flexible cross-linking agent to reduce the overall network rigidity.2. Ensure Complete Cure: Verify the completion of the reaction using DSC (absence of residual exotherm) or FTIR (disappearance of the ethynyl peak).
Troubleshooting Workflow Diagram

G cluster_start cluster_problems cluster_solutions cluster_verification cluster_end start Experimental Issue Observed p1 Incomplete Cross-linking start->p1 p2 High Void Content start->p2 p3 Poor Processability start->p3 p4 Brittle Material start->p4 s1 Optimize Cure Cycle (Time/Temp) Verify Material Purity p1->s1 s2 Implement Pre-cure Drying Optimize Heating Rate p2->s2 s3 Incorporate Reactive Diluents p3->s3 s4 Formulate with Flexibilizers Ensure Complete Cure p4->s4 v1 Analyze with DSC/FTIR s1->v1 s2->v1 s3->v1 s4->v1 v1->start Unsuccessful e1 Problem Resolved v1->e1 Successful e2 Re-evaluate

Caption: A logical workflow for troubleshooting common issues in DPBPS cross-linking.

Experimental Protocols

Protocol 1: Monitoring Cross-linking via Differential Scanning Calorimetry (DSC)

This protocol outlines the steps to determine the curing profile of DPBPS.

  • Sample Preparation: Accurately weigh 5-10 mg of DPBPS powder into a DSC pan.

  • Instrument Setup:

    • Place the sample pan and a reference pan into the DSC cell.

    • Set the atmosphere to an inert gas (e.g., Nitrogen) with a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 40°C.

    • Ramp the temperature from 40°C to 450°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify the exothermic peak corresponding to the cross-linking reaction.

    • Determine the onset temperature, peak temperature, and the integrated area of the exotherm (enthalpy of cure, ΔH).

  • Verification of Cure: To confirm a complete cure, cool the sample down and run a second heating scan. The absence of the exothermic peak in the second scan indicates a complete cross-linking reaction.

Protocol 2: Tracking Reaction Conversion with Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes how to monitor the disappearance of the ethynyl group.

  • Baseline Spectrum: Obtain an FTIR spectrum of the uncured DPBPS. Identify the characteristic peak for the ethynyl group (typically around 3300 cm⁻¹ for the ≡C-H stretch and near 2100-2260 cm⁻¹ for the C≡C stretch).

  • Curing Process:

    • Prepare a thin film of DPBPS on a suitable IR-transparent substrate (e.g., a KBr pellet).

    • Heat the sample in an oven or on a hot plate at the desired curing temperature for a specific time interval.

  • Time-course Analysis:

    • At various time points during the curing process, quickly cool the sample to room temperature and acquire an FTIR spectrum.

    • Monitor the decrease in the intensity of the ethynyl peak.

  • Data Analysis:

    • Calculate the extent of the reaction by comparing the peak area of the ethynyl group at different time points to the initial peak area. A stable internal reference peak that does not change during the reaction should be used for normalization.

DPBPS Cross-linking Reaction Diagram

Caption: Thermal cross-linking of DPBPS monomers into a stable network.

References

  • Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. (2024). PubMed. Available at: [Link]

  • Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. (2024). MDPI. Available at: [Link]

  • Reactive Additives for Phenylethynyl-Containing Resins. (2020). Tech Briefs. Available at: [Link]

  • PHENYLETHYNYL TERMINATED IMIDE (PETI) COMPOSITES MADE BY HIGH TEMPERATURE VARTM. (n.d.). NASA. Available at: [Link]

  • Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. (2021). Chinese Journal of Polymer Science. Available at: [Link]

  • Thermal cure of phenylethynyl‐terminated AFR‐PEPA‐4 imide oligomer and a model compound. (2006). Scilit. Available at: [Link]

  • This compound. (n.d.). Chem-Impex. Available at: [Link]

  • This compound. (n.d.). Gelest. Available at: [Link]

  • Theoretical study on thermal curing mechanism of arylethynyl-containing resins. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Free radical initiated low temperature crosslinking of phenylethynyl (PE) end‐capped oligomides. (2010). Semantic Scholar. Available at: [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Resources. Available at: [Link]

  • Analytical Techniques in Polymer Material Science. (n.d.). Scribd. Available at: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Available at: [Link]

  • Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • Silane crosslinking of polyolefins: observations on the tin catalyst employed. (n.d.). Polymer. Available at: [Link]

  • Performance of FPT, FTIR and DSC methods in cure monitoring of epoxy resins. (2022). ResearchGate. Available at: [Link]

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Technical Support Center: Scaling Up Diphenylbis(phenylethynyl)silane Production

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Diphenylbis(phenylethynyl)silane (DPPS). This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up the synthesis of this versatile organosilicon compound. DPPS is a valuable building block in materials science, particularly for high-performance polymers, composites, and optoelectronic devices, owing to its exceptional thermal stability and rigid molecular architecture.[1]

The synthesis, while straightforward in principle, presents several challenges during scale-up that can impact yield, purity, and process safety. This document provides in-depth troubleshooting guides and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding DPPS synthesis.

Q1: What is the most common and scalable synthetic route for this compound?

A: The most prevalent and industrially viable method is a twofold Sonogashira cross-coupling reaction.[2] This involves reacting Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) with two equivalents of a terminal alkyne, typically phenylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] The reaction is popular due to its mild conditions and tolerance for various functional groups.[4]

Q2: What are the most critical safety concerns when scaling up this synthesis?

A: There are two primary areas of concern:

  • Reagent Handling: While not always used in the final Sonogashira step, precursors to the reactants are sometimes synthesized using highly pyrophoric reagents like n-butyllithium (n-BuLi), which ignites spontaneously in air.[5][6] Strict adherence to anhydrous and inert atmosphere techniques is non-negotiable. Chlorosilanes, such as the Dichlorodiphenylsilane starting material, are corrosive and react with moisture, releasing HCl gas.[7]

  • Reaction Atmosphere: The Palladium(0) catalyst at the heart of the Sonogashira coupling is extremely sensitive to oxygen, especially at elevated temperatures.[8] Failure to maintain a rigorously inert atmosphere (argon or nitrogen) throughout the process is a leading cause of reaction failure due to catalyst decomposition.

Q3: How critical are the purity of starting materials and solvents?

A: Absolutely critical. Impurities can have a devastating impact on catalyst activity.

  • Solvents: The amine base (often triethylamine) must be anhydrous, as water can hydrolyze the chlorosilane starting material and interfere with the catalytic cycle. It should be distilled before use on a large scale.[8]

  • Reagents: The Dichlorodiphenylsilane should be of high purity, as residual acids or moisture can quench intermediates. Phenylacetylene can slowly oxidize or polymerize on storage and should be purified if its quality is uncertain.

  • Inert Gas: Ensure a high-purity, oxygen-free inert gas supply. Even minor oxygen leaks can lead to the formation of palladium black and reaction failure.[8]

Q4: What are typical yields and how is the final product purified?

A: Lab-scale yields can range from moderate to excellent (60-90%+), depending on the optimization of conditions. On a larger scale, maintaining high yields requires careful control over all parameters. The final product, DPPS, is a white to off-white crystalline solid.[1] Purification is typically achieved via recrystallization or silica gel column chromatography to remove catalyst residues and any byproducts, such as the alkyne homocoupling product (1,4-diphenylbuta-1,3-diyne).[9]

Part 2: Synthesis Workflow & Reaction Mechanism

Understanding the overall process and the underlying catalytic cycle is fundamental to effective troubleshooting.

Overall Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Starting Materials - Dichlorodiphenylsilane - Phenylacetylene setup Assemble Reactor Under Inert Atmosphere reagents->setup catalysts Catalyst System - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - CuI Co-catalyst - Amine Base (e.g., NEt₃) catalysts->setup solvent Anhydrous Solvent (e.g., NEt₃, THF) degas Solvent Degassing (N₂/Ar sparging) solvent->degas degas->setup addition Controlled Reagent Addition setup->addition react Reaction at RT to mild heat (Monitor by TLC/GC) addition->react filter Filter Amine Salts react->filter extract Aqueous Wash & Organic Extraction filter->extract dry Dry & Concentrate extract->dry purify Purification (Column Chromatography or Recrystallization) dry->purify product Final Product This compound purify->product

Caption: High-level workflow for DPPS synthesis.

Sonogashira Catalytic Cycle Diagram

The reaction proceeds via two interconnected catalytic cycles.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex R¹-X pd_ox Oxidative Addition (R¹-X) pd_trans Transmetalation (from Cu Cycle) pd_complex->pd_trans pd_reductive Reductive Elimination pd_trans->pd_reductive cu_salt Cu(I)X pd_trans->cu_salt Regenerates Cu(I)X pd_reductive->pd0 Regenerates Catalyst product R¹-C≡C-R² pd_reductive->product cu_acetylide Cu(I)-C≡C-R² cu_acetylide->pd_trans Transfers Acetylide cu_pi π-Alkyne Complex cu_pi->cu_acetylide Deprotonation by Base alkyne H-C≡C-R² alkyne->cu_pi base Base (e.g., NEt₃) base->cu_pi cu_salt->cu_pi

Caption: The interconnected Pd and Cu catalytic cycles in the Sonogashira reaction.

Part 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis and scale-up of DPPS.

Problem 1: Low or No Product Yield

Symptom: After the expected reaction time, analysis by TLC or GC-MS shows little to no formation of the desired product.

Potential Cause Diagnostic Check Detailed Solution & Scientific Rationale
1. Inactive Palladium Catalyst Observe reaction mixture for the formation of a black precipitate (palladium black).Solution: Ensure a rigorously oxygen-free environment. The active Pd(0) species is readily oxidized to inactive Pd(II) or agglomerates into palladium black, halting the catalytic cycle.[8] Protocol: Implement a robust degassing procedure for all solvents and the reaction vessel itself. A common method is to bubble argon or nitrogen through the solvent for at least 30 minutes prior to use. On a larger scale, a combination of vacuum cycles backfilled with inert gas is highly effective.
2. Insufficiently Active Pre-catalyst Using a Pd(II) source like PdCl₂(PPh₃)₂.Rationale: Pd(II) pre-catalysts must be reduced in situ to the active Pd(0) state. This process can be sluggish or incomplete. Solution: While often effective, consider switching to a direct Pd(0) source like Pd(PPh₃)₄ for more reliable initiation, especially if reduction issues are suspected.[10]
3. Impure or Wet Reagents Check water content of amine solvent using Karl Fischer titration. Verify purity of starting materials.Solution: Use freshly distilled, anhydrous amine solvent. Water will readily react with Dichlorodiphenylsilane to form siloxanes, consuming your starting material. Impurities in the alkyne or aryl halide can act as catalyst poisons.[8]
4. Ineffective Base Reaction stalls; amine hydrochloride salt may not precipitate as expected.Rationale: The base is crucial for neutralizing the HCl generated during the reaction and for the deprotonation of phenylacetylene in the copper cycle.[2] Solution: Ensure at least two equivalents of base are used relative to the chlorosilane. The quality of the amine is paramount; an oxidized or wet base will be ineffective.
Problem 2: Significant Byproduct Formation

Symptom: TLC/GC-MS analysis shows the desired product along with a significant amount of a non-polar byproduct, identified as 1,4-diphenylbuta-1,3-diyne.

Potential Cause Diagnostic Check Detailed Solution & Scientific Rationale
1. Alkyne Homocoupling (Glaser Coupling) Byproduct is confirmed as the diarylbutadiyne.Rationale: This is a classic side reaction in Sonogashira chemistry, promoted by the copper(I) co-catalyst in the presence of oxygen.[8] It involves the oxidative dimerization of the terminal alkyne. Solution: 1. Minimize Oxygen: As with catalyst deactivation, a strictly inert atmosphere is the first line of defense. 2. Reduce Copper Loading: High concentrations of CuI can accelerate homocoupling. Reduce the CuI loading to the minimum effective level (e.g., 1-2 mol%). 3. Slow Alkyne Addition: Add the phenylacetylene solution slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling pathway.
2. Persistent Homocoupling Issues The above solutions do not sufficiently suppress the side reaction.Solution: Switch to a copper-free Sonogashira protocol . Numerous modern methods have been developed that circumvent the need for the copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[4][10] These protocols often require a different choice of palladium ligand and base but can provide much cleaner reaction profiles.
Problem 3: Difficulties in Product Purification

Symptom: After workup, the crude product is an oily, discolored solid that is difficult to handle or purify by standard column chromatography.

Potential Cause Diagnostic Check Detailed Solution & Scientific Rationale
1. Residual Catalyst Contamination Crude product has a dark (Pd) or greenish/blue (Cu) tint.Solution: Implement a more rigorous workup procedure before chromatography. After filtering the amine salts, wash the organic layer with a dilute aqueous solution of ammonium hydroxide or a mild chelating agent like EDTA to scavenge residual copper salts. Passing the crude solution through a small plug of silica or celite can also remove a significant portion of palladium residues.
2. Siloxane Formation ¹H NMR of the crude product shows broad signals or baseline humps indicative of oligomeric species.Rationale: Unintentional exposure of the Dichlorodiphenylsilane starting material or silicon-containing intermediates to water leads to hydrolysis and the formation of polysiloxane byproducts. Solution: This is a preventative measure. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and maintain a strict inert atmosphere from the very beginning of the reaction setup.[11]
3. High Boiling Point Solvents Difficulty removing solvent (e.g., DMF) under vacuum.Solution: If possible, choose a lower-boiling point solvent system like THF/triethylamine. If a high-boiling solvent is necessary for solubility or temperature reasons, use a high-vacuum pump and a heated bath for removal. Be mindful of the product's thermal stability during this step.[1]

Part 4: Key Experimental Protocols

Protocol 1: General Lab-Scale Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Reactor Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Allow to cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging: To the flask, add Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, ~1-2 mol%), Copper(I) Iodide (CuI, ~2-4 mol%), and 250 mL of freshly distilled, anhydrous triethylamine.

  • Degassing: Bubble nitrogen or argon through the stirred solution for 20-30 minutes to ensure the system is deoxygenated.

  • Reactant Addition:

    • In a separate, dry dropping funnel, prepare a solution of Dichlorodiphenylsilane (1 equivalent) in 50 mL of anhydrous triethylamine.

    • In a syringe, draw up Phenylacetylene (2.1 equivalents).

  • Reaction Execution:

    • Add the Phenylacetylene to the reaction flask via the syringe.

    • Begin the dropwise addition of the Dichlorodiphenylsilane solution over 30 minutes. The reaction is often mildly exothermic. Maintain the temperature near room temperature with a water bath if necessary.

    • Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 95:5 Hexane:Ethyl Acetate mobile phase).

  • Workup:

    • Upon completion, cool the mixture in an ice bath and filter the solid triethylamine hydrochloride salt through a pad of celite, washing with fresh solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate).

Protocol 2: Safe Handling of Pyrophoric Reagents (e.g., n-Butyllithium)

This protocol is essential for any steps involving pyrophoric materials, which may be used in the synthesis of precursors.

MANDATORY: This procedure must be performed in a fume hood, away from flammable materials, with a Class D fire extinguisher nearby. Never work alone. [12]

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use syringes with Luer-Lok™ tips to prevent the needle from detaching.[12]

  • Bottle Setup: Secure the reagent bottle (e.g., AcroSeal™) with a clamp. Pierce the septum with a needle connected to an inert gas line to ensure positive pressure.

  • Syringe Transfer:

    • Purge a dry syringe with inert gas 2-3 times.

    • Insert the needle through the septum and below the surface of the n-BuLi solution.

    • Slowly draw the desired volume of reagent into the syringe.

    • Withdraw the needle tip into the headspace above the liquid and pull in a small amount of inert gas (~0.5 mL) to act as a buffer.

    • Withdraw the syringe from the bottle.

  • Dispensing: Quickly insert the needle into the reaction flask (under inert atmosphere) and dispense the liquid. Do not dispense the inert gas buffer into the flask.

  • Quenching Residual Reagent:

    • Rinse the syringe immediately with a non-reactive, anhydrous solvent like hexane.

    • Discharge the hexane rinse into a separate flask containing an excess of a quenching agent like isopropanol, cooled in an ice bath.[12]

    • NEVER quench with water directly. The reaction is violent.[6]

Troubleshooting Logic Diagram

Troubleshooting start Problem: Low Product Yield q1 Is there a black precipitate (Pd black)? start->q1 sol1 Cause: Catalyst Decomposition Solution: Improve degassing, ensure inert atmosphere. q1->sol1 Yes q2 Are reagents & solvents anhydrous and pure? q1->q2 No end Re-run experiment with optimized conditions. sol1->end sol2 Cause: Reagent Contamination Solution: Use freshly distilled solvents. Purify starting materials. q2->sol2 No q3 Is significant homocoupling byproduct observed? q2->q3 Yes sol2->end sol3 Cause: Glaser Coupling Solution: Reduce CuI loading, add alkyne slowly, or switch to copper-free protocol. q3->sol3 Yes q3->end No sol3->end

Caption: A decision tree for troubleshooting low yield in DPPS synthesis.

References

  • Environmental Health and Safety, University of Washington. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ZM Silane Limited. Triisopropylsilyl Acetylene In Modern Chemistry. [Link]

  • Organic Syntheses. Caution! tert-Butylithium is extremely pyrophoric. [Link]

  • Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • LookChem. Dichlorodiphenylsilane. [Link]

  • ResearchGate. Challenges in catalyzing the Sonogashira coupling reaction. [Link]

  • Globe Thesis. Synthesis Of Super-Large Silicon-Based Acetylene Molecules And Novel Phosphine-Based Compounds. [Link]

  • Gelest. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • Bohrium. Advances and emerging trends in mechanistic insights of Sonogashira-type coupling reactions. [Link]

  • Organic Syntheses Procedure. trimethylsilylacetylene. [Link]

  • RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • NIH National Library of Medicine. Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • SynArchive. Sonogashira Coupling. [Link]

  • ElectronicsAndBooks. Vinyl-, Allyl-, and Phenylethynylsilanes. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry Europe. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • NIH National Library of Medicine. Synthesis of novel natural product-like diaryl acetylenes as hypoxia inducible factor-1 inhibitors and antiproliferative agents. [Link]

  • YouTube. Sonogashira Coupling Reaction. [Link]

  • ResearchGate. Synthesis and properties of polyfluoro(silyl)acetylene nanoparticles. [Link]

  • DTIC. A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. [Link]

  • DTIC. THE THERMAL STABILITY OF SOME ARYLSILANES. [Link]

  • CP Lab Safety. This compound, min 98%, 1 gram. [Link]

  • NIH National Library of Medicine. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. [Link]

  • Google Patents. Methods for preparing phenyl silane and diphenyl silane.
  • JETIR.org. Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. [Link]

  • MDPI. Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. [Link]

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Technical Support Center: Enhancing the Processability of Diphenylbis(phenylethynyl)silane Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diphenylbis(phenylethynyl)silane (DPBPS) polymers. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile class of high-performance polymers. DPBPS and its derivatives offer exceptional thermal stability and mechanical strength, making them valuable in advanced materials, nanotechnology, and organic electronics.[1] However, their rigid structure can present unique processing challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to optimize your polymer processing.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its polymer processing?

A1: The processability of DPBPS-based polymers is intrinsically linked to its molecular architecture. The key features are:

  • Rigid Backbone: The diphenylsilane core and the phenylethynyl side groups create a rigid and sterically hindered structure. This rigidity contributes to the polymer's high thermal stability but can also lead to poor solubility and high melt viscosity.[1]

  • Cross-linking Capability: The phenylethynyl groups are thermally reactive and can undergo cross-linking at elevated temperatures to form a highly durable network.[1] This is advantageous for the final properties of the material but requires careful control during processing to prevent premature curing.

  • Aromatic Nature: The abundance of phenyl rings results in strong intermolecular π-π stacking, which can further contribute to limited solubility in common organic solvents.

Q2: Why do I observe poor solubility of my DPBPS-derived polymer, even at low molecular weights?

A2: Poor solubility is a common challenge with polymers containing rigid aromatic backbones. Several factors contribute to this issue:

  • Strong Intermolecular Forces: As mentioned, the strong π-π stacking between the phenyl rings requires a solvent with a similar high aromatic character and solubility parameter to effectively overcome these interactions.

  • Limited Chain Flexibility: The rigid nature of the polymer backbone prevents it from adopting a more soluble, random coil conformation in solution.

  • Premature Oligomerization/Cross-linking: If the polymerization reaction is not carefully controlled, or if the polymer is exposed to high temperatures during workup, some degree of cross-linking can occur, drastically reducing solubility.

Q3: What is a typical processing window for DPBPS-based thermosetting resins?

A3: The processing window is the temperature range between the softening or melting point of the resin and the onset of its curing (cross-linking) reaction. For many high-performance thermosets, this window can be narrow. For phenylethynyl-terminated imide oligomers, which share similarities with DPBPS systems, processing windows can be in the range of 260–361 °C.[2] However, the exact window for a specific DPBPS polymer will depend on its molecular weight and any functional groups present. It is crucial to characterize your specific polymer using techniques like Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg) and the onset of the curing exotherm.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the processing of DPBPS polymers.

Issue 1: Poor Solubility in Common Organic Solvents

You are attempting to dissolve your synthesized DPBPS polymer for solution casting or characterization, but it shows poor solubility in solvents like THF, chloroform, or acetone.

The primary cause is a mismatch between the solubility parameter of the polymer and the solvent. The high aromatic content and rigidity of the DPBPS polymer backbone necessitate solvents that can effectively solvate the phenyl groups and disrupt intermolecular forces.

  • Solvent Selection:

    • Initial Screening: Start with high-boiling point, polar aprotic solvents known to dissolve rigid polymers. Good candidates include N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethylacetamide (DMAc). Some phenylethynyl-terminated imide oligomers have shown good solubility in these solvents.[3]

    • Heated Dissolution: Gently heat the solvent/polymer mixture. For some systems, heating can significantly improve the rate of dissolution. Be cautious not to exceed the temperature that might induce premature cross-linking.

    • Solubility Parameter Matching: Consult tables of solvent solubility parameters to find a closer match for your polymer.

  • Polymer Modification (for future syntheses):

    • Introduce Flexible Linkages: Incorporating flexible ether or alkyl linkages into the polymer backbone can disrupt the rigid structure, increasing chain flexibility and improving solubility.

    • Incorporate Bulky Side Groups: Adding bulky substituents, such as trifluoromethyl (–CF3) groups, can increase the free volume between polymer chains, reducing intermolecular interactions and enhancing solubility.[3] This has been shown to be effective in other phenylethynyl-terminated polymers.[3]

SolventBoiling Point (°C)PolarityNotes
N-Methyl-2-pyrrolidone (NMP)202HighOften effective for high-performance polymers.[3]
Dimethylformamide (DMF)153HighGood starting point, but lower boiling point than NMP.[3]
Dimethylacetamide (DMAc)165HighSimilar to NMP and DMF.[3]
Tetrahydrofuran (THF)66MediumMay work for lower molecular weight or modified polymers.[3]
Issue 2: High Melt Viscosity Leading to Difficult Melt Processing

You are attempting to melt process your DPBPS polymer (e.g., by hot-melt extrusion or compression molding), but the melt viscosity is too high, preventing proper flow and shaping.

High melt viscosity is a direct consequence of the rigid polymer chains and strong intermolecular forces. Long polymer chains can also lead to significant chain entanglement, further increasing viscosity.[4]

  • Incorporate Reactive Diluents:

    • Concept: A reactive diluent is a low-molecular-weight compound that is liquid at processing temperatures and can co-react with the polymer during curing. It acts as a temporary solvent, reducing the overall melt viscosity.

    • Application: Blending the DPBPS polymer with a suitable reactive diluent can dramatically lower the minimum melt viscosity. For example, a reactive diluent has been used to lower the minimum melting viscosity of a phenylethynyl-terminated co-oligomer to less than 1 Pa·s.[2]

    • Selection: The diluent should have a low melt viscosity and be compatible with the polymer. Its reactive groups should be similar to those on the polymer to ensure it becomes part of the final cross-linked network.

  • Optimize Molecular Weight:

    • Rationale: Lowering the molecular weight of the polymer will reduce chain entanglement and therefore lower the melt viscosity.

    • Implementation: During synthesis, adjust the monomer stoichiometry or use a chain-capping agent to target a lower molecular weight. Be aware that this may affect the final mechanical properties of the cured material.

  • Structural Modification:

    • Introduce Fluorinated Groups: Incorporating units like 4,4′-(hexafluoroisopropylidene)-diphthalic anhydride (6FDA) into similar polymer backbones has been shown to significantly reduce melt viscosity with minimal impact on the glass transition temperature.[3]

Caption: Strategies to mitigate high melt viscosity in DPBPS polymers.

Issue 3: Material Brittleness After Curing

The final cured DPBPS polymer product is brittle and fractures easily, despite its high thermal stability.

The high cross-link density resulting from the curing of the phenylethynyl groups creates a very rigid but potentially brittle network. The lack of flexible segments in the polymer backbone to dissipate energy under stress contributes to this brittleness.

  • Introduce Toughening Agents:

    • Concept: Blend the DPBPS resin with a tougher, more flexible polymer or a reactive oligomer.

    • Examples: Incorporating elastomeric domains or flexible oligomers (e.g., siloxanes) can improve fracture toughness.

  • Modify Polymer Backbone:

    • Incorporate Flexible Segments: During polymerization, include co-monomers that introduce flexible linkages (e.g., ether, aliphatic chains) into the polymer backbone. This will lower the cross-link density and allow for some chain mobility, enhancing toughness.

    • Block Copolymers: Synthesizing block copolymers with both rigid DPBPS segments and flexible segments can provide a good balance of thermal stability and mechanical toughness. The synthesis of block copolymers of poly(silylene diethynylbenzene) has been shown to result in good processability and mechanical properties.

Brittleness A High Cross-link Density C Brittleness A->C B Rigid Backbone B->C D Introduce Flexible Segments C->D E Add Toughening Agents C->E F Improved Toughness D->F E->F

Caption: Causality and mitigation of brittleness in cured DPBPS polymers.

References

  • Improving the Processability of High-Performance Plastics. (2024). AZoM. [Link]

  • Thermal and oxidative behavior of a tetraphenylsilane-containing phthalonitrile polymer. (n.d.). ResearchGate. [Link]

  • Kinetic Model for the Thermal Degradation of Poly(Methylphenylsiloxane). (2008). Semantic Scholar. [Link]

  • This compound. (n.d.). Chem-Impex. [Link]

  • Advancing Polymers for Solubility Enhancement. (n.d.). Pharmaceutical Technology. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • Rising to the Solubility Challenge: Collaborative Solutions in API Development. (n.d.). PCI Synthesis. [Link]

  • APPLICATION OF VARIOUS POLYMERS AND POLYMERS BASED TECHNIQUES USED TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (n.d.). ResearchGate. [Link]

  • Thermal degradation kinetics of poly(methylphenylsiloxane) containing methacryloyl groups. (2006). Semantic Scholar. [Link]

  • Thermal degradation kinetics of poly(methylphenylsiloxane) containing methacryloyl groups. (2006). Polymer Degradation and Stability. [Link]

  • Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. (2024). MDPI. [Link]

  • Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. (2021). ResearchGate. [Link]

  • THERMAL DEGRADATION OF PHENOLIC POLYMERS. (n.d.). DTIC. [Link]

  • Thermal degradation kinetics of poly(methylphenylsiloxane) containing methacryloyl groups. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). (n.d.). MDPI. [Link]

Sources

Validation & Comparative

A Technical Guide to Arylsilane Functional Materials in OLEDs: A Comparative Analysis Featuring Diphenylbis(phenylethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Arylsilanes in High-Performance OLEDs

In the relentless pursuit of enhanced efficiency, stability, and color purity in Organic Light-Emitting Diodes (OLEDs), materials science has ventured into novel molecular architectures. Among these, arylsilanes have emerged as a formidable class of materials, primarily deployed as hosts in phosphorescent OLEDs (PhOLEDs) and as electron-transporting materials. The incorporation of a central silicon atom, typically in a tetrahedral geometry, imparts unique and highly desirable characteristics. This three-dimensional structure disrupts intermolecular π-π stacking, leading to the formation of stable amorphous films with high glass transition temperatures (Tg), a critical factor for device longevity. Furthermore, the silicon atom acts as an insulating core, effectively confining the triplet excitons on the organic chromophores, which is essential for achieving high phosphorescence quantum yields.[1][2]

This guide provides a comparative overview of diphenylbis(phenylethynyl)silane and other notable arylsilane-based functional materials for OLED applications. We will delve into their synthesis, photophysical properties, and performance in OLED devices, supported by experimental data from the literature. A detailed, generalized protocol for the fabrication and characterization of multilayer PhOLEDs is also presented to provide researchers with a practical framework for evaluating such materials.

Comparative Analysis of Arylsilane Host Materials

The performance of a host material in a PhOLED is contingent on several key parameters: a high triplet energy (ET) to confine excitons on the phosphorescent dopant, balanced charge transport characteristics to ensure a wide recombination zone, and excellent thermal and morphological stability.[3][4] this compound represents a class of arylsilanes featuring phenylethynyl moieties, which can influence the material's electronic properties and molecular rigidity.[5][6]

While direct, side-by-side comparative data for a broad range of arylsilanes under identical device architectures is limited, we can compile and contrast the properties and performance of representative compounds from various studies. The following table summarizes key data for this compound and other significant arylsilane derivatives used as host materials in OLEDs.

Table 1: Properties and Performance of Selected Arylsilane Host Materials in Phosphorescent OLEDs

Host MaterialMolecular StructureDopantMaximum External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Triplet Energy (ET) (eV)Glass Transition Temperature (Tg) (°C)
This compound C₂₈H₂₀Si-Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison~2.5-2.7 (Estimated)~81 (Melting Point)[6]
CzSi Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilaneFIrpic (Blue)16.0[1]30.6[1]26.7[1]>2.6[7]120-204[7]
TSTC 9-(4-triphenylsilanyl-(1,1′,4,1′′)-terphenyl-4′′-yl)-9H-carbazoleIr(ppy)₃ (Green)19.8[4]-59.4[4]HighHigh
S-SiCz 9,9′-(5,5-diphenyl-5H-dibenzo[b,d]silole-2,8-diyl)bis(9H-carbazole)Ir(ppy)₃ (Green)24.9[8]--HighHigh
TDBA-Si (4-(2,12-di-tert-butyl-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)phenyl)triphenylsilaneν-DABNA (Blue TADF)36.2[9][10]38.1[9]-HighHigh
SB-Si triphenylsilyl spirobifluoreneIr(tpz)₃ (Blue)12.6[11][12]--2.8[11]High

Note: The performance data presented is sourced from different studies and may not be directly comparable due to variations in device architecture, fabrication conditions, and dopants used. The data for this compound is limited in the context of a host material in a fully characterized device.

Experimental Protocol: Fabrication and Characterization of a Multilayer Phosphorescent OLED

This section outlines a generalized, yet detailed, methodology for the fabrication and characterization of a multilayer PhOLED using vacuum thermal evaporation. This protocol serves as a robust starting point for researchers aiming to evaluate the performance of novel host materials like this compound.

Substrate Preparation
  • Initial Cleaning: Begin with pre-patterned indium tin oxide (ITO)-coated glass substrates.[13] Immerse the substrates in a cleaning solution (e.g., Hellmanex III in deionized water) and sonicate for 15 minutes.[14]

  • Solvent Rinsing: Subsequently, rinse the substrates sequentially with deionized water, acetone, and isopropanol, with a 15-minute sonication step in each solvent.[14]

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any residual organic contaminants and to increase the work function of the ITO, thereby improving hole injection.

Vacuum Thermal Evaporation of Organic and Metal Layers

The following deposition sequence is for a generic PhOLED architecture. The specific materials and their thicknesses should be optimized for the host material under investigation.

  • Chamber Preparation: Load the cleaned substrates into a high-vacuum thermal evaporation system with a base pressure of < 10⁻⁶ Torr.

  • Layer Deposition: Sequentially deposit the following layers:

    • Hole Injection Layer (HIL): Deposit 10 nm of a suitable HIL material (e.g., HAT-CN) at a rate of 0.1 Å/s.

    • Hole Transport Layer (HTL): Deposit 40 nm of a hole-transporting material (e.g., TAPC or NPB) at a rate of 1-2 Å/s.

    • Emissive Layer (EML): Co-evaporate the arylsilane host material and the phosphorescent dopant (e.g., Ir(ppy)₃ for green emission or FIrpic for blue emission). A typical doping concentration is 6-10 wt%. The total thickness of the EML is typically 20-30 nm, with deposition rates of 1-2 Å/s for the host and a proportionally lower rate for the dopant to achieve the desired concentration.

    • Electron Transport Layer (ETL): Deposit 40 nm of an electron-transporting material (e.g., TmPyPB) at a rate of 1-2 Å/s.[9]

    • Electron Injection Layer (EIL): Deposit 1 nm of lithium fluoride (LiF) at a rate of 0.1 Å/s.

    • Cathode: Deposit 100 nm of aluminum (Al) at a rate of 2-5 Å/s.

Encapsulation

To prevent degradation from atmospheric moisture and oxygen, the devices must be encapsulated immediately after fabrication in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Apply a UV-curable epoxy around the active area of the device.

  • Place a clean glass coverslip over the epoxy, ensuring it does not touch the active area.

  • Cure the epoxy using a UV lamp.

Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit and a calibrated photodiode to measure the J-V-L characteristics of the encapsulated device.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Measure the EL spectra at different driving voltages using a spectroradiometer. From these spectra, calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • External Quantum Efficiency (EQE) and Power Efficiency: Calculate the EQE and power efficiency from the J-V-L data and the EL spectra, assuming a Lambertian emission profile.

  • Operational Lifetime: Monitor the luminance of the device over time at a constant current density to determine the operational lifetime (e.g., LT₅₀, the time it takes for the luminance to decrease to 50% of its initial value).[15]

Visualizations

Molecular Structures

Figure 1: Molecular Structures of Representative Arylsilane Host Materials DPPS This compound CzSi CzSi TSTC TSTC SSiCz S-SiCz TDBASi TDBA-Si

Caption: Figure 1: Molecular Structures of Representative Arylsilane Host Materials

Generic OLED Device Architecture

Figure 2: Generic Multilayer OLED Device Architecture cluster_device OLED Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (e.g., TmPyPB) EIL->ETL EML Emissive Layer (Host:Dopant) ETL->EML HTL Hole Transport Layer (e.g., TAPC) EML->HTL HIL Hole Injection Layer (e.g., HAT-CN) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate

Caption: Figure 2: Generic Multilayer OLED Device Architecture

Experimental Workflow

Figure 3: Experimental Workflow for OLED Fabrication and Characterization cluster_fab Fabrication cluster_char Characterization SubstratePrep Substrate Preparation Deposition Vacuum Thermal Evaporation SubstratePrep->Deposition Encapsulation Encapsulation Deposition->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL EL Spectra & CIE JVL->EL Efficiency EQE & Power Efficiency EL->Efficiency Lifetime Operational Lifetime Efficiency->Lifetime

Caption: Figure 3: Experimental Workflow for OLED Fabrication and Characterization

Conclusion and Future Outlook

Arylsilane-based materials have unequivocally demonstrated their potential to significantly advance OLED technology. Their inherent thermal stability, morphological robustness, and high triplet energies make them particularly well-suited for demanding applications, especially as host materials in phosphorescent devices. While this compound is a promising molecular scaffold, further research is required to fully characterize its performance in optimized OLED architectures and to draw direct comparisons with other leading arylsilane derivatives.

The future of arylsilane material design will likely focus on fine-tuning charge transport properties to achieve perfectly balanced carrier injection and transport, thereby minimizing efficiency roll-off at high brightness. Furthermore, the development of solution-processable arylsilanes could pave the way for low-cost, large-area OLED manufacturing via printing techniques. As our understanding of the structure-property relationships in this class of materials deepens, we can anticipate the emergence of even more efficient and stable arylsilanes that will continue to push the boundaries of OLED performance.

References

Sources

A Comparative Analysis of Diphenylbis(phenylethynyl)silane and its Germanium Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, organosilicon and organogermanium compounds featuring extended π-conjugated systems have garnered significant attention for their potential in optoelectronic applications. This guide provides a detailed comparative analysis of diphenylbis(phenylethynyl)silane and its germanium counterpart, diphenylbis(phenylethynyl)germane. By examining their synthesis, structural nuances, and photophysical and electronic properties, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the appropriate molecule for their specific applications, from organic electronics to the development of novel therapeutics.

I. Introduction: The Allure of Group 14 Acetylides

This compound and -germane belong to a class of molecules where the central silicon or germanium atom acts as a tetrahedral scaffold, extending the π-conjugation of the phenylethynyl arms in a three-dimensional arrangement. This unique architecture influences their electronic structure and, consequently, their interaction with light. While the silicon analog has been more extensively studied and is commercially available, the germanium counterpart presents an intriguing yet less explored alternative. The subtle differences in the electronic nature and bond characteristics between silicon and germanium can lead to significant variations in the material's properties, making a direct comparison essential for rational molecular design.

II. Synthesis and Structural Considerations

The synthesis of these compounds typically involves the reaction of a dihalodiphenyl-silane or -germane with a metal phenylacetylide, most commonly via a salt elimination reaction. The choice of solvent and reaction conditions is crucial to achieving high yields and purity.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Diphenyldichlorosilane

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon-filled balloons)

Procedure:

  • Preparation of Lithium Phenylacetylide: To a solution of phenylacetylene in anhydrous THF at -78 °C under an argon atmosphere, a solution of n-BuLi in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Reaction with Diphenyldichlorosilane: The freshly prepared lithium phenylacetylide solution is cooled to -78 °C, and a solution of diphenyldichlorosilane in anhydrous THF is added dropwise.

  • Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.[1]

Causality in Experimental Choices: The use of anhydrous and inert conditions is paramount to prevent the quenching of the highly reactive organolithium reagents by moisture or oxygen. The low-temperature addition of reagents helps to control the exothermicity of the reaction and minimize side products.

Structural Differences: The Impact of the Central Atom

The primary structural difference between the two molecules lies in the bond lengths and angles around the central group 14 atom. The Ge-C bonds are longer than the Si-C bonds due to the larger atomic radius of germanium. This can influence the overall molecular geometry and the degree of electronic communication between the phenylethynyl arms.

experimental_workflow Figure 2: General experimental workflow. cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Dihalodiphenyl-silane/germane, Phenylacetylene) reaction Reaction (e.g., Salt Elimination) start->reaction workup Workup & Purification (Chromatography) reaction->workup nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si/⁷³Ge) workup->nmr ms Mass Spectrometry workup->ms ftir FT-IR Spectroscopy workup->ftir uvvis UV-Vis Spectroscopy nmr->uvvis fluorescence Fluorescence Spectroscopy uvvis->fluorescence

Caption: Figure 2: General experimental workflow.

Key Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. For the silicon analog, ²⁹Si NMR provides direct evidence of the silicon environment. Similarly, ⁷³Ge NMR, although more challenging due to the lower natural abundance and quadrupolar nature of the nucleus, can be used for the germanium analog.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational modes, such as the C≡C stretching of the ethynyl group.

  • UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission properties, which are crucial for optoelectronic applications.

VI. Conclusion and Future Outlook

This comparative guide highlights the structural and anticipated photophysical differences between this compound and its germanium analog. While the silicon compound is well-characterized and commercially available, its germanium counterpart remains a promising but underexplored material. The available data suggests that the germanium analog will exhibit similar, yet subtly different, photophysical properties, potentially offering advantages in specific applications where fine-tuning of electronic levels is required.

Future research should focus on the systematic synthesis and characterization of diphenylbis(phenylethynyl)germane to provide the much-needed experimental data for a direct and comprehensive comparison. Computational studies would also be invaluable in elucidating the electronic structure and predicting the properties of both molecules, thereby guiding the rational design of new materials for advanced applications in electronics, photonics, and beyond.

VII. References

Sources

A Comparative Guide to the Validation of Diphenylbis(phenylethynyl)silane Purity: HPLC vs. GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced organosilicon compounds, the purity of starting materials and intermediates is paramount. Diphenylbis(phenylethynyl)silane, a versatile building block in polymer chemistry, organic electronics, and materials science, is no exception.[1] Even trace impurities can significantly alter the physicochemical properties of resulting polymers, affecting thermal stability, mechanical strength, and electronic performance.[2] Therefore, robust and validated analytical methods for purity assessment are not merely a quality control measure but a critical component of reproducible and reliable research and development.

This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of this compound purity. We will explore the causality behind experimental choices, present detailed validation protocols grounded in scientific integrity, and offer data-driven insights to help you select the most appropriate method for your specific needs. All methodologies and validation parameters are discussed in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure a framework of trustworthiness and scientific rigor.[3][4][5]

Understanding the Analyte: this compound

Before delving into analytical methodologies, a fundamental understanding of the analyte's properties is crucial for method development.

  • Structure: A silicon atom tetrahedrally bonded to two phenyl groups and two phenylethynyl groups.

  • Molecular Formula: C₂₈H₂₀Si

  • Molecular Weight: 384.55 g/mol

  • Physicochemical Properties: A nonpolar, aromatic compound with a relatively high molecular weight. It is a crystalline solid at room temperature with a melting point of approximately 79-83°C. Its structure suggests good thermal stability, making it a candidate for GC analysis.[1]

The synthesis of this compound, often involving Grignard reactions with chlorosilanes, can lead to several potential impurities.[6][7] These may include:

  • Unreacted starting materials (e.g., dichlorodiphenylsilane, phenylacetylene).

  • Partially reacted intermediates (e.g., chlorodiphenyl(phenylethynyl)silane).

  • Homocoupling byproducts of phenylacetylene.

  • Hydrolysis or oxidation products (e.g., siloxanes formed by the condensation of silanols).[8][9]

A successful purity validation method must be able to unequivocally separate and quantify the main compound from these potential impurities, a concept known as specificity .[10]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of purity analysis in many industries due to its versatility and applicability to a wide range of compounds. For a nonpolar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

The Rationale for RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[11] this compound, being highly nonpolar, will have a strong affinity for the stationary phase, leading to good retention and allowing for effective separation from more polar impurities. The elution order is governed by polarity, with less polar compounds eluting later.

Experimental Workflow for HPLC Validation

The following diagram illustrates the comprehensive workflow for the validation of an HPLC method for this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation SamplePrep Sample & Standard Preparation SystemSuitability System Suitability Testing (SST) SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSuitability MethodValidation Method Validation (Specificity, Linearity, Accuracy, Precision) SystemSuitability->MethodValidation If SST passes DataAcquisition Data Acquisition & Integration MethodValidation->DataAcquisition Report Validation Report Generation DataAcquisition->Report

Caption: HPLC validation workflow for this compound.

Detailed HPLC Validation Protocol

This protocol is designed to be a self-validating system, where each step confirms the method's suitability for its intended purpose.

Instrumentation and Conditions:

  • HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the aromatic nature of the compound).

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile.

Validation Parameters and Acceptance Criteria (based on ICH Q2(R2) Guidelines):

  • Specificity:

    • Objective: To demonstrate that the method can distinguish this compound from potential impurities and degradation products.[12]

    • Procedure:

      • Analyze a blank (diluent only).

      • Analyze a solution of high-purity this compound.

      • Analyze solutions of potential impurities (if available).

      • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) and analyze the resulting solutions to ensure separation of degradation products from the main peak.

    • Acceptance Criteria: The analyte peak should be free from interference from any other components, and peak purity analysis (if using a DAD) should confirm homogeneity.

  • Linearity:

    • Objective: To establish a linear relationship between the analyte concentration and the detector response.[13][14]

    • Procedure: Prepare a series of at least five standard solutions of this compound over a range of 50% to 150% of the expected sample concentration. Analyze each solution in triplicate.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[15] The y-intercept should be insignificant compared to the response at 100% concentration.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.[10][16]

    • Procedure: Perform recovery studies by spiking a placebo (if a matrix is involved) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range. A minimum of nine determinations is required (3 concentrations, 3 replicates each).[10]

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[17]

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements.[18][19]

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[12][15]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This technique is particularly well-suited for volatile and thermally stable compounds. Given this compound's thermal stability, GC-MS is a viable and powerful alternative to HPLC.

The Rationale for GC-MS

GC offers excellent resolution for separating volatile impurities. The mass spectrometer provides not only quantification but also structural information based on the compound's mass-to-charge ratio (m/z) and its fragmentation pattern. This makes GC-MS an ideal tool for both purity assessment and definitive identification.

Experimental Workflow for GC-MS Validation

The validation workflow for GC-MS follows a similar logical progression to that of HPLC, with specific considerations for the gas-phase separation and mass spectrometric detection.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Evaluation SamplePrepGC Sample & Standard Preparation in Volatile Solvent Tuning MS Tuning SamplePrepGC->Tuning InstrumentSetup Instrument Setup (Inlet, Column, MS) InstrumentSetup->Tuning MethodValidationGC Method Validation (Specificity, Linearity, Accuracy, Precision) Tuning->MethodValidationGC If tuning passes DataAcquisitionGC Data Acquisition (TIC & Mass Spectra) MethodValidationGC->DataAcquisitionGC ReportGC Validation Report Generation DataAcquisitionGC->ReportGC

Caption: GC-MS validation workflow for this compound.

Detailed GC-MS Validation Protocol

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: A low-bleed, nonpolar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/splitless injector at 280°C with a split ratio of 50:1.

  • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line: 290°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

  • Scan Range: 50-500 m/z.

  • Sample Diluent: Dichloromethane or Toluene.

Validation Parameters and Acceptance Criteria:

The validation parameters (Specificity, Linearity, Accuracy, Precision) are analogous to those for HPLC, with the following specific considerations for GC-MS:

  • Specificity:

    • Procedure: In addition to chromatographic separation, specificity is confirmed by examining the mass spectra. The mass spectrum of the main peak in a sample should match that of a pure reference standard. Potential impurities should be chromatographically resolved and have distinct mass spectra.

    • Acceptance Criteria: No co-eluting peaks should be observed. The mass spectrum of the analyte peak should be consistent across the peak and match the reference spectrum.

  • Linearity, Accuracy, and Precision:

    • Procedure: The procedures are similar to HPLC, using the total ion chromatogram (TIC) peak area for quantification.

    • Acceptance Criteria: The same criteria as outlined for the HPLC method (r² ≥ 0.999 for linearity, 98.0-102.0% recovery for accuracy, and RSD ≤ 2.0% for precision) are applicable.[15][17]

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity validation of this compound depends on the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities.

Parameter HPLC (Reversed-Phase) GC-MS Recommendation & Rationale
Specificity High. Separation is based on polarity. DAD provides peak purity analysis.Very High. Provides both chromatographic separation and mass spectral identification, offering an orthogonal confirmation of identity.GC-MS is superior. The mass spectrum provides an extra dimension of confirmation, making it invaluable for identifying unknown impurities.
Sensitivity (LOD/LOQ) Good. Typically in the low ng range with a UV detector.Excellent. Often provides lower limits of detection than HPLC-UV, especially in Selected Ion Monitoring (SIM) mode.GC-MS is generally more sensitive, which is critical for detecting trace-level impurities that could act as polymerization inhibitors.
Sample Throughput Moderate. Typical run times are 15-30 minutes.Moderate to High. Modern GC methods can have run times of 10-20 minutes.Comparable. Both techniques can be optimized for reasonable sample throughput in a quality control environment.
Compound Applicability Broad. Suitable for a wide range of non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds.Both are suitable for this analyte. this compound's properties make it amenable to both techniques. However, HPLC would be the method of choice for non-volatile, polymeric, or thermally sensitive impurities.
Instrumentation Cost & Complexity Lower initial cost and generally simpler to operate and maintain.Higher initial cost and requires more specialized knowledge for operation and data interpretation.HPLC is more accessible. For routine QC where identity is already confirmed, HPLC offers a more cost-effective solution.
Solvent Consumption Higher. Uses significant volumes of organic solvents like acetonitrile.Lower. Primarily uses carrier gas, with small amounts of solvent for sample preparation.GC-MS is "greener." Reduced solvent consumption lowers operational costs and environmental impact.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for validating the purity of this compound. The choice between them is not a matter of right or wrong but of strategic selection based on the analytical objective.

  • For routine quality control and batch release testing, where the primary goal is to quantify the purity of a known compound against a reference standard, a validated RP-HPLC method is robust, cost-effective, and highly reliable. Its simplicity of operation makes it well-suited for high-throughput environments.

  • For impurity profiling, definitive identification, and method development, GC-MS is the superior choice. The structural information provided by the mass spectrometer is invaluable for identifying unknown byproducts from synthesis or degradation. Its high sensitivity ensures that even trace-level impurities are detected and identified.

As a Senior Application Scientist, my recommendation is to employ these techniques synergistically. Use GC-MS during the research and development phase to fully characterize the impurity profile of this compound. This information can then be used to develop a highly specific and robust RP-HPLC method for routine quality control, using the well-characterized impurities as markers for specificity validation. This integrated approach leverages the strengths of both techniques, ensuring the highest level of scientific integrity and confidence in the quality of your material.

References

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from MasterControl Inc. [Link]

  • BiochemSphere. (2025, November 26). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. Retrieved from BiochemSphere. [Link]

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A Comparative Guide to the Performance of Diphenylbis(phenylethynyl)silane in Diverse Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in advanced materials and drug development, the selection of appropriate molecular additives is paramount to achieving desired performance characteristics in polymer-based systems. Diphenylbis(phenylethynyl)silane (DPBPS) has emerged as a versatile organosilicon compound, valued for its ability to enhance the thermomechanical and optical properties of various polymers. This guide provides an in-depth comparison of DPBPS's performance across three key polymer matrices: polyimides, epoxy resins, and silicones. The insights presented herein are synthesized from established research on DPBPS and analogous silane and phenylethynyl-containing systems, offering a scientifically grounded perspective for material design and development.

Introduction to this compound (DPBPS)

This compound (CAS 18784-61-7) is a unique molecule featuring a central silicon atom bonded to two phenyl groups and two phenylethynyl groups.[1][2] This structure imparts a combination of desirable properties. The phenylethynyl groups are thermally reactive, undergoing cross-linking at elevated temperatures to form a rigid, stable network without the evolution of volatile byproducts.[3][4] The diphenylsilane core provides inherent thermal stability and can contribute to a higher refractive index. These characteristics make DPBPS an attractive candidate for applications demanding high thermal resistance, enhanced mechanical strength, and specific optical properties.[3]

The primary mechanism by which DPBPS enhances polymer performance is through the formation of a cross-linked network upon thermal curing.[3] This network interpenetrates the host polymer matrix, leading to improved load transfer, reduced polymer chain mobility at high temperatures, and overall greater dimensional stability.

Performance in High-Temperature Polyimide Matrices

Polyimides (PIs) are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them a cornerstone of the aerospace and electronics industries.[5] The incorporation of DPBPS into polyimide matrices can further augment these properties, primarily by acting as a reactive plasticizer and a high-temperature cross-linking agent.

Causality of Experimental Choices

The selection of polyimides as a matrix for DPBPS is driven by the synergistic relationship between the two materials. The high processing and service temperatures of polyimides are well-suited to activate the thermal cross-linking of the phenylethynyl groups in DPBPS. Furthermore, the aromatic nature of both DPBPS and most polyimides promotes good miscibility, which is crucial for achieving a homogeneous composite with optimal properties. Studies on phenylethynyl-terminated imide oligomers, which share structural similarities with DPBPS-modified systems, have shown that the introduction of flexible siloxane-containing structures can improve melt processability without significantly compromising thermal stability.[6]

Impact on Thermomechanical Properties

Mechanically, the rigid network formed by DPBPS is anticipated to increase the tensile modulus and flexural strength of the polyimide composite.[3][8] However, this increase in stiffness may be accompanied by a decrease in the elongation at break, a common trade-off in polymer composites.

Influence on Optical and Dielectric Properties

The phenyl groups in DPBPS are expected to contribute to a higher refractive index in the resulting polyimide composite. The extent of this increase will depend on the concentration of DPBPS and the refractive index of the base polyimide. For applications in optical coatings and waveguides, this property can be particularly advantageous.

Regarding dielectric properties, the non-polar nature of the hydrocarbon-rich DPBPS molecule may lead to a slight reduction in the dielectric constant and dissipation factor of the polyimide composite, which is often desirable for microelectronic applications.

Performance in Epoxy Resin Systems

Epoxy resins are widely used as adhesives, coatings, and matrix materials for composites due to their excellent adhesion, mechanical strength, and chemical resistance. The incorporation of silane coupling agents is a well-established method to enhance the performance of epoxy composites, particularly at the interface between the resin and inorganic fillers.[9] DPBPS, with its silane core, can be expected to offer similar benefits, in addition to the advantages conferred by its phenylethynyl groups.

Rationale for Incorporation

The primary motivation for incorporating DPBPS into epoxy resins is to improve their high-temperature performance and mechanical properties. Standard epoxy resins often have a limited service temperature. The thermally activated cross-linking of DPBPS can create a secondary network within the cured epoxy, thereby increasing its Tg and thermal stability. Furthermore, the silane component of DPBPS can improve the interfacial adhesion between the epoxy matrix and any inorganic reinforcements, leading to enhanced mechanical properties.[9]

Anticipated Performance Enhancements

The addition of DPBPS to an epoxy formulation is predicted to lead to a significant increase in the composite's flexural strength and modulus, particularly after post-curing at temperatures sufficient to induce cross-linking of the phenylethynyl groups.[9] The thermal stability is also expected to be enhanced, with an increase in the decomposition temperature.

Electrically, the use of silane coupling agents in epoxy composites has been shown to improve the retention of dielectric properties, especially after exposure to moisture.[9] It is plausible that DPBPS would impart similar benefits, helping to maintain a low dielectric constant and dissipation factor under humid conditions.

Performance in Silicone Polymer Systems

Silicone polymers are known for their flexibility, high-temperature stability, and excellent dielectric properties. Incorporating DPBPS into a silicone matrix can further enhance its thermal resistance and mechanical strength, making it suitable for more demanding applications.[4]

Synergistic Effects

The silicon-oxygen backbone of silicones is inherently thermally stable. The addition of DPBPS introduces a secondary, rigid cross-linked network upon curing, which can significantly boost the overall thermal performance.[4] The phenyl groups on the DPBPS molecule can also improve the compatibility between the silane and phenyl-containing silicone resins.

Expected Property Modifications

The most significant impact of DPBPS in silicone polymers is expected to be on the thermomechanical properties. An increase in tensile strength and modulus is anticipated, along with a substantial improvement in thermal stability. The dielectric properties of silicone composites can be tailored by the addition of various fillers, and the presence of a silane like DPBPS can help in the dispersion of these fillers and improve the overall dielectric performance.[10]

Comparative Performance Summary

PropertyPolyimide MatrixEpoxy Resin MatrixSilicone Matrix
Thermal Stability (Tg, Td) Significant increase due to high cross-link density.Moderate to significant increase, dependent on curing schedule.Significant improvement in high-temperature stability.
Tensile Strength Likely increase.Expected increase, especially with fillers.Expected increase.
Tensile Modulus Significant increase.Significant increase.Significant increase.
Elongation at Break Likely decrease.Likely decrease.Likely decrease.
Refractive Index Expected increase.Expected increase.Expected increase.
Dielectric Constant Potential for slight decrease.Potential for improved stability.Potential for improved stability with fillers.

Note: The performance enhancements are qualitative estimates based on the known behavior of DPBPS and similar chemical structures in the respective polymer systems. Actual quantitative improvements will depend on the specific polymer grade, DPBPS concentration, and processing conditions.

Experimental Protocols

Fabrication of DPBPS-Polymer Composites

A generalized protocol for the fabrication of DPBPS-polymer composites involves the following steps:

  • Dissolution: Dissolve the desired amount of DPBPS and the polymer (e.g., polyamic acid for polyimides, or epoxy resin and hardener) in a suitable solvent (e.g., N-methyl-2-pyrrolidinone for polyimides, or acetone for epoxy).

  • Mixing: Stir the solution at room temperature until a homogeneous mixture is obtained. For filled systems, the filler can be added at this stage and dispersed using ultrasonication.

  • Casting: Cast the solution onto a glass substrate using a doctor blade to control the film thickness.

  • Solvent Evaporation: Place the cast film in a vacuum oven at a moderate temperature (e.g., 80 °C) to slowly remove the solvent.

  • Curing: Subject the film to a multi-stage curing process. For polyimides, this typically involves a gradual ramp-up to high temperatures (e.g., 350-400 °C) to facilitate both imidization and the cross-linking of DPBPS. For epoxy resins, an initial lower temperature cure is followed by a higher temperature post-cure to activate the DPBPS cross-linking.

experimental_workflow cluster_prep Composite Preparation cluster_cure Curing cluster_char Characterization dissolution Dissolution of DPBPS & Polymer mixing Homogeneous Mixing dissolution->mixing casting Film Casting mixing->casting solvent_evap Solvent Evaporation casting->solvent_evap curing Multi-stage Thermal Curing solvent_evap->curing thermal Thermal Analysis (TGA, DSC) curing->thermal mechanical Mechanical Testing (Tensile, Flexural) curing->mechanical optical Optical Analysis (Refractive Index) curing->optical dielectric Dielectric Spectroscopy curing->dielectric

Caption: Experimental workflow for fabrication and characterization of DPBPS-polymer composites.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation temperature, perform TGA from room temperature to 800 °C at a heating rate of 10 °C/min in both nitrogen and air atmospheres.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), perform DSC analysis. Heat the sample to a temperature above its expected Tg, cool it rapidly, and then reheat at a controlled rate (e.g., 10 °C/min). The Tg is determined from the inflection point in the heat flow curve.

Mechanical Testing
  • Tensile Testing: Prepare dog-bone shaped specimens according to ASTM D638 standard. Conduct tensile tests using a universal testing machine at a constant crosshead speed. Measure the tensile strength, tensile modulus, and elongation at break.

  • Flexural Testing: For more rigid samples, perform three-point bending tests according to ASTM D790 to determine the flexural strength and modulus.

Optical and Dielectric Characterization
  • Refractive Index Measurement: Use a prism coupler or ellipsometer to measure the refractive index of the composite films at a specific wavelength (e.g., 633 nm).

  • Dielectric Spectroscopy: Measure the dielectric constant and dissipation factor over a range of frequencies using a dielectric analyzer.

Conclusion

This compound is a highly effective additive for enhancing the performance of various polymer matrices. Its unique chemical structure allows it to act as a high-temperature cross-linking agent, significantly improving the thermal stability and mechanical properties of polyimides, epoxy resins, and silicones. The choice of polymer matrix will ultimately depend on the specific application requirements, with polyimides being ideal for extreme high-temperature environments, epoxies for high-strength structural applications, and silicones for flexible, high-temperature dielectric materials. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to leverage the full potential of DPBPS in their advanced material formulations.

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A Researcher's Guide to Ensuring Batch-to-Batch Consistency of Commercial Diphenylbis(phenylethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The consistency of starting materials is a critical, yet often overlooked, factor that can significantly impact research outcomes. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of a key organosilicon compound, Diphenylbis(phenylethynyl)silane (DPPS), a versatile building block in advanced materials and nanotechnology.[1] This document will delve into the causality behind experimental choices, provide self-validating protocols, and compare DPPS with relevant alternatives, supported by illustrative experimental data.

The Significance of Consistency in High-Purity Reagents

This compound (DPPS) is a specialized chemical with a growing number of applications in organic electronics, such as organic light-emitting diodes (OLEDs), high-performance polymers, and even in drug delivery systems.[1] Its unique structure, featuring a silane backbone with diphenyl and phenylethynyl groups, imparts desirable properties like high thermal stability and mechanical strength.[1][2] However, minor variations between production batches can introduce unforeseen variables into sensitive experiments, leading to inconsistent product performance, project delays, and questionable data.

Ensuring batch-to-batch consistency goes beyond a simple purity value on a certificate of analysis. It encompasses a holistic view of the material's properties, including its impurity profile, physical characteristics, and performance in a target application.[3] A consistent batch of DPPS will exhibit stable assay values, a highly reproducible impurity profile, and predictable physical properties.[3] This guide will equip you with the tools to independently verify these critical parameters.

Comparative Analysis: DPPS and Its Alternatives

While DPPS is a valuable compound, it is not without alternatives. The choice of a specific organosilane often depends on the desired electronic, thermal, and solubility properties. Below is a comparison of DPPS with two common alternatives: Dimethylbis(phenylethynyl)silane and Trimethyl(phenylethynyl)silane.

FeatureThis compound (DPPS)Dimethylbis(phenylethynyl)silaneTrimethyl(phenylethynyl)silane
Molecular Formula C₂₈H₂₀Si[1]C₁₈H₁₆Si[4]C₁₁H₁₄Si[5]
Molecular Weight 384.55 g/mol [1]260.41 g/mol [4]174.31 g/mol [5]
Key Structural Difference Two diphenyl and two phenylethynyl groups on siliconTwo dimethyl and two phenylethynyl groups on siliconOne trimethylsilyl group and one phenylethynyl group
Anticipated Properties Higher thermal stability, rigidity, and potential for π-π stacking due to phenyl groups.Increased solubility in organic solvents compared to DPPS, lower melting point.Monofunctional, often used as a protecting group or for surface modification.
Common Applications OLEDs, high-performance polymers, nanotechnology[1]Organic electronics, polymer synthesisOrganic synthesis, surface functionalization

This table highlights that while all three compounds share the phenylethynyl moiety, the substituents on the silicon atom dramatically influence their physical and chemical properties. The choice between them is therefore highly application-specific.

A Multi-Pronged Approach to Consistency Verification

A robust assessment of batch-to-batch consistency relies on a combination of analytical techniques that probe different aspects of the material's purity and structure. The following workflow is recommended for a thorough evaluation of incoming DPPS batches.

DPPS Batch Consistency Workflow cluster_0 Initial Screening cluster_1 Physicochemical Characterization cluster_2 Purity & Impurity Profiling cluster_3 Structural Verification Batch_A Batch A Melting_Point Melting Point Analysis Batch_A->Melting_Point Sample Batch_B Batch B Batch_B->Melting_Point Batch_C Batch C Batch_C->Melting_Point TGA Thermogravimetric Analysis (TGA) Melting_Point->TGA DSC Differential Scanning Calorimetry (DSC) TGA->DSC HPLC High-Performance Liquid Chromatography (HPLC) DSC->HPLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HPLC->GC_MS NMR Nuclear Magnetic Resonance (NMR) GC_MS->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) NMR->FTIR Final_Assessment Final_Assessment FTIR->Final_Assessment Consistent/Inconsistent

Caption: A comprehensive workflow for assessing the batch-to-batch consistency of DPPS.

Illustrative Data from Hypothetical Batch Analysis

The following table presents example data from the analysis of three hypothetical batches of DPPS, demonstrating how inconsistencies might manifest.

Analytical TechniqueParameterBatch ABatch BBatch CSpecification
Melting Point Range (°C)79 - 83[1]78 - 8579 - 8279 - 83 °C
TGA Onset of Decomposition (°C)> 350> 350> 320> 350 °C
DSC Melting Endotherm (°C)81.581.280.980 - 83 °C
HPLC Purity (%)99.899.798.5≥ 98.0%[6]
HPLC Major Impurity (%)0.150.181.2 (at new RRT)< 0.2%
¹H NMR Spectral DataConforms to structureConforms to structureConforms, with minor unidentified peaksConforms to structure
FTIR Key Peaks (cm⁻¹)ConformsConformsConformsConforms

In this example, Batch C, while meeting the minimum purity specification, shows a significant deviation in its impurity profile and a lower thermal decomposition temperature, indicating a potential issue with consistency that could impact performance in high-temperature applications.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined above. These protocols are designed to be self-validating by including system suitability checks.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: HPLC is a cornerstone of purity analysis, capable of separating the main compound from non-volatile impurities.[7] Establishing a consistent impurity profile is often more critical than the absolute purity value.[3]

Protocol:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the DPPS batch and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • System Suitability:

    • Inject a standard solution of DPPS five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

  • Analysis:

    • Inject each batch sample in duplicate.

    • Record the chromatograms for a run time sufficient to elute all components (e.g., 20 minutes).

  • Data Interpretation:

    • Calculate the purity of each batch using the area normalization method.

    • Critically compare the impurity profiles of each batch, paying close attention to the relative retention times (RRT) and peak areas of any impurities. New or significantly larger impurity peaks are a red flag for inconsistency.

HPLC_Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase (Acetonitrile:Water) Start->Prepare_Mobile_Phase Equilibrate_System Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_System Prepare_Sample Prepare DPPS Sample (0.1 mg/mL) Equilibrate_System->Prepare_Sample System_Suitability Perform System Suitability (5 injections, RSD < 2%) Prepare_Sample->System_Suitability Inject_Sample Inject Batch Samples (in duplicate) System_Suitability->Inject_Sample Pass Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Process_Data Process Data: - Area Normalization - Impurity Profiling Acquire_Data->Process_Data Report Generate Report Process_Data->Report End End Report->End

Caption: Step-by-step workflow for HPLC analysis of DPPS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Rationale: NMR spectroscopy provides detailed information about the molecular structure of DPPS and can detect subtle structural changes or impurities that may not be visible by other techniques.[7][8] Both ¹H and ¹³C NMR are valuable, with ²⁹Si NMR being a more specialized but powerful tool for organosilane analysis.[8]

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the DPPS batch in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • Acquire a ¹³C NMR spectrum. This will require a greater number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and compare the integral ratios to the expected values for the DPPS structure.

    • Compare the chemical shifts of all peaks in both the ¹H and ¹³C spectra to a reference spectrum or literature values.

    • Scrutinize the spectra for any unexpected peaks, even at low levels, which could indicate the presence of impurities or structural isomers.

Thermal Analysis (TGA/DSC)

Rationale: The thermal properties of DPPS are critical for its applications in high-performance polymers and electronics.[1] Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating thermal stability. Differential Scanning Calorimetry (DSC) measures heat flow and can precisely determine the melting point and detect thermal events like phase transitions.

Protocol:

  • Instrument Calibration:

    • Ensure the TGA and DSC instruments are calibrated according to the manufacturer's recommendations (e.g., with indium for DSC).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the DPPS batch into an appropriate TGA or DSC pan (e.g., aluminum).

  • TGA Analysis:

    • Heat the sample from room temperature to 600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition is a key parameter for comparison.

  • DSC Analysis:

    • Heat the sample from room temperature to 100 °C at a controlled rate (e.g., 5 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to determine the peak of the melting endotherm.

Conclusion and Recommendations

The batch-to-batch consistency of this compound is a critical factor for ensuring the reproducibility of research and the quality of final products. A simple purity value is insufficient for a comprehensive assessment. By implementing a multi-technique approach that includes chromatographic profiling (HPLC), structural verification (NMR), and thermal analysis (TGA/DSC), researchers can gain a high degree of confidence in the consistency of their starting materials. Any significant deviation in the impurity profile, thermal stability, or spectroscopic signature between batches should be considered a cause for concern and may necessitate rejection of the batch or further investigation. This rigorous approach to quality assurance ultimately saves time, resources, and enhances the integrity of scientific research.[9]

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A Comparative Benchmarking Guide: Diphenylbis(phenylethynyl)silane for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Performance in Advanced Materials

In the relentless pursuit of materials with enhanced thermal stability, mechanical robustness, and tailored electronic properties, researchers and engineers are increasingly exploring novel molecular architectures. Diphenylbis(phenylethynyl)silane, a unique organosilicon compound, has emerged as a promising candidate for next-generation applications in high-performance polymers and organic electronics.[1] Its rigid diphenyl and phenylethynyl groups, combined with the thermal and oxidative stability often associated with silanes, suggest a significant potential to outperform current industry-standard materials.

This guide provides a comprehensive, data-driven comparison of this compound-based materials against established industry benchmarks. For the realm of high-performance polymers, we will benchmark against Polyether Ether Ketone (PEEK) and Polyetherimide (PEI). In the domain of organic electronics, the comparison will focus on its potential as a hole transport material (HTM) against the widely used spiro-OMeTAD and Poly(triaryl amine) (PTAA). Through a detailed examination of experimental data and standardized testing protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate and potentially integrate this compound into their demanding applications.

Chapter 1: The Contenders - A Molecular Perspective

A material's performance is intrinsically linked to its molecular structure. Here, we delve into the chemical architecture of our benchmarked materials to understand the fundamental drivers of their properties.

This compound: This molecule features a central silicon atom tetrahedrally bonded to two phenyl and two phenylethynyl groups. The presence of the silicon-carbon bond and the aromatic rings is anticipated to confer high thermal stability. The extended π-conjugation through the phenylethynyl groups suggests potential for charge transport, making it an interesting candidate for organic electronics. When polymerized, the rigid nature of this monomer is expected to translate into polymers with high mechanical strength and dimensional stability.

Industry Standard High-Performance Polymers:

  • Polyether Ether Ketone (PEEK): A semi-crystalline thermoplastic renowned for its exceptional mechanical and chemical resistance properties that are retained at high temperatures.[2] Its backbone consists of alternating ether and ketone linkages between aromatic rings, providing a combination of flexibility and strength.

  • Polyetherimide (PEI): An amorphous thermoplastic characterized by its high strength, rigidity, and good electrical insulating properties over a wide range of temperatures.[3][4][5][6][7] The imide and ether linkages in its structure contribute to its high thermal and oxidative stability.

Industry Standard Hole Transport Materials:

  • spiro-OMeTAD: A widely used small molecule HTM in perovskite and organic solar cells, known for its good film-forming properties and suitable energy levels for hole injection.[8] However, its relatively low intrinsic hole mobility often necessitates the use of dopants.[9][10]

  • Poly(triaryl amine) (PTAA): A polymeric HTM that offers higher hole mobility and good thermal stability compared to spiro-OMeTAD.[9][11][12] Its polymeric nature can also lead to more robust and uniform films.

Chapter 2: Benchmarking High-Performance Polymers

The utility of a high-performance polymer is primarily defined by its ability to withstand harsh thermal and mechanical stresses. This section outlines the experimental protocols for a direct comparison and presents the available data.

Experimental Protocols

To ensure a fair and rigorous comparison, all materials should be subjected to standardized testing methodologies as defined by ASTM International.

2.1.1 Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition temperature of the materials.

  • Protocol (based on ASTM E1131):

    • A small, precisely weighed sample (5-10 mg) of the cured polymer is placed in a TGA crucible.

    • The sample is heated from ambient temperature to 1000°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • The weight loss of the sample is continuously monitored and recorded as a function of temperature.

    • The temperature at which 5% weight loss occurs (Td5) is reported as the onset of decomposition.

2.1.2 Mechanical Properties Evaluation: Tensile Testing

  • Objective: To measure the tensile strength, Young's modulus, and elongation at break of the materials.

  • Protocol (based on ASTM D638):

    • Standard "dog-bone" shaped specimens of each polymer are prepared by injection molding or machining.

    • The specimens are mounted in the grips of a universal testing machine.

    • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

    • The applied load and the resulting elongation are continuously measured.

    • Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.

Comparative Data: Thermal and Mechanical Properties

The following table summarizes the key performance metrics for our benchmarked high-performance polymers. Data for a polymer incorporating a close analogue to this compound, a poly(silylene arylacetylene), is included to provide an informed estimate of its potential performance.

PropertyPoly(silylene arylacetylene) (representative for this compound polymer)PEEKPEI (unreinforced)Test Standard
Thermal Stability (Td5) > 560 °C[13]~574 °C[14]~480 °CASTM E1131
Tensile Strength Not directly available. Cured resin flexural strength: 40.2 MPa[13]90-100 MPa~110 MPa[4]ASTM D638
Flexural Modulus Not directly available.3.6 GPa3.3 GPa[4]ASTM D790

Causality Behind Experimental Choices: TGA under an inert atmosphere is chosen to isolate the inherent thermal stability of the polymer backbone from oxidative degradation. The 5% weight loss (Td5) is a standard industry metric for the onset of significant decomposition. For mechanical testing, the dog-bone specimen geometry specified in ASTM D638 is critical for ensuring that stress is concentrated in the gauge section, leading to a valid tensile failure.

Chapter 3: Benchmarking Organic Electronic Materials

In the context of organic electronics, the key performance parameters for a hole transport material are its charge carrier mobility and the alignment of its energy levels with adjacent layers in a device.

Experimental Protocols

3.1.1 Charge Carrier Mobility Measurement: Space-Charge Limited Current (SCLC) Method

  • Objective: To determine the hole mobility of the material.

  • Protocol:

    • A hole-only device is fabricated by sandwiching a thin film of the material between two electrodes with appropriate work functions to ensure ohmic hole injection.

    • A voltage is applied across the device, and the resulting current is measured.

    • The current-voltage (J-V) characteristics are plotted on a log-log scale.

    • In the SCLC regime, the current density (J) is proportional to the square of the applied voltage (V^2).

    • The hole mobility (μ) can be extracted from the slope of the J vs. V^2 plot using the Mott-Gurney law.

3.1.2 Energy Level Determination: Cyclic Voltammetry (CV)

  • Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

  • Protocol:

    • A thin film of the material is coated onto a working electrode.

    • The electrode is immersed in an electrolyte solution containing a reference electrode and a counter electrode.

    • The potential of the working electrode is swept linearly with time, and the resulting current is measured.

    • The onset of the first oxidation peak corresponds to the HOMO energy level, and the onset of the first reduction peak corresponds to the LUMO energy level. These are calibrated against a known standard (e.g., ferrocene/ferrocenium redox couple).

Comparative Data: Electronic Properties

The following table presents a comparison of the electronic properties of this compound (with estimated values based on related compounds) and the industry-standard hole transport materials.

PropertyThis compound (Estimated)spiro-OMeTADPTAA
Hole Mobility (μ) Expected to be in the range of 10⁻³ - 10⁻⁴ cm²/Vs10⁻⁴ - 10⁻⁶ cm²/Vs[11][15]~4 x 10⁻³ cm²/Vs[11]
HOMO Energy Level ~ -5.4 to -5.6 eV~ -5.1 to -5.2 eV[11]~ -5.25 eV
LUMO Energy Level ~ -2.2 to -2.4 eV~ -2.0 to -2.3 eV[11]~ -2.30 eV

Causality Behind Experimental Choices: The SCLC method is a widely accepted technique for determining the bulk charge carrier mobility in disordered organic thin films, which is representative of the material's performance in an actual device. Cyclic voltammetry is a standard electrochemical technique that provides a direct measurement of the redox potentials, which can be correlated to the HOMO and LUMO energy levels, crucial for predicting charge injection and transport barriers in a multilayered organic electronic device.

Chapter 4: Visualizing the Benchmarking Process

To provide a clear and concise overview of the experimental workflows, the following diagrams have been generated using Graphviz.

Workflow for High-Performance Polymer Evaluation

Polymer_Benchmarking cluster_synthesis Material Preparation cluster_testing Standardized Testing cluster_analysis Data Analysis & Comparison Monomer This compound PEEK / PEI Pellets Polymerization Polymerization / Compounding Monomer->Polymerization Specimen_Prep Specimen Preparation (Injection Molding / Machining) Polymerization->Specimen_Prep TGA Thermogravimetric Analysis (ASTM E1131) Specimen_Prep->TGA Thermal Stability Tensile Tensile Testing (ASTM D638) Specimen_Prep->Tensile Mechanical Properties Data_Table Comparative Data Table (Td5, Tensile Strength, Modulus) TGA->Data_Table Tensile->Data_Table

Caption: Workflow for the comparative evaluation of high-performance polymers.

Workflow for Organic Electronic Material Evaluation

HTM_Benchmarking cluster_fabrication Device Fabrication cluster_characterization Property Measurement cluster_data Performance Comparison Material This compound spiro-OMeTAD / PTAA Thin_Film Thin Film Deposition (Spin Coating / Evaporation) Material->Thin_Film Device Hole-Only Device / CV Electrode Thin_Film->Device SCLC SCLC Measurement Device->SCLC Charge Mobility CV Cyclic Voltammetry Device->CV Energy Levels Comparison_Table Comparative Data Table (Mobility, HOMO, LUMO) SCLC->Comparison_Table CV->Comparison_Table

Caption: Workflow for the comparative evaluation of hole transport materials.

Conclusion: A Promising Future for this compound

This comprehensive guide has outlined a rigorous framework for benchmarking this compound against industry-standard materials in both high-performance polymers and organic electronics. While direct experimental data for this compound remains somewhat limited in the public domain, the analysis of closely related silicon-containing arylacetylene polymers provides compelling evidence for its potential.

In the realm of high-performance polymers, the data suggests that a polymer incorporating this compound could exhibit exceptional thermal stability, potentially exceeding that of PEI and rivaling PEEK. The rigid, cross-linkable nature of the monomer is also indicative of high mechanical strength.[1]

For organic electronics, the estimated electronic properties of this compound position it as a viable candidate for a hole transport material. Its expected hole mobility is comparable to or potentially better than the undoped spiro-OMeTAD, and its HOMO/LUMO levels appear suitable for efficient charge injection from typical photoactive layers.

It is imperative to acknowledge that the data for this compound-based materials presented herein is largely based on analogous compounds. Further dedicated experimental investigation is crucial to fully elucidate its performance characteristics. However, the preliminary analysis strongly suggests that this compound is a highly promising building block for the next generation of advanced materials, warranting significant attention from the research and development community.

References

  • Aprios. (2025, June 23). Polyetherimide (PEI): Resin for High-Performance Applications.
  • Ensinger. (n.d.). PEI plastic.
  • Polymer Resins. (2019, December 18). Polyetherimide Sheet - Performance Characteristics and Applications.
  • Drake Plastics. (n.d.). Polyetherimide (PEI).
  • SpecialChem. (2025, July 9). Polyetherimide (PEI) Polymer: Structure, Material Properties, Applications, and Sustainability.
  • PubMed Central. (2020, August 10). A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material.
  • chemborun.com. (n.d.). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells.
  • RSC Publishing. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview.
  • Ossila. (n.d.). PTAA or Spiro-OMeTAD? | Choosing a HTL for your Solar Cells.
  • PubMed Central. (n.d.). Advances in Hole Transport Materials for Layered Casting Solar Cells.
  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). Hole transport layers for organic solar cells: recent progress and prospects.
  • ResearchGate. (n.d.). Solution-processed metal-oxide based hole transport layers for organic and perovskite solar cell: A review.
  • PubMed Central. (n.d.). Spiro-OMeTAD single crystals: Remarkably enhanced charge-carrier transport via mesoscale ordering.
  • RSC Publishing. (2021, August 26). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells.
  • PubMed Central. (n.d.). Recent Advances in Hole-Transporting Layers for Organic Solar Cells.
  • MDPI. (2023, November 23). Development and Study of a New Silane Based Polyurethane Hybrid Flexible Adhesive—Part 1: Mechanical Characterization.
  • MDPI. (n.d.). Fabrication of Enhanced Mechanical Properties and Intrinsic Flame-Retardant Polyurethane Elastomer Containing 4-(Phenylethynyl) Di(Ethylene Glycol) Phthalate.
  • Scientific.Net. (n.d.). Preparation and Properties of Silane-Terminated Poly(urethane-Imide).
  • MDPI. (2025, September 22). Molecular Dynamics Study on Silane Coupling Agent Grafting to Optimize the Interfacial Microstructure and Physical Properties of Polyimide/Nano-Si3N4 Composites.
  • MDPI. (2026, January 12). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment.
  • MDPI. (2024, January 22). Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers.
  • Chem-Impex. (n.d.). This compound.
  • Gelest, Inc. (n.d.). Thermal Stability of Silane Coupling Agents.
  • ResearchGate. (2022, January 24). Synthesis and properties of poly(silylene bis(ethynylphenoxy)diphenylsulfone) | Request PDF.
  • PubMed Central. (2021, May 7). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether).

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A Comparative Guide to the Long-Term Stability of Diphenylbis(phenylethynyl)silane-Based Devices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of robust and reliable organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), the long-term stability of the constituent materials is a paramount concern. This guide offers an in-depth evaluation of Diphenylbis(phenylethynyl)silane, a promising organosilicon compound, in the context of device longevity. As a Senior Application Scientist, my objective is to provide a technical, yet practical, comparison with established alternative host materials, grounded in experimental evidence and a clear rationale for material selection and testing methodologies.

Introduction: The Critical Role of Host Materials in OLED Stability

The operational lifetime of an OLED is intrinsically linked to the stability of the materials within its emissive layer. The host material, in which the light-emitting dopant is dispersed, plays a multifaceted role that extends beyond simply providing a matrix. It is crucial for charge transport, maintaining a high glass transition temperature (Tg) for morphological stability, and possessing a suitable triplet energy to ensure efficient energy transfer to the phosphorescent emitter.[1] Degradation of the host material is a primary failure pathway in OLEDs, leading to a decrease in luminance, a drop in efficiency (efficiency roll-off), and an increase in operating voltage over time.[2][3]

This compound emerges as a material of interest due to its rigid structure conferred by the phenylethynyl groups and the thermal stability associated with the silane core.[4] Its architecture suggests the potential for forming stable, cross-linked networks, which could enhance the durability of optoelectronic devices.[4] This guide will dissect these attributes and compare them against the performance of two widely used classes of host materials: carbazole-based hosts, exemplified by 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), and fluorene-based hosts.

Comparative Analysis of Host Material Stability

A direct, quantitative comparison of the long-term stability of this compound with alternative hosts is challenging due to the limited published data on its device performance. However, by examining the well-documented performance of CBP and fluorene-based hosts, we can establish a benchmark for evaluating the potential of this compound.

Table 1: Comparative Performance of Host Materials in Green Phosphorescent OLEDs (PhOLEDs) with Ir(ppy)₃ dopant

Performance MetricThis compound4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)Spirofluorene-based Host (SFX-PF)
Maximum External Quantum Efficiency (EQE) Data Not Available~19-23% (Typical)13.2%
Operational Lifetime (LT50) at 1000 cd/m² Data Not Available~50-100 hoursData Not Available
Efficiency Roll-off at High Luminance Data Not AvailableModerateLow to Moderate
Voltage Stability Over Time Data Not AvailableGradual IncreaseGenerally Stable
Glass Transition Temperature (Tg) Data Not Available~110 °C>150 °C
Triplet Energy (ET) Data Not Available~2.56 eV~2.7-3.0 eV

Table 2: Comparative Performance of Host Materials in Blue Phosphorescent OLEDs (PhOLEDs) with FIrpic dopant

Performance MetricThis compound4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)Spirofluorene-based Host (SFX-PF)
Maximum External Quantum Efficiency (EQE) Data Not Available~15-20%7.5%
Operational Lifetime (LT50) at 1000 cd/m² Data Not Available< 50 hoursData Not Available
Efficiency Roll-off at High Luminance Data Not AvailableSignificantModerate
Voltage Stability Over Time Data Not AvailableProne to IncreaseMore Stable than CBP
Glass Transition Temperature (Tg) Data Not Available~110 °C>150 °C
Triplet Energy (ET) Data Not Available~2.56 eV~2.7-3.0 eV

Expertise & Experience Insights:

  • CBP as a Benchmark: CBP has been a workhorse in PhOLED research due to its good hole-transporting properties and reasonable triplet energy for green emitters. However, its relatively low glass transition temperature can lead to morphological instabilities (crystallization) under thermal stress, and its stability in blue PhOLEDs is notably poor.[5]

  • Fluorene Hosts for Stability: Fluorene-based hosts, particularly those with spiro-configured structures, exhibit higher glass transition temperatures and often possess higher triplet energies, making them more suitable for stable blue PhOLEDs.[6] The rigid spiro-linkage helps to prevent aggregation and maintain the amorphous nature of the thin film, which is crucial for long-term operational stability.

  • The Promise of this compound: The chemical structure of this compound, with its silicon core and rigid phenylethynyl arms, suggests a high potential for thermal and morphological stability. The Si-C bonds are generally more stable than C-C bonds under electrical stress. However, without concrete experimental data on device lifetime and efficiency roll-off, its performance remains speculative. The key questions to be addressed are its charge transport characteristics and its ability to form a stable interface with adjacent layers.

Understanding Degradation Pathways in OLEDs

The long-term stability of an OLED is dictated by a complex interplay of intrinsic and extrinsic degradation mechanisms. A thorough understanding of these pathways is essential for designing robust materials and device architectures.

Intrinsic Degradation Mechanisms

These are degradation processes that occur due to the inherent properties of the materials and the device operation itself.

  • Formation of Non-emissive Species: The interaction of excitons (electron-hole pairs) can lead to the formation of reactive species that chemically alter the host or dopant molecules, creating non-emissive sites within the emissive layer.[2]

  • Charge Trapping: Over time, charge carriers can become trapped at defect sites within the organic layers or at interfaces. This leads to an imbalance of charge injection and a decrease in recombination efficiency.

  • Morphological Instability: As mentioned, organic materials can crystallize or undergo other morphological changes when subjected to heat generated during device operation. This can disrupt the interfaces between layers and create pathways for current leakage.

Extrinsic Degradation Mechanisms

These are degradation processes caused by external factors, primarily the ingress of oxygen and moisture into the device.

  • Electrode Corrosion: Oxygen and water can react with the reactive metal cathode (e.g., aluminum), leading to its oxidation and the formation of "dark spots" that grow over time.

  • Organic Material Oxidation: The organic materials themselves can be oxidized by oxygen and water, leading to the formation of quenching sites and a reduction in luminescence.

cluster_Degradation OLED Degradation Pathways cluster_Intrinsic cluster_Extrinsic Intrinsic Intrinsic Mechanisms Exciton Exciton-Induced Reactions Intrinsic->Exciton Charge Charge Trapping Intrinsic->Charge Morphology Morphological Instability Intrinsic->Morphology Extrinsic Extrinsic Mechanisms Oxygen Oxygen Ingress Extrinsic->Oxygen Moisture Moisture Ingress Extrinsic->Moisture NonEmissive Non-Emissive Sites Exciton->NonEmissive Forms Imbalance Charge Imbalance Charge->Imbalance Causes Leakage Current Leakage Morphology->Leakage Creates Corrosion Electrode Corrosion Oxygen->Corrosion Leads to Oxidation Organic Material Oxidation Oxygen->Oxidation Causes Moisture->Corrosion Leads to Moisture->Oxidation Causes DeviceFailure Device Failure (Luminance Decay, Voltage Rise) NonEmissive->DeviceFailure Contributes to Imbalance->DeviceFailure Contributes to Leakage->DeviceFailure Contributes to Corrosion->DeviceFailure Contributes to Oxidation->DeviceFailure Contributes to

Caption: Key degradation pathways in OLEDs.

Experimental Protocols for Evaluating Long-Term Stability

To ensure trustworthy and comparable data, standardized experimental protocols are crucial. The following outlines a robust methodology for assessing the long-term stability of OLED devices.

Device Fabrication

A standardized device architecture is essential for a fair comparison of different host materials.

Step-by-Step Protocol:

  • Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then dried in a nitrogen stream and treated with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition: A thin layer (e.g., 10 nm) of a suitable HIL material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

  • Hole Transport Layer (HTL) Deposition: A layer (e.g., 40 nm) of a hole-transporting material, such as N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB), is deposited.

  • Emissive Layer (EML) Deposition: The host material (this compound, CBP, or a fluorene-based host) and the phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) are co-evaporated from separate sources. The doping concentration is precisely controlled (typically 6-10 wt%).

  • Electron Transport Layer (ETL) Deposition: A layer (e.g., 30 nm) of an electron-transporting material, such as tris-(8-hydroxyquinoline)aluminum (Alq₃), is deposited.

  • Electron Injection Layer (EIL) Deposition: A thin layer (e.g., 1 nm) of lithium fluoride (LiF) is deposited to facilitate electron injection.

  • Cathode Deposition: A metal cathode (e.g., 100 nm of aluminum) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to prevent exposure to oxygen and moisture.

Caption: A typical OLED fabrication workflow.
Accelerated Lifetime Testing

To obtain lifetime data in a reasonable timeframe, accelerated aging tests are performed.

Step-by-Step Protocol:

  • Initial Characterization: The current density-voltage-luminance (J-V-L) characteristics and the external quantum efficiency (EQE) of the fresh devices are measured.

  • Constant Current Stress: The devices are driven at a constant DC current density (e.g., 20 mA/cm² or higher) at a controlled temperature (e.g., 25°C or 50°C).

  • Luminance and Voltage Monitoring: The luminance and the driving voltage are continuously monitored over time.

  • Lifetime Determination: The operational lifetime is typically defined as the time it takes for the luminance to decay to 50% (LT50) or 80% (LT80) of its initial value.

  • Data Extrapolation: The lifetime at a lower, operational luminance (e.g., 1000 cd/m²) can be extrapolated from the accelerated testing data using established models, such as the stretched exponential decay function.[2]

Trustworthiness through Self-Validation:

The reliability of the lifetime data is enhanced by testing multiple devices (at least 3-5) for each material under identical conditions. The consistency of the results provides a self-validating system. Furthermore, monitoring the voltage increase alongside the luminance decay provides a more complete picture of the degradation process. A rapid increase in voltage often indicates the formation of charge traps or increased series resistance due to material degradation.

Conclusion and Future Outlook

While this compound presents a compelling molecular design for a stable host material in OLEDs, a conclusive evaluation of its long-term stability requires dedicated experimental investigation. The existing data on established host materials like CBP and fluorene derivatives provide a clear framework for the performance benchmarks that need to be met or exceeded.

Future research should focus on:

  • Device Fabrication and Testing: Fabricating and testing OLEDs with this compound as the host material to obtain quantitative data on LT50, efficiency roll-off, and voltage stability.

  • Degradation Analysis: Characterizing the chemical and morphological changes in this compound-based devices after prolonged operation to identify the primary degradation pathways.

  • Molecular Engineering: Modifying the structure of this compound, for instance, by introducing different substituent groups, to further enhance its charge transport properties and stability.

By systematically addressing these points, the scientific community can fully assess the potential of this compound and other novel silane-based materials to contribute to the development of next-generation, highly stable organic electronic devices.

References

  • Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. ACS Publications. [Link]

  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health. [Link]

  • This compound. Chem-Impex. [Link]

  • Constant-Stress Accelerated Degradation Life Test of an Organic Light-Emitting Diode Display under Violet Light. Scientific Research Publishing. [Link]

  • Evaluating OLED Burn-In Lifespan Using Accelerated Testing. Patsnap Eureka. [Link]

  • Exceptionally stable blue phosphorescent organic light-emitting diodes. ResearchGate. [Link]

  • Analysis of TADF OLED degradation by combining advanced characterization and simulation. Fluxim. [Link]

  • Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. National Institutes of Health. [Link]

  • Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. PubMed. [Link]

  • Analysis of thermal degradation of organic light-emitting diodes with infrared imaging and impedance spectroscopy. Optica Publishing Group. [Link]

  • Modeling of OLED Degradation for Prediction and Compensation of AMOLED Aging Artifacts. Ghent University. [Link]

  • Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. Journal of Applied Physics. [Link]

  • Understanding degradation phenomena in organic electronic devices. ResearchGate. [Link]

  • A silane-based host material with improved electron transport properties for phosphorescent OLEDs with high efficiency and low efficiency roll-off. SciEngine. [Link]

  • Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs). RSC Publishing. [Link]

  • Optimized structure of silane-core containing host materials for highly efficient blue TADF OLEDs. RSC Publishing. [Link]

  • A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

  • A universal thermally activated delayed fluorescent host with short triplet lifetime for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. Journal of Materials Chemistry C. [Link]

  • High operational stability of electrophosphorescent devices. Applied Physics Letters. [Link]

  • Using fluorene to lock electronically active moieties in thermally activated delayed fluorescence emitters for high-performance non-doped organic light-emitting diodes with suppressed roll-off. PubMed. [Link]

  • Determination of Stability and Degradation in Polysilanes by an Electronic Mechanism. ResearchGate. [Link]

  • Design, synthesis and photophysical studies of phenylethynyl-bridged phthalocyanine-fullerene dyads. Arizona State University Research Portal. [Link]

  • Photochemical, photophysical and electrochemical properties of six dansyl-based dyads. RSC Publishing. [Link]

  • A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. ResearchGate. [Link]

  • 20-4: Study on the Effect of OLED Device Lifetime Improvement according to Hole Injection Barrier and p-Dopants. ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Diphenylbis(phenylethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of our chemical products to ensuring their entire lifecycle, including disposal, is managed with the utmost attention to safety, environmental responsibility, and regulatory compliance. Diphenylbis(phenylethynyl)silane is a valuable organosilicon compound in advanced materials and organic electronics research due to its unique structural and thermal properties.[1] However, its handling and disposal require a methodical approach grounded in a clear understanding of its chemical nature.

This guide provides a comprehensive framework for the proper disposal of this compound, moving beyond simple instructions to explain the scientific rationale behind each procedural step. Our goal is to empower you, our scientific partners, to manage chemical waste with confidence and integrity.

Hazard Profile and Risk Assessment

Before any disposal procedure, a thorough understanding of the compound's hazards is essential. While specific toxicological data for this compound is limited, data from structurally similar organosilanes provides a strong basis for a conservative risk assessment.

Key Chemical and Physical Properties

Property Value Source
Molecular Formula C₂₈H₂₀Si [1]
Molecular Weight 384.55 g/mol [1]
Appearance White to off-white crystalline powder [1]
Melting Point 79 - 83 °C [1]

| Purity | ≥ 98% (GC) |[1] |

Anticipated Hazards Based on Analogous Compounds Safety data for related compounds such as Dimethylbis(phenylethynyl)silane and Diphenylsilane consistently indicate the following hazards under the Globally Harmonized System (GHS):

Hazard StatementGHS ClassificationRationale & Key Precaution
H315: Causes skin irritation Skin Corrosion/Irritation, Category 2Direct contact with the skin can cause irritation.[2] Impervious gloves are mandatory.
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation, Category 2/2AThe crystalline powder can cause significant irritation upon contact with eyes.[2] Chemical safety goggles are essential.
H335: May cause respiratory irritation Specific target organ toxicity (single exposure), Category 3Inhalation of the dust may irritate the respiratory system.[2] All handling should occur in a well-ventilated area or chemical fume hood.
H413: May cause long lasting harmful effects to aquatic life Hazardous to the aquatic environment, long-term hazardOrganosilicon compounds can be persistent and harmful in aquatic ecosystems.[3][4] Direct release to drains or the environment is strictly prohibited.

The Chemistry of Organosilane Disposal: Core Principles

The disposal strategy for organosilanes is dictated by their reactivity. The silicon-carbon (Si-C) and silicon-ethynyl (Si-C≡C) bonds in this compound are relatively stable, but they are not inert. Two key reaction pathways are relevant to its degradation and disposal: hydrolysis and oxidation.

  • Hydrolysis: While not as rapid as with chlorosilanes or alkoxysilanes, organosilanes can undergo slow hydrolysis upon contact with water or moisture, potentially forming silanols and releasing phenylacetylene.[5][6] This process can be accelerated by acidic or basic conditions.

  • Oxidation: The phenylethynyl groups are susceptible to strong oxidizing agents.[7][8] Oxidative cleavage of the carbon-carbon triple bond can occur, for instance with ozone or potassium permanganate, which would ultimately break down the molecule into smaller, potentially hazardous fragments like benzoic acid.[9]

  • Thermal Decomposition: Arylsilanes generally exhibit high thermal stability.[10] However, incineration at a licensed facility ensures complete decomposition into silicon dioxide, carbon dioxide, and water.[5][7] Incomplete combustion could generate irritating fumes and organic acid vapors.[7]

Given this reactivity, the primary directive is to avoid uncontrolled reactions . Never mix organosilane waste with strong acids, bases, or oxidizing agents. The most reliable and compliant disposal method for laboratory settings is through a certified hazardous waste management service.

Pre-Disposal Planning and Personal Protective Equipment (PPE)

Safe disposal begins with proper planning and protection.

Engineering Controls & Work Area Preparation

  • Designated Waste Area: Establish a specific, labeled area within the laboratory for accumulating hazardous waste. This area should be away from heat sources, open flames, and incompatible chemicals.[7]

  • Ventilation: Always handle open containers of this compound and its waste inside a certified chemical fume hood to prevent inhalation of dust.[11]

  • Spill Kit: Ensure a chemical spill kit appropriate for solid reagents is readily accessible. It should contain absorbent materials, waste bags, and necessary PPE.

Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound waste.

PPE ItemSpecificationPurpose
Hand Protection Nitrile or Neoprene rubber glovesPrevents skin contact and irritation.[7]
Eye Protection Chemical safety gogglesProtects eyes from dust and splashes.[7]
Body Protection Laboratory coatProtects skin and personal clothing.
Respiratory Protection NIOSH-certified respirator (if not in a fume hood)Required if there is a risk of aerosol generation outside of a fume hood.[7][11]

Step-by-Step Disposal Protocol

The following workflow provides a systematic process for managing waste streams containing this compound.

G start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type grossly_contaminated Grossly Contaminated Items (e.g., glassware with visible residue) waste_type->grossly_contaminated Contaminated Labware trace_contaminated Trace Contaminated Sharps (needles, pipettes) waste_type->trace_contaminated Sharps empty_container Empty Stock Container waste_type->empty_container Containers pure_waste Unused or Expired Pure Compound waste_type->pure_waste Bulk/Pure waste_container Place in a designated, sealed, and properly labeled hazardous waste container. grossly_contaminated->waste_container sharps_container Place directly into a puncture-proof sharps container labeled 'Hazardous Chemical Sharps' trace_contaminated->sharps_container rinse Step 1: Triple rinse with a compatible solvent (e.g., Toluene, THF) empty_container->rinse package_original Package securely in original container. Ensure it is tightly sealed. pure_waste->package_original collect_rinsate Step 2: Collect all rinsate into a hazardous waste container labeled 'Halogenated/Non-halogenated Waste' rinse->collect_rinsate deface_label Step 3: Deface original label. Dispose of container as non-hazardous lab glass/plastic. collect_rinsate->deface_label final_disposal Arrange for pickup by a licensed Environmental Health & Safety (EHS) waste vendor. sharps_container->final_disposal package_original->waste_container waste_container->final_disposal

Caption: Disposal decision workflow for this compound.

Protocol Details:

  • Waste Segregation:

    • Pure Compound & Gross Contamination: Unused, expired, or waste this compound and materials grossly contaminated with it (e.g., spatulas, weigh boats, filter paper) must be collected in a dedicated, compatible, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound".

    • Sharps: Needles, syringes, or glass pipettes contaminated with trace amounts should be placed directly into a designated "Hazardous Chemical Sharps" container. Do not attempt to clean them.

  • Decontamination of Empty Containers:

    • Work inside a chemical fume hood.

    • Triple rinse the empty container with a suitable organic solvent (e.g., acetone or toluene).

    • Collect all rinsate as hazardous waste in an appropriate solvent waste container (e.g., "Non-Halogenated Solvent Waste").

    • Once dry, deface or completely remove the original product label. The clean, dry container can now be disposed of as regular laboratory glass or plastic waste.

  • Final Disposal:

    • Ensure all waste containers are tightly sealed, properly labeled, and stored in your designated hazardous waste accumulation area.

    • Follow your institution's procedures to schedule a pickup from your certified Environmental Health and Safety (EHS) waste disposal vendor. Do not attempt to transport the waste yourself.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental release.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Isolate & Ventilate: If safe to do so, close the fume hood sash. Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE detailed in Section 3, including respiratory protection if necessary.

  • Contain Spill:

    • For small powder spills , gently cover the spill with an absorbent material from your spill kit to prevent the powder from becoming airborne.

    • Carefully sweep the material into a dustpan. Avoid creating dust.

    • Place the collected material and all contaminated cleaning supplies into a hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), then with soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your institution's EHS department, as required by local policy.

Regulatory Framework

All waste disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12][13] Your institution's EHS department manages compliance with these complex regulations.

  • Occupational Safety and Health Administration (OSHA): Regulates workplace safety, including chemical handling, PPE, and employee training under standards such as the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[11]

By following the procedures outlined in this guide and adhering to your institution's EHS policies, you ensure that you are operating in full compliance with these regulations, protecting yourself, your colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Handling Diphenylbis(phenylethynyl)silane: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This guide provides a detailed operational plan for handling Diphenylbis(phenylethynyl)silane, a versatile organosilicon compound used in advanced materials and organic electronics.[1] While this specific compound does not have an extensive toxicological profile, we will apply established principles for handling organosilane compounds, treating it with the necessary caution to ensure a safe laboratory environment. Our approach is built on the foundational principle of RAMP: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[2]

Hazard Recognition and Risk Assessment

This compound is a solid organosilicon compound.[1][3] While specific hazard data is limited, related organosilane compounds are known to cause skin and eye irritation.[4][5][6] Therefore, it is prudent to assume this compound may cause, at a minimum, skin, eye, and respiratory tract irritation.[4][5]

Primary Risks:

  • Inhalation: As a powder, fine particulates can become airborne during handling (e.g., weighing, transferring), posing an inhalation risk.

  • Dermal Contact: Direct skin contact may cause irritation.[4][6]

  • Eye Contact: The crystalline or powdered nature of the compound presents a significant risk of serious eye irritation.[4][5][6]

The Occupational Safety and Health Administration (OSHA) mandates that employee exposure to any regulated substance must not exceed the permissible exposure limits (PELs).[7] In the absence of a specific PEL for this compound, we must strive to minimize all chemical exposures.[7]

The Hierarchy of Controls: Engineering First

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before selecting PPE, the primary focus must be on engineering and administrative controls to minimize exposure.[8]

  • Engineering Controls: All manipulations of this compound powder should be performed within a certified chemical fume hood to control airborne particulates.[9] For highly sensitive operations or when handling larger quantities, an inert-atmosphere glove box is recommended to prevent contamination of the material and fully contain it.[10][11]

  • Administrative Controls: Develop a written Chemical Hygiene Plan (CHP) specific to your laboratory's use of this compound.[12] Ensure all personnel receive training on the hazards and safe handling procedures before commencing work.[12]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for mitigating risks that cannot be eliminated by engineering controls. The following table outlines the recommended PPE for handling this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Small-Scale Transfers (<1g) ANSI Z87.1 compliant safety glasses with side shields. Chemical splash goggles are strongly recommended.[13]Nitrile or Neoprene gloves.[4][14] Check manufacturer's chemical resistance guide.[13]Flame-retardant lab coat, fully buttoned.[13]Not required if performed in a certified fume hood.
Reaction Setup & Large-Scale Transfers (>1g) Chemical splash goggles. A face shield worn over goggles is required if there is a splash or exothermic reaction risk.[13][14]Double-gloving with nitrile or neoprene gloves.Flame-retardant lab coat. Consider a chemical-resistant apron.[14]A NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary if ventilation is inadequate.[4][13]
Cleaning & Decontamination Chemical splash goggles.Heavy-duty nitrile or neoprene gloves.Flame-retardant lab coat or chemical-resistant suit for large spills.[14]As required by the spill volume and location.

Causality of PPE Choices:

  • Eye Protection: Chemical splash goggles provide a seal around the eyes, offering superior protection against airborne powder compared to safety glasses.[15]

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a variety of chemicals.[4][14] However, no glove material is impervious forever. It is crucial to change gloves immediately upon contamination.

  • Body Protection: A flame-retardant lab coat protects your skin and personal clothing from incidental contact and spills.[13]

  • Respiratory Protection: While a fume hood is the primary control, a respirator becomes essential if engineering controls fail or are not feasible.[13]

Operational Plans: Step-by-Step Guidance

Protocol 1: PPE Donning and Doffing

Objective: To correctly put on and remove PPE to prevent cross-contamination.

Methodology:

  • Donning (Putting On):

    • Wash hands thoroughly with soap and water.

    • Put on the lab coat and fasten all buttons.

    • Put on eye and face protection (goggles/face shield).

    • Put on the first pair of gloves.

    • If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves (if used) without touching your skin with the contaminated glove surface.

    • Remove the lab coat by rolling it outwards and away from your body.

    • Wash hands.

    • Remove eye and face protection by handling the strap or earpieces.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[4]

Protocol 2: Handling and Disposal

Objective: To safely weigh, transfer, and dispose of this compound and its associated waste.

Workflow Diagram: Safe Handling of this compound

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase cluster_emergency Emergency Plan A 1. Risk Assessment (Review SDS & SOPs) B 2. Verify Engineering Controls (Fume Hood Certification) A->B C 3. Don Correct PPE (See Table 1) B->C D 4. Handle Compound (Weighing/Transfer in Hood) C->D E 5. Perform Experiment D->E J Spill or Exposure Occurs D->J If Spill F 6. Decontaminate Work Area E->F E->J If Exposure G 7. Segregate & Label Waste (Contaminated PPE, Glassware) F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I K Follow Emergency Protocol (Notify Supervisor, Use Eyewash/Shower) J->K

Caption: Workflow for the safe handling of this compound.

Methodology:

  • Preparation: Conduct all work in a designated area within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.[16]

  • Handling:

    • Carefully open the container. Avoid creating dust clouds.

    • Use a spatula to transfer the desired amount of solid to a tared container.

    • Keep the container covered as much as possible during transfer.

    • Securely close the main container immediately after use.

  • Disposal:

    • All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[17]

    • Collect waste in a clearly labeled, sealed container.[17] Do not mix with other waste streams unless compatibility is confirmed.

    • Follow your institution's specific guidelines for hazardous waste disposal.

Protocol 3: Emergency Procedures

Objective: To respond effectively in case of accidental exposure or spill.

Methodology:

  • Skin Contact: Immediately remove contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If they feel unwell, seek medical advice.

  • Minor Spill (in fume hood):

    • Ensure PPE is appropriate.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled container for hazardous waste.

    • Wipe the area with a suitable solvent (e.g., isopropanol, acetone) and then wash with soap and water.

    • Dispose of all cleaning materials as hazardous waste.

By integrating these safety protocols and PPE guidelines into your standard operating procedures, you build a robust framework that protects researchers and ensures the integrity of your work.

References

  • Gelest, Inc. (2015). DIPHENYLSILANE Safety Data Sheet. [Link]

  • Sylicglobal. (2023). Precautions For Safe Use Of Organosilicon. [Link]

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  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.